Product packaging for 2-Amino-4-methoxypyrimidine(Cat. No.:CAS No. 155-90-8)

2-Amino-4-methoxypyrimidine

Cat. No.: B089509
CAS No.: 155-90-8
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YNXLSFXQTQKQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165784
Record name Pyrimidine, 2-amino-4-methoxy-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155-90-8
Record name 4-Methoxy-2-pyrimidinamine
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Record name 4-Methoxy-2-pyrimidinamine
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Record name 2-Amino-4-methoxypyrimidine
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Record name Pyrimidine, 2-amino-4-methoxy-
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Record name 2-Amino-4-methoxypyrimidine
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Record name 4-METHOXY-2-PYRIMIDINAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-4-methoxypyrimidine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes in-depth information on the closely related and well-characterized analogs: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound

This compound is a pyrimidine derivative with the CAS Registry Number 155-90-8.[1] Its structure consists of a pyrimidine ring substituted with an amino group at position 2 and a methoxy group at position 4.

Table 1: Structural and Physical Properties of this compound

PropertyValue
IUPAC Name 4-methoxypyrimidin-2-amine
CAS Number 155-90-8
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Melting Point 166 °C
SMILES COc1cc(nc(n1)N)
InChI InChI=1S/C5H7N3O/c1-9-5-3-4(6)8-2-7-5/h2-3H,1H3,(H2,6,7,8)
InChIKey DHYLZDVDOQLEAQ-UHFFFAOYSA-N
Related Compounds

To provide a broader context, the properties of two structurally similar compounds are presented below.

Structural_Relationship Structural Relationship of Aminopyrimidines A This compound C₅H₇N₃O B 2-Amino-4,6-dimethoxypyrimidine C₆H₉N₃O₂ A->B + OCH₃ at C6 C 2-Amino-4-methylpyrimidine C₅H₇N₃ A->C replace OCH₃ with CH₃ at C4

Structural relationship of aminopyrimidines.

This compound features an additional methoxy group at the 6th position of the pyrimidine ring compared to this compound.

Table 2: Structural and Physical Properties of 2-Amino-4,6-dimethoxypyrimidine

PropertyValueReference
IUPAC Name 4,6-dimethoxypyrimidin-2-amine[2]
CAS Number 36315-01-2[2]
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [2]
Melting Point 94-96 °C
SMILES COC1=CC(=NC(=N1)N)OC[2]
InChI InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)[2]
InChIKey LVFRCHIUUKWBLR-UHFFFAOYSA-N[2]

In this analog, the methoxy group at the 4th position is replaced by a methyl group.

Table 3: Structural and Physical Properties of 2-Amino-4-methylpyrimidine

PropertyValueReference
IUPAC Name 4-methylpyrimidin-2-amine[3]
CAS Number 108-52-1[3]
Molecular Formula C₅H₇N₃[3]
Molecular Weight 109.13 g/mol [3]
Melting Point 158-160 °C[4]
SMILES CC1=CC=NC(N)=N1[5]
InChI InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)[3]
InChIKey GHCFWKFREBNSPC-UHFFFAOYSA-N[3]

Spectroscopic Data

This compound
  • UV Spectroscopy: Exhibits absorption maxima at 240 nm and 280 nm.

  • IR Spectroscopy: Shows absorption bands at 3200 cm⁻¹, 1650 cm⁻¹, and 1530 cm⁻¹.

2-Amino-4,6-dimethoxypyrimidine
  • ¹H NMR: Spectral data is available and can be found in various databases.[6][7]

  • ¹³C NMR: Spectral data is available.[8]

  • IR and Raman: The FTIR and FT-Raman spectra have been reported. Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of this compound.[9]

  • Mass Spectrometry: Mass spectral data is available.[6]

2-Amino-4-methylpyrimidine
  • ¹H NMR and ¹³C NMR: Spectral data is available.

  • IR Spectroscopy: Infrared spectral data is available.[4]

  • Mass Spectrometry: Mass spectral data is available.[3]

Experimental Protocols: Synthesis

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-amino-4-chloropyrimidine with a methoxide source. A detailed, optimized protocol for a similar transformation is provided for the synthesis of 2-amino-4-chloro-6-methoxypyrimidine, which can be adapted.[10]

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine have been reported.[11] A general workflow for a common industrial synthesis is outlined below.

Synthesis_Workflow General Synthesis Workflow for 2-Amino-4,6-dimethoxypyrimidine cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Malanonitrile + Methanol B Dry HCl gas A->B C Reaction at 0-20 °C B->C D 3-amino-3-methoxy-N-cyano-2-propenimidate C->D E Imidate + Cyanamide + NaHCO₃ D->E Inoculation F Reaction at 0-5 °C E->F G Slurry of cyclized product F->G H Reflux in Toluene G->H Reaction with Toluene I Charcoal Treatment H->I J Crystallization I->J K 2-Amino-4,6-dimethoxypyrimidine J->K

General synthesis workflow.

A detailed experimental protocol for the synthesis of 2-Amino-4,6-dimethoxypyrimidine is as follows:

  • Imidate Formation: Charge a glass-lined reactor with toluene, and while stirring, add methanol followed by malononitrile at a temperature between 0°C and 30°C.[11] Cool the mixture to 0-20°C and pass dry HCl gas through the solution until the reaction is complete, forming a thick slurry of 3-amino-3-methoxy-N-cyano-2-propenimidate.[11]

  • Cyclization: In a separate reactor, prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to 0-5°C.[11] Inoculate this solution with the previously formed imidate slurry.[11] The reaction mixture is then heated, stirred, and filtered to produce a slurry of the cyclized product.[11]

  • Purification: The slurry is reacted with toluene at reflux temperature to obtain a clear solution.[11] After cooling to 55-63°C, activated charcoal is added to remove impurities.[11] The hot solution is filtered, and the filtrate is cooled to room temperature to crystallize the final product, 2-Amino-4,6-dimethoxypyrimidine.[11]

Biological Activity and Applications

This compound

The biological activity of this compound is not well-documented in the available literature. However, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold in medicinal chemistry.

2-Amino-4,6-dimethoxypyrimidine

This compound is a key intermediate in the synthesis of sulfonylurea herbicides.[12] It is also a known environmental transformation product of several agrochemicals, including bensulfuron, foramsulfuron, and sulfosulfuron.[2] Furthermore, it has been used as a precursor for the synthesis of antimony(III) complexes that exhibit in vitro antileishmanial activity.[9] The aminopyrimidine core's ability to form robust hydrogen-bonding motifs is utilized in supramolecular chemistry and crystal engineering.[9]

2-Amino-4-methylpyrimidine

2-Amino-4-methylpyrimidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[13] Certain derivatives have demonstrated antiviral activities.[13] It is also used in the synthesis of dyes and polymer materials.[13] Some studies have explored the use of 2-amino-4-methylpyridine, a close analog, as a ligand in the synthesis of copper(II) complexes and have investigated its biological activities, including the inhibition of inducible NO synthase.[5] Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties.[14]

Safety and Handling

  • 2-Amino-4,6-dimethoxypyrimidine: May be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[2]

  • 2-Amino-4-methylpyrimidine: Causes skin and serious eye irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrimidine derivative with limitedly documented properties. However, by examining its more extensively studied analogs, 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine, researchers can infer potential chemical behaviors and synthetic strategies. The data compiled in this guide serves as a valuable resource for professionals engaged in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and biological activities of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motif is a key component in a wide range of biologically active compounds. This guide provides the fundamental properties of this compound and offers a comprehensive overview of the closely related and extensively studied analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), as a representative model. Furthermore, this document explores the biological activity and signaling pathways of substituted this compound derivatives, providing valuable insights for researchers and professionals in drug discovery and development.

Core Compound: this compound

Chemical Properties and Identifiers

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 155-90-8
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Light yellow crystalline solid
SMILES COc1ccnc(N)n1
InChI Key DHYLZDVDOQLEAQ-UHFFFAOYSA-N

A Representative Analog: 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Due to the limited detailed experimental data on this compound, this guide will focus on the well-characterized analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), to provide relevant insights into the synthesis, applications, and biological significance of this class of compounds.

Chemical Properties and Identifiers of ADMP

PropertyValue
CAS Number 36315-01-2
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White crystal
Melting Point 94-96 °C
SMILES COc1cc(OC)nc(N)n1
InChI Key LVFRCHIUUKWBLR-UHFFFAOYSA-N
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Several synthetic routes for ADMP have been reported, with the traditional three-step method being a common approach. This involves cyclization, chlorination, and subsequent methoxylation.

Experimental Protocol: Three-Step Synthesis of ADMP

  • Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: The resulting dihydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.

  • Methoxylation: Finally, the dichloropyrimidine is reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, affording the desired 2-amino-4,6-dimethoxypyrimidine.

More modern and environmentally friendly methods utilize dimethyl carbonate as a green methylating agent, which can shorten the reaction process and reduce waste generation.

Applications of ADMP

ADMP serves as a crucial intermediate in various industrial sectors, most notably in agriculture and pharmaceuticals.

  • Agrochemicals: It is a key building block in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-methyl. These herbicides are known for their high efficacy and low toxicity.

  • Pharmaceuticals: In the realm of drug development, ADMP and its derivatives have been explored for their potential therapeutic applications. For instance, they form the scaffold for compounds investigated for the treatment of various diseases.

Biological Activity and Signaling Pathways of Substituted this compound Derivatives

While data on the direct biological activity of this compound is scarce, derivatives of this core structure have shown significant biological effects. A notable example is 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , which has been identified as an activator of the canonical Wnt/β-catenin signaling pathway and possesses anti-inflammatory properties.

Wnt/β-catenin Signaling Pathway Activation

The derivative acts as a modulator of the Wnt/β-catenin pathway, a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. Its mechanism of action involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the accumulation of β-catenin.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm Derivative Derivative GSK3b GSK3β Derivative->GSK3b Inhibits TLR Toll-like Receptor (e.g., TLR4) NFkB NF-κB TLR->NFkB Activates b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation b_catenin->NFkB Suppresses Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: Wnt/β-catenin pathway modulation by a this compound derivative.

Experimental Protocol: Western Blot for β-catenin Accumulation

  • Cell Culture and Treatment: Human primary monocytes are cultured and treated with the this compound derivative (e.g., 0-10 μM) in the presence or absence of a Toll-like receptor (TLR) agonist like LPS (0-1.0 μg/ml).

  • Cell Lysis: After the desired treatment period, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for β-catenin. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to β-catenin is quantified to determine its accumulation.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry and agrochemical research. While detailed experimental information on this specific molecule is not extensively available, the study of its close analog, 2-Amino-4,6-dimethoxypyrimidine, and its derivatives provides a strong foundation for understanding the potential of this class of compounds. The ability of substituted 2-amino-4-methoxypyrimidines to modulate key signaling pathways, such as the Wnt/β-catenin pathway, highlights their promise as lead structures for the development of novel therapeutics. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential.

Solubility Profile of 2-Amino-4-methoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4-methoxypyrimidine in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines available data, presents detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway where a derivative of this compound is active.

Quantitative Solubility Data

Table 1: Solubility of this compound (Experimental Determination Required)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
WaterData not availableData not availableData not available
EthanolData not availableData not availableData not available
MethanolData not availableData not availableData not available
AcetoneData not availableData not availableData not available
Ethyl AcetateData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not availableData not available

Experimental Protocols

The following is a general experimental protocol for the determination of the solubility of a solid compound like this compound. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvent (e.g., water, ethanol, etc.)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (pore size appropriate for the solvent and to remove undissolved solid, e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to maintain the experimental temperature. Immediately filter the supernatant through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue drying until a constant weight is achieved.

  • Quantification: Weigh the container with the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty container.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

Analytical Method for Quantification

For a more precise quantification, especially at low solubilities, an analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used.

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analyze Standards: Inject a known volume of each standard solution into the HPLC system and record the peak area.

  • Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze Saturated Solution: Prepare the saturated solution as described in the gravimetric method (steps 1-5). Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantify Sample: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Biological Pathway and Experimental Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, a structurally related compound, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , has been shown to be a canonical Wnt/β-catenin pathway activator with anti-inflammatory properties mediated through Toll-like receptors (TLRs).[1][2][3] The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for investigating such interactions.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR-2, -4, or -5 MyD88 MyD88 TLR->MyD88 LRP5_6 LRP5/6 Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates GSK3b_complex GSK3β/Axin/APC Complex Dishevelled->GSK3b_complex inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin inhibits degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus accumulates & translocates Inflammatory_Genes Inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes activates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes activates Compound 2-Amino-4-aryl-pyrimidine Derivative Compound->TLR modulates response Compound->Frizzled

Caption: Conceptual signaling pathway of a 2-amino-pyrimidine derivative.

G cluster_analysis Downstream Analysis start Start: Isolate Human Monocytes treatment Treat cells with this compound derivative +/- TLR ligand (e.g., LPS) start->treatment incubation Incubate for a defined period treatment->incubation harvest_supernatant Harvest cell supernatant incubation->harvest_supernatant lyse_cells Lyse remaining cells incubation->lyse_cells elisa ELISA for Cytokine Quantification (e.g., TNF-α, IL-6) harvest_supernatant->elisa western_blot Western Blot for Protein Expression/Phosphorylation (e.g., β-catenin, p-GSK3β) lyse_cells->western_blot qpcr qPCR for Gene Expression Analysis lyse_cells->qpcr end End: Data Analysis and Interpretation elisa->end western_blot->end qpcr->end

Caption: Experimental workflow for assessing immunomodulatory effects.

References

Spectral Data Analysis of 2-Amino-4-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on predicted values from computational models.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95Doublet1HH6
6.15Doublet1HH5
5.05Broad Singlet2H-NH₂
3.90Singlet3H-OCH₃
Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (ppm)Assignment
167.0C4
163.5C2
158.0C6
90.0C5
54.0-OCH₃
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
126.06100[M+H]⁺
109.0445[M-NH₂]⁺
95.0430[M-OCH₃]⁺
81.0320[M-CH₃-CO]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring NMR and MS spectra of pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

2.1.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for pyrimidine derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2.1.2. ¹H NMR Acquisition

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher. The instrument's probe should be tuned to the proton frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shift axis using the internal standard.

2.1.3. ¹³C NMR Acquisition

  • Spectrometer Setup: Tune the probe to the ¹³C frequency. Maintain the lock and shim settings from the ¹H NMR acquisition.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to obtain a proton-decoupled spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Longer delays may be necessary for quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, applying a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

The following is a general protocol for the mass analysis of small organic molecules.

2.2.1. Sample Preparation

  • Dissolution: Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution with the same solvent or a mixture of solvents compatible with the ionization source to a final concentration of 1-10 µg/mL.

  • Filtration: If any particulate matter is present, filter the final solution through a syringe filter to prevent clogging of the instrument's tubing.

2.2.2. Data Acquisition

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a constant flow rate.

  • Instrument Parameters:

    • Ionization Mode: Select either positive or negative ion mode. For this compound, positive ion mode is generally suitable for observing the protonated molecule [M+H]⁺.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant ion signal.

  • Data Analysis: The acquired mass spectrum will show peaks corresponding to the mass-to-charge ratios (m/z) of the ions generated from the analyte. The molecular weight can be determined from the molecular ion peak.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectral data of a chemical compound.

Spectral_Data_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent (NMR) or Organic Solvent (MS) weigh->dissolve transfer Transfer to NMR Tube or MS Vial dissolve->transfer nmr_acq NMR Spectrometer (¹H & ¹³C) transfer->nmr_acq NMR Analysis ms_acq Mass Spectrometer transfer->ms_acq MS Analysis ft Fourier Transform (NMR) nmr_acq->ft peak_picking Peak Picking & Integration ms_acq->peak_picking phase_baseline Phasing & Baseline Correction (NMR) ft->phase_baseline phase_baseline->peak_picking structure_elucidation Structure Elucidation peak_picking->structure_elucidation data_reporting Data Reporting structure_elucidation->data_reporting

General workflow for spectral data acquisition and analysis.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, mimicking the purine and pyrimidine bases of DNA and RNA, allows for potent and selective modulation of a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-aminopyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel 2-aminopyrimidine-based therapeutics.

Diverse Biological Activities of the 2-Aminopyrimidine Scaffold

The structural attributes of the 2-aminopyrimidine moiety, particularly its nitrogen atoms and amino substituent, facilitate interactions with various enzymatic active sites and receptors. This has resulted in the identification of 2-aminopyrimidine derivatives with a broad spectrum of pharmacological effects.[2][3]

Anticancer Activity

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, most notably as kinase inhibitors.[4][5] Numerous FDA-approved drugs, including Imatinib, Palbociclib, Ribociclib, and Abemaciclib, feature this critical chemical framework.[3][6]

Kinase Inhibition:

  • FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).[7] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[7] It also showed potent antiproliferative effects in AML cell lines.[7] Similarly, compounds 30 and 36 exhibited nanomolar FLT3 inhibitory activities and high selectivity over c-KIT.[8]

  • Aurora Kinase Inhibitors: Aurora kinases (AURK) are crucial for cell cycle regulation, and their inhibition is a promising anticancer strategy.[9] 2-Aminopyrimidine-based compounds like Alisertib (MLN8237) and Barasertib (AZD1152) are potent AURK inhibitors with IC50 values in the low nanomolar range.[9]

  • Polo-like Kinase (PLK) Inhibitors: PLKs are also key regulators of mitosis, and their inhibitors are being investigated as cancer therapeutics.[9] The 2-aminopyrimidine scaffold is present in several potent PLK inhibitors.[9]

  • CDK/HDAC Dual Inhibitors: Researchers have developed novel 2-aminopyrimidine derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compound 8e showed potent inhibitory activity against CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[10]

Other Anticancer Mechanisms:

  • LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier implicated in various cancers. A series of 2-aminopyrimidine derivatives were designed as LSD1 inhibitors, with compound X43 showing a remarkable IC50 of 0.89 μM and favorable pharmacokinetic profiles.[11]

  • MRP1 Inhibitors: Overexpression of multidrug resistance-associated protein 1 (MRP1) contributes to chemotherapy resistance. Novel 4,5,6-trisubstituted 2-aminopyrimidines have been identified as potent MRP1 inhibitors, with compound 21 being fivefold more potent than the reference inhibitor Reversan.[12]

  • Antiproliferative and Antimetastatic Effects: Monoterpene-aminopyrimidine hybrids have demonstrated pronounced cell growth inhibitory action against A2780 ovarian cancer cells, with IC50 values ranging from 0.76 to 2.82 μM.[13] These compounds also inhibited cancer cell migration and invasion.[13]

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. The 2-aminopyrimidine scaffold has proven to be a valuable starting point for the development of novel antimicrobial compounds with broad-spectrum activity.[2]

  • Antibacterial Activity: Derivatives of 2-aminopyrimidine have shown activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a synthesized 2-aminopyrimidine Schiff base derivative exhibited mild antibacterial activity against Staphylococcus aureus and Escherichia coli.[14]

  • Antifungal Activity: The structural versatility of 2-aminopyrimidines allows for modifications that can lead to potent antifungal agents.[2]

  • Antiviral Activity: The 2-aminopyrimidine core is a key component in the synthesis of compounds designed to combat viruses such as HIV and hepatitis.[1]

  • Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria), with some compounds showing good to excellent activity.[15]

  • Biofilm Modulation: Certain 2-aminopyrimidine derivatives have the ability to modulate bacterial biofilm formation, particularly against Gram-positive strains.[16][17] Compounds 10 and 15 were found to inhibit MRSA biofilm formation by 80.1% and 85.5% respectively at 200 µM.[16]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The 2-aminopyrimidine scaffold has been explored for the development of anti-inflammatory agents that target key mediators of the inflammatory response.[18][19]

  • COX-2 Inhibition: Certain 2-aminopyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 μmol.[18]

  • Inhibition of Inflammatory Mediators: 2-Aminopyrimidine-based compounds can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.[18] Some derivatives displayed powerful inhibitory activities against PGE2 production with IC50 values in the low nanomolar range (0.003–0.033 μM).[18]

  • Histamine H4 Receptor Antagonism: A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, a target for inflammatory and pain conditions. The optimized compound 4 was potent in vitro and active in animal models of inflammation and pain.[20]

Other Biological Activities

The therapeutic potential of the 2-aminopyrimidine scaffold extends beyond the aforementioned areas:

  • β-Glucuronidase Inhibition: Elevated β-glucuronidase activity is associated with certain cancers and other diseases. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, with compound 24 showing an exceptionally low IC50 of 2.8 ± 0.10 µM, far superior to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][21][22]

  • Central Nervous System (CNS) Activity: 2-Aminopyrimidine derivatives are utilized in the development of drugs for CNS disorders, including anticonvulsants and antidepressants.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 2-aminopyrimidine derivatives discussed in the literature.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives

Compound/DrugTargetActivity (IC50)Cell Line/AssayReference
Compound X43LSD10.89 μMEnzyme Assay[11]
Proliferation1.62 μMA549 cells[11]
Proliferation1.21 μMTHP-1 cells[11]
Compound 15FLT3-WT7.42 ± 1.23 nMKinase Assay[7]
FLT3-D835Y9.21 ± 0.04 nMKinase Assay[7]
Proliferation0.83 ± 0.15 nMMV4-11 cells[7]
Proliferation10.55 ± 1.70 nMMOLM-13 cells[7]
Compound 30FLT31.5–7.2 nMKinase Assay[8]
Compound 36FLT31.5–7.2 nMKinase Assay[8]
Alisertib (MLN8237)AURKA0.0012 µMKinase Assay[9]
Barasertib (AZD1152)AURKB0.00037 µMKinase Assay[9]
Compound 8eCDK988.4 nMKinase Assay[10]
HDAC1168.9 nMKinase Assay[10]
Compound 21MRP1 EffluxEC50 = 177 nMCalcein Accumulation[12]
Monoterpene Hybrid 1Proliferation0.76–2.82 μMA2780 cells[13]
Monoterpene Hybrid 2Proliferation0.76–2.82 μMA2780 cells[13]

Table 2: Antimicrobial and Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives

CompoundActivity TypeTarget/OrganismActivity DataReference
Compound 10Biofilm InhibitionMRSA80.1% inhibition at 200 µM[16]
Biofilm InhibitionMSSA83.9% inhibition at 200 µM[16]
Biofilm InhibitionP. aeruginosa52.5% inhibition at 200 µM[16]
Compound 15Biofilm InhibitionMRSA85.5% inhibition at 200 µM[16]
Derivatives 5 & 6Anti-inflammatoryCOX-2IC50 = 0.04 μmol[18]
Derivatives 32-35Anti-inflammatoryPGE2 ProductionIC50 = 0.003–0.033 μM[18]
Compound 4Anti-inflammatoryHistamine H4 ReceptorPotent in vitro activity[20]

Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundActivity (IC50)Reference
Compound 242.8 ± 0.10 µM[3][21][22]
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16 µM[3][21][22]
Compound 23126.43 ± 6.16 µM[22]
Compound 22300.25 ± 12.5 µM[22]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, compiled from various cited sources.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine

This method involves the nucleophilic substitution of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine core.

  • Materials: 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine, distilled water, ethanol.

  • Procedure:

    • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

    • Heat the mixture in a solvent-free condition at 80–90 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

    • Upon completion, add distilled water to the reaction mixture.

    • Filter the resulting precipitate and crystallize from ethanol.

    • If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.[11]

Protocol 2: Microwave-Assisted Synthesis from Chalcones and Guanidine

This protocol describes a rapid, microwave-assisted condensation reaction.

  • Materials: Substituted chalcone, guanidine hydrochloride, sodium hydroxide, ethanol or Dimethylformamide (DMF), cold water.

  • Procedure:

    • In a microwave reactor vial, suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol or DMF.

    • Add sodium hydroxide (2 mmol) to the mixture.

    • Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture.

    • Precipitate the product by adding cold water, then filter and recrystallize.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl-2-aminopyrimidines

This cross-coupling reaction is used to introduce alkynyl moieties onto the pyrimidine ring.

  • Materials: Halo-2-aminopyrimidine (e.g., 5-bromo-2-aminopyrimidine), terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine, anhydrous solvent (e.g., THF or DMF), inert gas (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the halo-2-aminopyrimidine (1.0 eq), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).

    • Add the anhydrous solvent, followed by triethylamine (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Biological Assay Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Materials: Kinase enzyme, kinase-specific substrate, ATP, test compounds (2-aminopyrimidine derivatives), kinase assay buffer, ADP-Glo™ Kinase Assay kit, white opaque 96-well plates, luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound solution, the kinase enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-40 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Materials: Test compounds, bacterial culture, Mueller-Hinton broth (MHB), 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium.

    • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

  • Materials: Cancer cell line, cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by 2-aminopyrimidine derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->FLT3 Inhibits

Caption: A simplified representation of the FLT3 signaling pathway, a critical target for 2-aminopyrimidine-based inhibitors in the treatment of AML.

Aurora_Kinase_Signaling Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication AURKA Aurora A Centrosome_Dup->AURKA Activates Spindle Spindle Assembly AURKA->Spindle AURKB Aurora B Chromosome_Seg Chromosome Segregation AURKB->Chromosome_Seg Cytokinesis Cytokinesis AURKB->Cytokinesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AURKA Inhibits Inhibitor->AURKB Inhibits

Caption: The role of Aurora kinases A and B in mitosis, which are key targets for 2-aminopyrimidine-based anticancer agents.

Experimental Workflow Diagram

Drug_Discovery_Workflow General Drug Discovery Workflow for 2-Aminopyrimidine Derivatives cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_testing Preclinical Testing cluster_development Development Synthesis Synthesis of 2-Aminopyrimidine Library HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vitro In Vitro Assays (e.g., Kinase, Cell Proliferation) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery, consistently yielding compounds with potent and diverse biological activities. Its privileged structural features make it an ideal starting point for the development of targeted therapies against a range of diseases. This technical guide has provided a comprehensive overview of the current landscape of 2-aminopyrimidine-based research, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that this resource will aid researchers in their efforts to design and synthesize the next generation of innovative medicines based on this versatile and powerful chemical scaffold.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-4-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Kinase Inhibitory Potential of 2-Amino-4-methoxypyrimidine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their well-documented roles as potent kinase inhibitors in oncology. This document outlines the key signaling pathways modulated by these derivatives, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes the underlying molecular interactions.

Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The predominant mechanism of action for many biologically active this compound derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. The 2-aminopyrimidine moiety is a bioisostere of the adenine hinge-binding region of ATP, allowing it to form crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding ATP and subsequently phosphorylating its downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in cancer cells.

Key protein kinase families targeted by derivatives of this scaffold include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC)[1].

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers[2][3].

  • Other Kinases: Derivatives of the 2-aminopyrimidine scaffold have also shown inhibitory activity against a range of other kinases, including p21-activated kinase 1 (PAK1) and cyclin-dependent kinases (CDKs)[4][5].

Quantitative Analysis of Biological Activity

The potency of this compound derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative activity in cell-based assays. The following tables summarize representative quantitative data for various derivatives.

Compound/DerivativeTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Aurora Kinase Inhibitors
AMG 900Aurora A5HCT-1160.004
Aurora B4
Aurora C1
Compound 12aAurora A309HCT-1161.31 ± 0.41[3]
Aurora B293A54912.05 ± 0.45[3]
MCF-720.53 ± 6.13[3]
EGFR Inhibitors
4H-chromene-benzene hybridEGFRWT3270 ± 720--[6]
EGFRT790M1920 ± 50--[6]
Aminopyrimidine hybrid 6cEGFR-TK900 ± 30MCF-737.7 ± 3.6[7]
Aminopyrimidine hybrid 10bEGFR-TK700 ± 20MCF-731.8 ± 2.0[7]
Other Kinase Inhibitors
2,4-diaminopyrimidine B6PAK45.9A5492.533[8]
R547 (diaminopyrimidine)CDK11HCT1160.08[5]
CDK23[5]
CDK41[5]

Signaling Pathways and Experimental Workflows

The inhibition of key kinases by this compound derivatives disrupts critical cellular signaling pathways, leading to anticancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_Aurora Aurora Kinase Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 AuroraB->Inhibition ChromosomeSegregation Chromosome Segregation HistoneH3->ChromosomeSegregation Apoptosis Apoptosis Inhibition->Apoptosis Inhibitor 2-Amino-4-methoxy- pyrimidine Derivative Inhibitor->EGFR Inhibitor->AuroraB

Caption: Simplified signaling pathways targeted by this compound derivatives.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cancer Cell Lines IC50->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCulture->Apoptosis WesternBlot Western Blot (Signaling Pathway Analysis) CellCulture->WesternBlot Xenograft Xenograft Model (Immunocompromised Mice) WesternBlot->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI Start Compound Synthesis Start->KinaseAssay

Caption: General experimental workflow for evaluating this compound derivatives.

Detailed Experimental Protocols

Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant target kinase (e.g., EGFR, Aurora A/B)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 2.5 µL of the test compound dilution. For controls, add buffer with DMSO (positive control) or buffer without enzyme (blank).

  • Add 5 µL of a master mix containing the peptide substrate and ATP to each well.

  • Initiate the kinase reaction by adding 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the medium) after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation or cleavage (e.g., cleaved PARP for apoptosis).

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding, leads to the disruption of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds. Further research focusing on enhancing selectivity and overcoming resistance mechanisms will be crucial in translating the potential of these derivatives into effective clinical therapies.

References

A Theoretical Deep Dive into the Electronic Structure of 2-Aminopyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical studies on the electronic structure of 2-aminopyrimidine. This key heterocyclic compound is a foundational scaffold in numerous pharmacologically active molecules, making a thorough understanding of its electronic properties crucial for modern drug design and development. This document outlines the computational methodologies employed, presents key quantitative data on its electronic and structural parameters, and visualizes the typical workflow for such theoretical investigations.

Introduction: The Significance of 2-Aminopyrimidine

2-Aminopyrimidine is a cornerstone building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The electronic structure of the 2-aminopyrimidine core dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that complement and guide experimental research. By calculating parameters such as molecular geometry, charge distribution, and frontier molecular orbitals, researchers can predict the molecule's behavior and design more effective drug candidates.

Theoretical Methodologies: The Computational Protocol

The investigation of the electronic structure of 2-aminopyrimidine is predominantly carried out using quantum chemical calculations. The most common and robust methods are Density Functional Theory (DFT) and ab initio calculations.[3][4]

A typical computational protocol involves the following steps:

  • Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT method for this purpose, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[5][6][7] Ab initio methods like Møller-Plesset perturbation theory (MP2) are also employed for high-accuracy geometry optimizations.[3]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.[5]

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5][8][9]

    • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure, including hyperconjugative interactions and charge delocalization.[5][10]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from theoretical studies on 2-aminopyrimidine. These values are typically calculated using DFT methods, often with the B3LYP functional and a 6-31G(d) or similar basis set.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterCalculated Value (Å or °)Experimental Value (Å or °)
Bond Lengths
C2-N1~1.35~1.34
C2-N3~1.35~1.34
N1-C6~1.34~1.33
N3-C4~1.34~1.33
C4-C5~1.40~1.39
C5-C6~1.40~1.39
C2-N7 (amino)~1.36~1.35
Bond Angles
N1-C2-N3~117~117
C2-N1-C6~121~121
N1-C6-C5~122~122
C6-C5-C4~117~117
C5-C4-N3~122~122
C4-N3-C2~121~121

Note: Calculated and experimental values can vary slightly depending on the specific computational method and experimental conditions (e.g., crystal structure analysis). The provided values are representative.[3][11][12]

Table 2: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy~ -6.0 to -6.5 eV
LUMO Energy~ -0.5 to -1.0 eV
HOMO-LUMO Gap~ 5.0 to 6.0 eV
Dipole Moment~ 1.5 to 2.0 Debye
Mulliken Atomic Charges
N1~ -0.6 to -0.8 e
C2~ +0.4 to +0.6 e
N3~ -0.6 to -0.8 e
C4~ +0.1 to +0.3 e
C5~ -0.2 to -0.4 e
C6~ +0.1 to +0.3 e
N7 (amino)~ -0.7 to -0.9 e

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.[5][8]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of the electronic structure of a molecule like 2-aminopyrimidine.

Computational_Workflow A Define Molecular Structure (2-Aminopyrimidine) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Is it a true minimum? (No imaginary frequencies) E->F G Electronic Property Calculation F->G Yes L Re-optimize Geometry or Choose different method F->L No H HOMO-LUMO Analysis G->H I Mulliken/NBO Charge Analysis G->I J MEP Mapping G->J K Data Analysis and Interpretation H->K I->K J->K L->D

Computational workflow for electronic structure analysis.

Conclusion

Theoretical studies on the electronic structure of 2-aminopyrimidine provide invaluable insights for researchers in medicinal chemistry and materials science. The use of computational methods like DFT allows for the detailed characterization of its geometric and electronic properties, which are in good agreement with experimental data.[3][5] This in-depth understanding facilitates the rational design of novel 2-aminopyrimidine derivatives with tailored properties for various applications, particularly in the development of new therapeutic agents. The workflow and data presented in this guide serve as a foundational resource for professionals engaged in the computational analysis of heterocyclic compounds.

References

Potential Therapeutic Targets for 2-Amino-4-methoxypyrimidine-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methoxypyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for compounds based on this core structure, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Overview of Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. Key therapeutic areas where these compounds have shown potential include:

  • Oncology: A significant body of research has focused on the anticancer properties of this compound-based compounds. These molecules have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways.

  • Inflammation: The anti-inflammatory potential of this class of compounds is linked to the inhibition of key enzymes involved in the inflammatory cascade.

  • Bone Regeneration: Certain derivatives have been identified as bone anabolic agents, promoting osteogenesis and offering potential for the treatment of bone-related disorders.

  • Antimicrobial and Antiviral Activity: The pyrimidine core is a fundamental component of nucleobases, making its analogs of interest in the development of antimicrobial and antiviral agents.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of this compound-based compounds are attributed to their interaction with specific biological targets. The following sections delve into the most promising of these targets.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif, capable of interacting with the ATP-binding pocket of numerous kinases.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of the 2,4-diaminopyrimidine core have been identified as potent inhibitors of CDK1, CDK2, and CDK4. For instance, the compound R547, a 2,4-diamino-5-ketopyrimidine derivative, demonstrates potent inhibition of these kinases and significant in vivo antitumor activity.[1]

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in a variety of cancers. A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds exhibiting IC50 values in the nanomolar range.[2] Compound 8h from one such study showed a PLK4 IC50 of 0.0067 μM.[2]

The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways are critical for cell proliferation and survival. Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to suppress these pathways, with MEK1 kinase identified as a potential direct target.[3]

EGFR and VEGFR-2 are key drivers of tumor growth and angiogenesis. The pyrimidine scaffold is a common feature in inhibitors of these receptor tyrosine kinases.[4][5]

Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. Pyrimidine-based compounds have been successfully developed as inhibitors of Aurora kinases.[4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-amino-4-aryl-pyrimidine derivatives of ursolic acid against various human cancer cell lines.

Compound IDCell LineIC50 (μM)
7b MCF-7 (Breast)0.48 ± 0.11
HeLa (Cervical)0.74 ± 0.13
HepG2 (Liver)> 10
A549 (Lung)> 10

Data extracted from a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid.[3]

Modulation of the BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in bone formation. Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[7] This presents a therapeutic opportunity for conditions requiring bone regeneration.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS or NOS II) is responsible for the production of large amounts of nitric oxide (NO) during inflammation. Excessive NO can be cytotoxic and contribute to tissue damage. 2-aminopyridine-based compounds have been shown to be potent inhibitors of iNOS activity, suggesting that this compound derivatives could also target this enzyme to exert anti-inflammatory effects.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound-based compounds.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Materials:

  • Kinase of interest (e.g., CDK2, PLK4, MEK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase assay buffer.

  • Initiation: Add the kinase reaction mixture to the wells containing the compounds to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Multichannel pipettes

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the evaluation of this compound-based compounds.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of 2-Amino-4- methoxypyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical cellular Cell-Based Assays (e.g., MTT, Apoptosis) biochemical->cellular pathway Signaling Pathway Analysis (Western Blot, etc.) cellular->pathway target Target Identification & Validation pathway->target animal Animal Models of Disease (e.g., Xenograft) target->animal pkpd Pharmacokinetics & Pharmacodynamics animal->pkpd

Caption: General experimental workflow for the evaluation of this compound derivatives.

ras_pi3k_pathways rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid inhibitor->mek Inhibition inhibitor->pi3k Inhibition

Caption: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways by pyrimidine derivatives.

bmp2_smad1_pathway cluster_nucleus bmp2 BMP2 bmpr BMP Receptor (Type I & II) bmp2->bmpr smad158 p-SMAD1/5/8 bmpr->smad158 Phosphorylation complex SMAD Complex smad158->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus transcription Gene Transcription (e.g., RUNX2) osteogenesis Osteogenesis transcription->osteogenesis activator This compound Derivative activator->bmpr Activation

Caption: Activation of the BMP2/SMAD1 signaling pathway promoting osteogenesis.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of potential applications. The primary opportunities appear to lie in the field of oncology, with numerous kinase targets identified. Furthermore, the modulation of inflammatory pathways and the promotion of bone regeneration highlight the broad therapeutic potential of this chemical class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and validate the therapeutic utility of this compound-based compounds. Continued investigation into the structure-activity relationships and mechanisms of action of these molecules will be crucial for the successful translation of these promising compounds into clinical candidates.

References

2-Amino-4-methoxypyrimidine: An Elusive Environmental Transformation Product of Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has revealed a significant gap in the publicly available scientific literature regarding 2-Amino-4-methoxypyrimidine as a specific environmental transformation product of herbicides. While the structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine (ADMP), is a well-documented metabolite of numerous sulfonylurea herbicides, direct evidence linking this compound to the degradation of specific herbicides is currently unavailable. This guide, therefore, addresses the user's request by providing available information on this compound and leveraging data on the analogous compound, ADMP, to offer insights into potential formation pathways, analytical methodologies, and toxicological considerations. The information pertaining to ADMP should be considered as a proxy and not as direct data for this compound.

Introduction to Aminopyrimidine Transformation Products

Sulfonylurea herbicides are a critical class of agricultural chemicals used for broad-spectrum weed control. Their environmental fate is of significant interest, as their degradation can lead to the formation of various transformation products. A common degradation pathway for many sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, which results in the formation of a sulfonamide and an aminopyrimidine moiety. While 2-Amino-4,6-dimethoxypyrimidine (ADMP) is a frequently identified metabolite, the potential for the formation of other aminopyrimidine derivatives, such as this compound, exists depending on the structure of the parent herbicide.

Potential Formation of this compound

Although no specific parent herbicides have been identified to degrade into this compound, the general degradation pathway of sulfonylurea herbicides provides a hypothetical basis for its formation. The cleavage of the sulfonylurea bridge is the primary mechanism, which can be influenced by environmental factors such as soil pH, temperature, and microbial activity.

Hypothetical Degradation Pathway:

Parent_Herbicide Sulfonylurea Herbicide with a 4-methoxypyrimidine moiety Cleavage Cleavage of Sulfonylurea Bridge (Hydrolysis/Microbial Degradation) Parent_Herbicide->Cleavage Metabolite1 This compound Cleavage->Metabolite1 Metabolite2 Corresponding Sulfonamide Cleavage->Metabolite2 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Soil_Sample Soil Sample Extraction Solvent Extraction Soil_Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography (LC) Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition and Processing Starting_Material 2-Amino-4-chloropyrimidine Reagent Sodium Methoxide (Nucleophilic Substitution) Starting_Material->Reagent Product This compound Reagent->Product

Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-4-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The synthesis of these scaffolds, particularly through efficient, high-yield, one-pot methodologies, is of significant interest. One-pot synthesis offers several advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification processes. This application note details versatile one-pot protocols for synthesizing 2-amino-4-methoxypyrimidine derivatives, presents key reaction data, and provides visual workflows to aid in experimental setup.

Data Presentation: Synthesis Conditions and Yields

The following table summarizes quantitative data from various synthetic routes leading to this compound derivatives. These examples highlight different one-pot or streamlined approaches, showcasing a range of reaction conditions and achievable yields.

Starting Material(s) Key Reagents/Catalyst Product Reaction Conditions Yield Reference
2-Amino-4-chloro-6-methoxypyrimidineHydrazine hydrate, Ethanol2-Amino-4-hydrazinyl-6-methoxypyrimidineReflux (80-85 °C), 24 hNot specified, but product confirmed by elemental analysis[1]
Guanidine nitrate, Diethyl malonateSodium methoxide, Methanol2-Amino-4,6-dihydroxypyrimidine (Intermediate)Reflux (68 °C), 3.5 h95%[2]
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate, K₂CO₃2-Amino-4,6-dimethoxypyrimidine140 °C, 8 h28.6%[2]
MalononitrileMulti-step process with specific catalysts2-Amino-4,6-dimethoxypyrimidine130-140 °C, 3 h (final cyclization step)94.3% (final step), 77.1% (overall)[3]
3-Amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)Et₃NHCl-2ZnCl₂ (Lewis acid)2-Amino-4,6-dimethoxypyrimidine50 °C, 3 h94.8%[4]
p-Methoxyacetophenone, Substituted benzaldehyde, Guanidine hydrochlorideSodium hydroxide (solid)2-Amino-4-(4'-methoxyphenyl)-6-arylpyrimidinesMicrowave-assisted, solvent-freeGood[5]

Experimental Protocols

Protocol 1: One-Pot, Two-Stage Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine[1]

This protocol describes a catalyst-free, one-pot reaction involving the nucleophilic substitution of a chloropyrimidine.

Materials:

  • 2-Amino-4-chloro-6-methoxypyrimidine (5.0 g, 31.33 mmol)

  • Ethanol (150 mL)

  • Hydrazine hydrate (50 mL)

  • Round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Stirring apparatus

Procedure:

  • Add 2-amino-4-chloro-6-methoxypyrimidine (5.0 g) and ethanol (150 mL) to a round-bottomed flask equipped with a magnetic stirrer.

  • Stir the mixture to ensure the solid is suspended.

  • Carefully add hydrazine hydrate (50 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture in an oil bath to reflux (80–85 °C).

  • Maintain the reflux with stirring for 24 hours.

  • After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Allow the mixture to stand for an additional 24 hours at 25 °C, during which time a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product. The structure can be confirmed by spectral analysis and elemental analysis.

Protocol 2: General One-Pot, Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives (Microwave-Assisted)[5]

This protocol provides a general, efficient method for creating a library of trisubstituted pyrimidines under solvent-free conditions.

Materials:

  • An aryl methyl ketone (e.g., p-methoxyacetophenone, 1.0 mmol)

  • An aryl aldehyde (e.g., substituted benzaldehyde, 1.0 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Sodium hydroxide (solid powder, 2.0 mmol)

  • Microwave reactor vial

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind the aryl methyl ketone (1.0 mmol), aryl aldehyde (1.0 mmol), guanidine hydrochloride (1.5 mmol), and powdered sodium hydroxide (2.0 mmol) into a homogeneous powder.

  • Transfer the solid mixture to a microwave-safe reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under controlled conditions (e.g., 100-120 °C, 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Add cold water to the reaction vial and stir. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the protocols described above.

G cluster_0 Protocol 1: Two-Stage One-Pot Synthesis prep Preparation react Reaction isolate Isolation & Purification dry Final Product A1 Combine 2-amino-4-chloro- 6-methoxypyrimidine and Ethanol A2 Add Hydrazine Hydrate A1->A2 B1 Reflux at 80-85 °C for 24 hours A2->B1 C1 Cool to Room Temp. & Stand for 24 hours B1->C1 C2 Filter Precipitate C1->C2 C3 Wash with Cold Ethanol C2->C3 D1 Dry Product: 2-Amino-4-hydrazinyl- 6-methoxypyrimidine C3->D1 G start Combine Reactants: - Aryl Methyl Ketone - Aryl Aldehyde - Guanidine HCl - Solid NaOH grind Grind into a Homogeneous Powder start->grind react Microwave Irradiation (e.g., 120 °C, 10 min) grind->react workup Workup: Add Cold Water react->workup filter Filter Solid Product workup->filter purify Recrystallize from Ethanol filter->purify product Pure 2-Amino-4,6-diarylpyrimidine Derivative purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions on pyrimidine scaffolds. The pyrimidine motif is a crucial component in numerous pharmaceuticals, and the ability to functionalize this core structure through cross-coupling reactions is a powerful tool in medicinal chemistry and drug development.[1][2][3] These reactions enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, allowing for the synthesis of diverse libraries of substituted pyrimidines for biological screening.[4][5]

Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For pyrimidine substrates, which are often electron-deficient, these reactions provide a versatile and efficient means of introducing a wide range of substituents. The most commonly employed reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

The regioselectivity of these reactions on poly-halogenated pyrimidines is a critical consideration. Generally, the reactivity of halogens follows the order I > Br > Cl, and for dihalopyrimidines such as 2,4-dichloropyrimidine, the C4 position is typically more reactive towards oxidative addition by the palladium catalyst.[1][6] However, specific reaction conditions, particularly the choice of ligand, can influence and sometimes reverse this selectivity.[1][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound. It is widely used for the arylation, heteroarylation, and vinylation of pyrimidines.

Quantitative Data Summary:
EntryPyrimidine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2595[6][8]
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2598[6][8]
35-Bromo-2-aminopyrimidine3-Pyridylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80696[9]
42-ChloropyrimidinePhenylboronic acid pinacol esterXPhos Pd G3 (1)-K₃PO₄2-MeTHF801298[9]
54,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80--[6]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the highly efficient C4-selective mono-arylation of 2,4-dichloropyrimidine using microwave irradiation.[6][8]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Flush the vial with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-B(OR)2-Pd(II)-OR'(L2) [Ar-B(OR)2-Pd(II)-OR'(L2)]- Ar-Pd(II)-OR'(L2)->Ar-B(OR)2-Pd(II)-OR'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-B(OR)2-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination product Ar-Ar' Ar-Pd(II)-Ar'(L2)->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][10] This reaction is of great importance in drug discovery as the arylamine moiety is a common feature in many biologically active molecules.[4]

Quantitative Data Summary:
EntryPyrimidine SubstrateAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
12,5-Dichloro-4,6-pyrimidinediamineGeneric primary/secondary amine--NaOt-BuToluene100-[4]
24-(Pyridin-3-yl)pyrimidin-2-amineAryl bromidePdCl₂(PPh₃)₂XantphosNaOt-BuToluenereflux27-82[11]
32,4-DichloropyrimidineAnilinePd₂(dba)₃dppfNaOt-BuToluene80C4: 95, C2: <5[1]
Experimental Protocol: Selective Mono-amination of 2,5-Dichloro-4,6-pyrimidinediamine

This protocol provides a general procedure for the mono-amination of 2,5-dichloro-4,6-pyrimidinediamine.[4] Optimization of the ligand and base may be necessary for different amine coupling partners.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • 2,5-Dichloro-4,6-pyrimidinediamine

  • Primary or secondary amine

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base (e.g., 1.4 equivalents of NaOt-Bu), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents) to the same flask.[4]

  • Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).[4]

  • Seal the flask and remove it from the glovebox.

  • Place the flask in a preheated oil bath and stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst and ligand to flask B Add pyrimidine halide, amine, and base A->B C Add anhydrous solvent B->C D Heat under inert atmosphere C->D E Monitor progress (TLC/LC-MS) D->E F Cool and quench E->F G Extraction F->G H Drying and concentration G->H I Column chromatography H->I J J I->J Isolated Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is valuable for the synthesis of alkynyl-substituted pyrimidines, which are important intermediates in organic synthesis and can be found in various bioactive molecules.[12][13]

Quantitative Data Summary:

| Entry | Pyrimidine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 5-Iodouracil | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | - | - |[13] | | 2 | 5-Iodouridine | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | - | - |[13] | | 3 | 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Iodobenzene | - | - | - | Acetonitrile | RT | 9-11 h | high |[14] |

Experimental Protocol: Sonogashira Coupling of 5-Iodinated Pyrimidinones

This protocol describes a general procedure for the Sonogashira coupling of 5-iodinated pyrimidinones with terminal alkynes.[13]

Materials:

  • 5-Iodinated pyrimidinone (e.g., 5-iodouracil)

  • Terminal alkyne (e.g., propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve the 5-iodinated pyrimidinone (0.2 mmol) in DMF.[13]

  • Add triethylamine (0.4 mmol).[13]

  • Add the terminal alkyne (0.6 mmol).[13]

  • Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.06 mmol).[13]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove DMF and salts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

C-S Cross-Coupling

Palladium-catalyzed C-S cross-coupling reactions are used to form carbon-sulfur bonds, providing access to thioethers. Recent studies have shown that by careful selection of the catalyst and ligands, unconventional C2-selectivity can be achieved in the thiolation of 2,4-dichloropyrimidines.[1]

Quantitative Data Summary:
EntryPyrimidine SubstrateThiolPrecatalystTemperature (°C)Selectivity (C2:C4)Yield (%)Reference
12,4-Dichloropyrimidine1-Octanethiol(η³-tBu-indenyl)PdCl(IPent)0>20:195[1]
22,4-DichloropyrimidineCyclohexanethiol(η³-tBu-indenyl)PdCl(IPent)04:185[1]
32,4-Dichloropyrimidine4-Methoxythiophenol(η³-tBu-indenyl)PdCl(IPent)60>20:190[1]
Experimental Protocol: C2-Selective Thiolation of 2,4-Dichloropyrimidine

This protocol is based on the C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Thiol

  • (η³-tBu-indenyl)PdCl(IPent) precatalyst

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, add the (η³-tBu-indenyl)PdCl(IPent) precatalyst to a reaction vial.

  • Add the base, 2,4-dichloropyrimidine, and the thiol.

  • Add the anhydrous solvent.

  • Stir the reaction at the specified temperature (e.g., 0 °C for alkyl thiols, higher for aryl thiols).

  • Monitor the reaction for completion.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Regioselectivity in Dihalopyrimidine Functionalization

Regioselectivity Start 2,4-Dichloropyrimidine C4_Coupling C4-Selective Coupling Start->C4_Coupling Conventional Conditions (e.g., Pd(PPh3)4) C2_Coupling C2-Selective Coupling Start->C2_Coupling Specialized Ligands (e.g., bulky NHC ligands) Product1 Product1 C4_Coupling->Product1 4-Substituted-2-chloropyrimidine Product2 Product2 C2_Coupling->Product2 2-Substituted-4-chloropyrimidine

Caption: Logical relationship of catalyst/ligand choice on regioselectivity.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrimidines in drug discovery and development. The protocols and data presented here provide a starting point for researchers to synthesize novel pyrimidine derivatives. Careful consideration of the substrate, coupling partner, and reaction conditions, particularly the catalyst and ligand system, is crucial for achieving high yields and desired regioselectivity. The continued development of new catalysts and methodologies will further expand the synthetic utility of these powerful reactions.

References

Application Notes and Protocols: The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-dimethoxypyrimidine is a critical heterocyclic intermediate in the agrochemical industry, serving as a cornerstone for the synthesis of numerous sulfonylurea herbicides.[1][2][3] This class of herbicides is distinguished by its high efficacy at low application rates, broad-spectrum weed control, and excellent crop selectivity.[3][4] The molecular structure of 2-amino-4,6-dimethoxypyrimidine provides an essential building block for constructing the sulfonylurea bridge, which is fundamental to the herbicidal activity of these compounds.[2] Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of plant cell division and growth.[5][6]

These application notes provide detailed protocols and quantitative data for the synthesis of prominent sulfonylurea herbicides, such as Nicosulfuron, Bensulfuron-methyl, and Pyrazosulfuron-ethyl, utilizing 2-amino-4,6-dimethoxypyrimidine.

Data Presentation

The following tables summarize quantitative data for the synthesis of various sulfonylurea herbicides, highlighting reaction yields and purity.

HerbicideStarting MaterialsSolventReaction ConditionsYield (%)Purity (%)Reference
Nicosulfuron2-amino-4,6-dimethoxypyrimidine, 2-sulfamidoethyl formate-3-trifluoromethylpyridineTolueneReduced pressure, 90°C, continuous removal of ethanol95.396.7[7]
Pyrazosulfuron-ethyl2-amino-4,6-dimethoxypyrimidine, crude sulfonyl isocyanateDry acetonitrileStirred at room temperature--[8]
Bensulfuron-methyl2-amino-4,6-dimethoxypyrimidine, o-(methyl formate)benzyl sulfonyl isocyanateCondensation reaction solvent50-90°C--[9]

Experimental Protocols

Protocol 1: Synthesis of Nicosulfuron

This protocol is adapted from a patented industrial synthesis method.[7]

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • 2-sulfamidoethyl formate-3-trifluoromethylpyridine

  • Toluene

  • Reaction kettle equipped for reduced pressure distillation

Procedure:

  • Charge the reaction kettle with 23.3 kg (150 mol) of 2-amino-4,6-dimethoxypyrimidine and 29.8 kg (100 mol) of 2-sulfamidoethyl formate-3-trifluoromethylpyridine.

  • Add 200 L of toluene to the reactor.

  • Heat the reaction mixture to 90°C under reduced pressure.

  • Continuously remove the ethanol generated during the reaction via rectification.

  • Monitor the reaction until the 2-sulfamidoethyl formate-3-trifluoromethylpyridine is completely consumed.

  • Cool the reaction mixture to 80°C.

  • Filter the mixture and dry the resulting solid to obtain Nicosulfuron.

Protocol 2: Synthesis of Pyrazosulfuron-ethyl

This protocol outlines the condensation step in the synthesis of Pyrazosulfuron-ethyl.[5][8]

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • Crude sulfonyl isocyanate intermediate

  • Dry acetonitrile

  • Standard laboratory glassware for stirring and filtration

Procedure:

  • Dissolve 0.4 g of 2-amino-4,6-dimethoxypyrimidine in 20 ml of dry acetonitrile in a suitable reaction vessel.

  • Add 0.98 g of the crude sulfonyl isocyanate to the solution.

  • Stir the mixture at room temperature.

  • As the reaction progresses, the product will crystallize out of the solution.

  • Filter the formed crystals, wash them, and dry to obtain Pyrazosulfuron-ethyl.

Protocol 3: Synthesis of Bensulfuron-methyl

This protocol describes the final condensation reaction for the synthesis of Bensulfuron-methyl.[9]

Materials:

  • o-(methyl formate)benzyl sulfonyl isocyanate

  • 2-amino-4,6-dimethoxypyrimidine

  • A suitable condensation reaction solvent (e.g., xylene, acetonitrile)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Add the o-(methyl formate)benzyl sulfonyl isocyanate to the condensation reaction solvent in the reaction vessel.

  • Stir the mixture and cool it to a temperature between 30 and 50°C.

  • Add 2-amino-4,6-dimethoxypyrimidine to the reaction mixture.

  • Heat the mixture to a temperature between 50 and 90°C to carry out the condensation reaction.

  • After the reaction is complete, cool the mixture.

  • Filter and dry the resulting solid to obtain Bensulfuron-methyl.

Visualizations

General Synthesis Pathway for Sulfonylurea Herbicides

G A Sulfonyl Isocyanate (R-SO2-NCO) C Sulfonylurea Herbicide A->C + B 2-Amino-4,6-dimethoxypyrimidine B->C

Caption: General reaction scheme for sulfonylurea herbicide synthesis.

Experimental Workflow for Nicosulfuron Synthesis

G cluster_0 Reaction Stage cluster_1 Workup and Isolation A Charge Reactants and Solvent B Heat to 90°C (Reduced Pressure) A->B C Remove Ethanol B->C D Cool to 80°C C->D E Filter D->E F Dry Product E->F

Caption: Workflow for the synthesis and isolation of Nicosulfuron.

Logical Relationship of Components in Sulfonylurea Herbicides

G A Sulfonyl Group (SO2) B Urea Bridge (NH-CO-NH) A->B D Herbicidal Activity B->D C Pyrimidine Ring C->B

Caption: Key structural components contributing to herbicidal activity.

References

2-Amino-4-methoxypyrimidine: A Versatile Scaffold for Bioactive Compound Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. Among the vast array of pyrimidine-based building blocks, 2-amino-4-methoxypyrimidine stands out as a particularly versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its strategic placement of amino and methoxy groups allows for facile and regioselective functionalization, enabling the exploration of vast chemical space in the pursuit of novel drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close derivatives in the synthesis of kinase inhibitors and other targeted therapies.

Application Note 1: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

The 2-aminopyrimidine core is a well-established pharmacophore for the development of potent and selective kinase inhibitors. The amino group at the C2 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The C4-methoxy group can be readily converted to a chloro group, providing a handle for subsequent cross-coupling reactions to introduce a variety of substituents that can occupy the hydrophobic pocket of the ATP-binding site.

A common synthetic strategy involves the initial chlorination of a related 2-aminopyrimidin-4-ol precursor, followed by nucleophilic substitution of the chloro group with various amines. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Workflow for Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

G start 2-Amino-4-hydroxypyrimidine Derivative chlorination Chlorination (e.g., POCl3) start->chlorination intermediate 2-Amino-4-chloropyrimidine Intermediate chlorination->intermediate substitution Nucleophilic Aromatic Substitution (Various Amines, Base) intermediate->substitution product 2,4-Disubstituted Pyrimidine Library substitution->product screening Biological Screening (Kinase Inhibition Assays) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives

This protocol is adapted from a microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives and is a representative method for the diversification of the 2-aminopyrimidine scaffold.[1]

Materials:

  • 2-Amino-4-chloropyrimidine (or a suitable precursor)

  • Substituted amine (e.g., 4-methylpiperazine, 4-(4-bromophenyl)piperazine)

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor vials

  • Thin-layer chromatography (TLC) plates

  • Standard glassware for organic synthesis

Procedure:

  • To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol).

  • Add anhydrous propanol (1 mL) and stir the mixture at room temperature.

  • Add the desired substituted amine (2 mmol) to the reaction vial.

  • Add triethylamine (200 µL) to the reaction mixture.

  • Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the final 2-amino-4-(substituted-amino)pyrimidine derivative.

Data Presentation: Anticancer Activity of 2-Amino-4-(substituted-amino)pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-amino-4-(substituted-amino)pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[1]

Compound IDR Group (at C4)HCT116 EC₅₀ (µM)MCF7 EC₅₀ (µM)
1 4-Methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 4-Methylpiperidin-1-yl>300>300
3 4-(Pyrimidin-2-yl)piperazin-1-yl>300>300
4 4-(4-Fluorophenyl)piperazin-1-yl>300>300
5 4-(2-Fluorophenyl)piperazin-1-yl>300>300
6 4-(4-Bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-(4-Chlorophenyl)piperazin-1-yl>300>300

Application Note 2: Targeting PIM-1 Kinase with 2-Aminopyrimidine Derivatives

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[2] Overexpression of PIM-1 is implicated in various cancers, making it an attractive target for therapeutic intervention. The 2-aminopyrimidine scaffold has been successfully employed to develop potent PIM-1 inhibitors.

PIM-1 Signaling Pathway

The expression and activity of PIM-1 are regulated by various upstream signaling pathways, most notably the JAK/STAT pathway. Cytokines such as IL-6 activate JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus and induces the transcription of the PIM1 gene. PIM-1 itself can participate in a positive feedback loop by phosphorylating components of the NF-κB pathway, leading to increased IL-6 production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 PIM1_gene PIM1 Gene pSTAT3->PIM1_gene PIM1 PIM-1 NFkB NF-κB PIM1->NFkB Phosphorylates CellSurvival Cell Survival & Proliferation PIM1->CellSurvival Promotes pNFkB p-NF-κB NFkB->pNFkB IL6_gene IL-6 Gene pNFkB->IL6_gene Induces Transcription PIM1_gene->PIM1 Translation IL6_gene->IL6 Secretion

Caption: Simplified PIM-1 signaling pathway.

Application Note 3: 2-Aminopyrimidine Scaffolds in Modulating the BMP2/SMAD1 Signaling Pathway

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a critical role in bone formation and regeneration. The BMP2 signaling cascade is initiated by the binding of BMP2 to its receptors, leading to the phosphorylation of SMAD1, SMAD5, and SMAD9. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the expression of osteogenic genes. Derivatives of 2-aminopyrimidine have been investigated as modulators of this pathway for potential applications in bone-related disorders.

BMP2/SMAD1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds SMAD159 SMAD1/5/9 BMPR->SMAD159 Phosphorylates pSMAD159 p-SMAD1/5/9 SMAD159->pSMAD159 Complex p-SMAD1/5/9 + SMAD4 Complex pSMAD159->Complex SMAD4 SMAD4 SMAD4->Complex GeneExpression Osteogenic Gene Expression Complex->GeneExpression Regulates

Caption: Canonical BMP2/SMAD1 signaling pathway.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of a wide range of biologically active molecules. The synthetic accessibility and the potential for diverse functionalization make this building block an invaluable tool for drug discovery programs targeting kinases and other important cellular pathways. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space around the 2-aminopyrimidine core in the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-methoxypyrimidine Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic studies of 2-amino-4-methoxypyrimidine analogs as potential anticancer agents. The protocols and data presented are compiled from recent studies and are intended to serve as a guide for researchers in the field of medicinal chemistry and oncology drug discovery.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Analogs of 2-aminopyrimidine, particularly those with substitutions at the 4-position like a methoxy group, have garnered significant attention for their potential as anticancer agents. These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This document outlines the synthesis of novel this compound analogs and protocols for assessing their anticancer activity.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various chemical strategies. A common approach involves the modification of a pre-formed pyrimidine ring. For instance, 2-amino-4-chloro-6-methoxypyrimidine can serve as a versatile intermediate for introducing diverse functionalities at the 4-position via nucleophilic substitution reactions.[1] Microwave-assisted synthesis has also been reported as an efficient method for generating libraries of pyrimidine derivatives.[2]

General Experimental Workflow

The overall process for synthesizing and evaluating these compounds typically follows a structured workflow, from initial synthesis and purification to comprehensive biological assessment.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar Optimization s1 Starting Materials (e.g., 2-amino-4,6-dichloropyrimidine) s2 Chemical Synthesis (e.g., Nucleophilic Substitution, Microwave) s1->s2 s3 Purification (e.g., Recrystallization, Chromatography) s2->s3 s4 Characterization (e.g., NMR, MS, HRMS) s3->s4 e1 In vitro Anticancer Activity (MTT Assay against Cancer Cell Lines) s4->e1 Test Compounds e2 Determination of IC50 Values e1->e2 e3 Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) e2->e3 e4 Lead Compound Identification e3->e4 o1 Structure-Activity Relationship (SAR) Analysis e4->o1 o2 Lead Optimization o1->o2 o2->s1 Iterative Design

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

This protocol is adapted from a patented method for preparing 2-amino-4-chloro-6-methoxypyrimidine, a key intermediate.[1]

Materials:

  • 2-amino-4,6-dichloropyrimidine (ADCP)

  • Sodium methoxide solution (30%)

  • Methanol

  • Water

  • Reaction vessel with cooling capabilities

  • Distillation apparatus

Procedure:

  • Charge a reaction vessel with 500 ml of methanol and 82 g of 2-amino-4,6-dichloropyrimidine.

  • Cool the mixture to 17°C.

  • Slowly add 90 g of 30% sodium methoxide solution over 3.5 hours while maintaining the temperature at 17°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 1 hour to complete the reaction.

  • Cool the reaction mixture and distill off approximately 495 ml of methanol.

  • Add 250 ml of water to the residue and stir at room temperature for 1 hour to precipitate the product.

  • Filter the solid product and wash it three times with 75 ml of water each time.

  • Dry the product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This protocol provides a general method for the synthesis of 2-amino-4-substituted pyrimidine derivatives using microwave irradiation, which can significantly reduce reaction times.[2]

Materials:

  • 2-amino-4-chloropyrimidine (2 mmol)

  • Substituted amine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, dissolve 2 mmol of 2-amino-4-chloropyrimidine in 1 mL of anhydrous propanol with stirring at room temperature.

  • Add 2 mmol of the desired substituted amine to the reaction vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 100°C for 10-30 minutes, optimization may be required).

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation with water or purified by column chromatography.

Anticancer Activity and Data Presentation

The synthesized this compound analogs are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the compounds.

Table 1: In Vitro Anticancer Activity of Representative 2-Aminopyrimidine Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
4c A549 (Lung)0.56[3]
PC-3 (Prostate)2.46[3]
HepG2 (Liver)2.21[3]
5d NSCLC0.095[3]
5h NSCLC0.071[3]
6 HCT116 (Colon)89.24 ± 1.36[2]
MCF7 (Breast)89.37 ± 1.17[2]
7b MCF-7 (Breast)0.48 ± 0.11[4]
HeLa (Cervical)0.74 ± 0.13[4]
8d U87-MG (Glioblastoma)0.975[3]
9b U87-MG (Glioblastoma)1.033[3]
Gefitinib (Control) A549, PC-3, HepG2> IC50 of 4c[3]
TAE-226 (Control) U87-MG2.659[3]
Doxorubicin (Control) HCT1162[2]
MCF70.98[2]

Mechanism of Action and Signaling Pathways

Several 2-aminopyrimidine derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and survival. These include pathways mediated by Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and the downstream RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Some 2-aminopyrimidine analogs have been shown to be potent EGFR inhibitors.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.
FAK Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK can lead to reduced cell motility and induction of apoptosis. Certain 4-arylamino-pyrimidine derivatives have been identified as FAK inhibitors.[3]

G cluster_membrane Cell Adhesion cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Integrins Integrins FAK FAK Integrins->FAK Recruits & Activates ECM Extracellular Matrix (ECM) ECM->Integrins Activates Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) FAK->Downstream Src->FAK Effects Cell Proliferation, Survival, Migration Downstream->Effects Inhibitor This compound Analog Inhibitor->FAK Inhibits

Caption: Inhibition of the FAK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the possibility for diverse substitutions allow for the fine-tuning of their biological activity. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new analogs with improved potency and selectivity against various cancer types. Further studies, including in vivo efficacy and pharmacokinetic profiling, are essential next steps in the preclinical development of lead compounds from this chemical series.

References

Application of 2-Amino-4-methoxypyrimidine in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxypyrimidine and its derivatives, particularly 2-amino-4,6-dimethoxypyrimidine, are pivotal intermediates in the synthesis of a significant class of agrochemicals known as sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and good crop selectivity. Their primary mechanism of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants, which are essential for their growth and development. This document provides a comprehensive overview of the application of this compound-derived compounds in agrochemical research, with a focus on their synthesis, mechanism of action, and biological activity. Detailed experimental protocols for the synthesis of a representative herbicide, Nicosulfuron, and for evaluating its herbicidal efficacy are also presented. Beyond herbicidal applications, the broader pyrimidine scaffold is also explored for its potential in developing novel fungicides and insecticides.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from 2-amino-4,6-dimethoxypyrimidine are potent and specific inhibitors of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3] The inhibition of this enzyme leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[1] The selectivity of these herbicides arises from the differential metabolism rates between crops and weeds; tolerant crops can rapidly metabolize the herbicide into inactive forms, while susceptible weeds cannot.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS Acetolactate 2-Acetolactate Dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Isomerase & Reductase Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Dihydroxy_methylvalerate 2,3-Dihydroxy- 3-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Isomerase & Reductase alpha_Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->alpha_Keto_isovalerate Dehydratase alpha_Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->alpha_Keto_methylvalerate Dehydratase Valine Valine alpha_Keto_isovalerate->Valine Transaminase OtherEnzymes5 Multiple Enzymatic Steps alpha_Keto_isovalerate->OtherEnzymes5 Isoleucine Isoleucine alpha_Keto_methylvalerate->Isoleucine Transaminase Leucine Leucine ALS->Acetolactate ALS->Acetohydroxybutyrate OtherEnzymes1 Multiple Enzymatic Steps OtherEnzymes2 Multiple Enzymatic Steps OtherEnzymes3 Multiple Enzymatic Steps OtherEnzymes4 Multiple Enzymatic Steps OtherEnzymes5->Leucine Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.

Agrochemical Applications and Efficacy

Derivatives of this compound are primarily utilized in the development of sulfonylurea herbicides. Below are tables summarizing the herbicidal, as well as potential fungicidal and insecticidal activities of various pyrimidine-based compounds.

Herbicidal Activity of Nicosulfuron

Nicosulfuron is a post-emergence sulfonylurea herbicide effective against a wide range of annual and perennial grass weeds in corn. Its efficacy is typically quantified by the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.

Weed SpeciesGR50 (g a.i. ha⁻¹)Reference
Sugar beet (Beta vulgaris L.)81.83[4]
Fall panicum (Panicum dichotomiflorum) (Susceptible)19.6 (control)[5]
Fall panicum (Panicum dichotomiflorum) (Resistant)> 254[5]
Fungicidal Activity of Pyrimidine Derivatives

While this compound derivatives are primarily herbicides, the broader pyrimidine chemical space has been explored for antifungal properties. The "poisoned food technique" is a common in vitro assay to screen for fungicidal activity.[6]

CompoundFungal SpeciesInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference
5f Phomopsis sp.100Not specified[7][8]
5o Phomopsis sp.10010.5[7][8]
Pyrimethanil (Control) Phomopsis sp.85.132.1[7][8]
5i Botryosphaeria dothidea82.1Not specified[7]
5l Botryosphaeria dothidea81.1Not specified[7]
5n Botryosphaeria dothidea84.1Not specified[7]
5o Botryosphaeria dothidea88.5Not specified[7]
Pyrimethanil (Control) Botryosphaeria dothidea84.4Not specified[7]
Insecticidal Activity of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold extends to insecticidal applications. Various derivatives have been synthesized and tested against different insect pests.

CompoundInsect SpeciesActivityReference
I13 Aphis craccivora92% mortality at 100 µg/mL[9]
6f Spodoptera litura70.2% mortality at 200 µg/mL[10]
6f Mythimna separata75.4% mortality at 200 µg/mL[10]
6f Tetranychus urticae80.9% mortality at 200 µg/mL[10]
6f Rhopalosiphum maidis88.9% mortality at 200 µg/mL[10]
6f Nilaparvata lugens78.6% mortality at 200 µg/mL[10]

Experimental Protocols

Synthesis of Nicosulfuron from 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a common synthetic route to Nicosulfuron, a prominent sulfonylurea herbicide.

Nicosulfuron_Synthesis cluster_synthesis Nicosulfuron Synthesis Pathway start 2-Amino-4,6-dimethoxypyrimidine intermediate1 Pyrimidine Urea Intermediate start->intermediate1 Reaction with Urea final_product Nicosulfuron intermediate1->final_product Condensation start2 Pyridine Sulfonyl Chloride start2->final_product

Caption: Simplified synthetic pathway for Nicosulfuron.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Urea

  • Concentrated sulfuric acid

  • Acetonitrile

  • Potassium carbonate

  • Pyridine sulfonyl chloride derivative

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the Pyrimidine Urea Intermediate [11][12]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dimethoxypyrimidine (1.0 mol), urea (1.5 mol), and acetonitrile (500 mL).

  • Slowly add concentrated sulfuric acid (0.5 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After cooling to room temperature, the pyrimidine urea intermediate will be present in the acetonitrile solution. This solution can be used directly in the next step after filtration to remove any solids.

Step 2: Condensation to form Nicosulfuron [11][12]

  • To the filtered acetonitrile solution containing the pyrimidine urea intermediate, add potassium carbonate (0.5 mol).

  • Cool the mixture to 5-10 °C in an ice bath.

  • Slowly add a solution of the appropriate pyridine sulfonyl chloride (0.8 mol) in acetonitrile dropwise over 4 hours, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional hour.

  • Filter the reaction mixture to collect the crude Nicosulfuron precipitate.

  • Wash the precipitate with water and then air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Post-Emergence Herbicidal Activity Assay

This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of a compound like Nicosulfuron in a greenhouse setting.[13][14]

Herbicidal_Assay_Workflow cluster_workflow Herbicidal Activity Evaluation Workflow start Plant Cultivation step1 Herbicide Application start->step1 step2 Incubation step1->step2 step3 Data Collection step2->step3 end Data Analysis (GR50 Calculation) step3->end

Caption: General workflow for post-emergence herbicidal activity assay.

Materials:

  • Seeds of target weed species (e.g., Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed)) and a tolerant crop (e.g., Zea mays (corn)).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • The herbicide to be tested (e.g., Nicosulfuron).

  • A suitable solvent (e.g., acetone) and surfactant.

  • Calibrated sprayer.

  • Balance for weighing plant biomass.

  • Drying oven.

Procedure:

  • Plant Growth: Sow the seeds of the test species in pots and allow them to grow under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the test herbicide in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i. ha⁻¹). Each treatment solution should contain a constant concentration of surfactant (e.g., 0.25% v/v). The '0' rate serves as the control and contains only the solvent and surfactant.

  • Herbicide Application: Evenly spray the different concentrations of the herbicide solution onto the foliage of the plants using a calibrated sprayer.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain the controlled environmental conditions.

  • Data Collection: After a specified period (e.g., 14-21 days after treatment), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground plant material, and determine the fresh weight. Dry the plant material in an oven at 70 °C for 48 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth inhibition for each treatment compared to the untreated control. Use this data to perform a dose-response analysis and calculate the GR50 value for each plant species.

Conclusion

This compound and its derivatives are indispensable building blocks in modern agrochemical research, particularly for the synthesis of highly effective sulfonylurea herbicides. The detailed understanding of their mechanism of action, targeting the ALS enzyme, has enabled the development of selective and potent weed control agents. The provided protocols for the synthesis of Nicosulfuron and the evaluation of herbicidal activity offer a practical guide for researchers in this field. Furthermore, the exploration of the broader pyrimidine scaffold for fungicidal and insecticidal activities highlights the continued potential of this chemical class in the discovery of new and effective crop protection solutions.

References

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its accurate quantification is essential for ensuring the quality and purity of final products, as well as for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique that offers high sensitivity, specificity, and reproducibility for the quantification of such compounds. This application note presents a detailed, validated HPLC-UV method for the reliable determination of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

Experimental Protocol

This section details the materials, equipment, and procedures for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (88%)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic elution. A typical starting ratio would be 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
Linearity (R²) 0.9998

Table 2: Accuracy and Precision

Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=3)
54.9899.61.21.8
2525.15100.60.81.3
7574.5599.40.91.5

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Experimental Workflow

The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Stock Solution Preparation A->C B Sample Weighing E Sample Dissolution B->E D Serial Dilution C->D G HPLC-UV Injection D->G F Filtration E->F F->G H Chromatographic Separation G->H I UV Detection at 254 nm H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Application Notes and Protocols for the Large-Scale Industrial Synthesis of 2-Amino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a viable two-step industrial-scale synthesis route for 2-Amino-4-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocols are designed to be scalable and cost-effective, prioritizing high yield and purity.

Synthetic Strategy Overview

The recommended industrial synthesis of this compound proceeds via a two-step pathway, beginning with the readily available 2-amino-4,6-dichloropyrimidine. The process involves a selective monomethoxylation followed by a catalytic dechlorination.

G A 2-Amino-4,6-dichloropyrimidine B Selective Monomethoxylation A->B Sodium Methoxide, Polar Aprotic Solvent C 2-Amino-4-chloro-6-methoxypyrimidine B->C D Catalytic Dechlorination C->D H2, Catalyst (e.g., Pd/C) E This compound D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

This protocol is adapted from a patented industrial process and focuses on the selective replacement of one chlorine atom with a methoxy group.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Grade
2-Amino-4,6-dichloropyrimidine (ADCP)163.98Industrial
Sodium Methoxide (30% solution in Methanol)54.02Industrial
Acetone58.08Technical
Activated Carbon-Industrial
Water18.02Deionized

Equipment:

  • Jacketed glass-lined reactor with an agitator

  • Dropping funnel

  • Reflux condenser

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum drying oven

Procedure:

  • Charging the Reactor: Charge the reactor with 1000 ml of acetone and 32.8 g (0.2 mol) of 2-amino-4,6-dichloropyrimidine.

  • Cooling: Cool the resulting suspension to 17°C with continuous stirring.

  • Addition of Sodium Methoxide: Add 37.44 g (0.208 mol) of a 30% sodium methoxide solution dropwise over 3.5 hours, maintaining the temperature at 17°C.

  • Reaction: Stir the yellow suspension at 17°C for an additional hour, then heat to 30°C and hold for two hours.

  • Decolorization: Add 0.8 g of activated carbon to the warm suspension and stir for approximately one hour.

  • Filtration and Solvent Removal: Filter off the activated carbon and precipitated sodium chloride. From the filtrate, distill off 700 ml of acetone under vacuum.

  • Precipitation: Add 500 ml of water to the distillation residue to precipitate the product.

  • Isolation and Drying: Cool the mixture to 7°C, filter the solid product, and wash it once with 50 ml of water. Dry the product in a vacuum oven at 50°C.

Quantitative Data:

ParameterValueReference
Yield95.3%[1]
Purity (HPLC)99.3%[1]
Residual ADCP<0.2% by weight[1]
Step 2: Synthesis of this compound (Dechlorination)

This step involves the catalytic hydrogenation of the intermediate to remove the remaining chlorine atom. While specific industrial protocols for this exact substrate are proprietary, the following is a general and effective laboratory-scale procedure that can be adapted for large-scale production.

Materials:

Reagent/SolventMolar Mass ( g/mol )Grade
2-Amino-4-chloro-6-methoxypyrimidine159.57As synthesized in Step 1
Palladium on Carbon (5-10% Pd)-Industrial
Methanol32.04Technical
Sodium Hydroxide40.00Technical
Hydrogen Gas2.02High Purity

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic or mechanical stirrer

  • Filtration system to remove the catalyst

  • Rotary evaporator

Procedure:

  • Reactor Setup: In the hydrogenation reactor, dissolve 15.96 g (0.1 mol) of 2-amino-4-chloro-6-methoxypyrimidine in 200 ml of methanol.

  • Catalyst and Base Addition: Add 0.5-1.0 g of 5-10% palladium on carbon catalyst and 4.0 g (0.1 mol) of sodium hydroxide. The base is added to neutralize the hydrochloric acid formed during the reaction.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm) and heat to a temperature between 25-60°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen. Filter the reaction mixture to remove the palladium catalyst.

  • Work-up: Neutralize the filtrate with an acid (e.g., acetic acid) and then evaporate the methanol under reduced pressure.

  • Isolation: The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Expected Quantitative Data (based on similar reactions):

ParameterExpected Value
Yield>90%
Purity>98%

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

G Start Starting Material 2-Amino-4,6-dichloropyrimidine Step1 Process Step 1 Selective Monomethoxylation Reagents: Sodium Methoxide, Acetone Conditions: 17-30°C Start:f1->Step1:f0 Intermediate Intermediate 2-Amino-4-chloro-6-methoxypyrimidine Step1:f1->Intermediate:f0 Step2 Process Step 2 Catalytic Dechlorination Reagents: H2, Pd/C, NaOH, Methanol Conditions: 25-60°C, 1-10 atm Intermediate:f1->Step2:f0 Final Final Product This compound Step2:f1->Final:f0

Caption: Logical flow of the two-step synthesis process.

Safety and Handling Precautions

  • 2-Amino-4,6-dichloropyrimidine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Sodium Methoxide: Highly corrosive and flammable. Handle in a well-ventilated area, away from ignition sources. Reacts violently with water.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle wet to minimize the risk of ignition.

  • Hydrogen Gas: Extremely flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyrimidines are a critical scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Traditional synthetic methods for these compounds often suffer from long reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technology to overcome these limitations. This approach offers several advantages, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry by often requiring less solvent.[4][5][6]

The application of microwave irradiation in the synthesis of 2-aminopyrimidine derivatives accelerates reactions through efficient and uniform heating of the reaction mixture via mechanisms like dipolar polarization and ionic conduction.[4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various substituted 2-aminopyrimidine derivatives, presents comparative data, and includes workflows to facilitate their adoption in research and drug development.

Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Chemical transformations that typically take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[6]

  • Higher Yields: The improved reaction kinetics and reduction in the formation of side products frequently lead to higher isolated yields of the desired 2-aminopyrimidine derivatives.

  • Greener Chemistry: MAOS often enables the use of smaller quantities of solvents or even solvent-free reaction conditions, contributing to more environmentally sustainable chemical processes.[6]

Experimental Protocols

Several effective methods for the microwave-assisted synthesis of substituted 2-aminopyrimidines have been reported. The following protocols detail three common approaches.

Protocol 1: Biginelli-Type Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol describes a multicomponent reaction where an acetophenone derivative, an aromatic aldehyde, and a guanidine salt condense to form the 2-aminopyrimidine core. Microwave irradiation significantly accelerates this condensation process.[6]

Experimental Procedure:

  • In a dedicated microwave process vial, combine an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).[6]

  • A catalytic amount of a suitable base, such as potassium tert-butoxide, can be added to facilitate the reaction.[6]

  • Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature and for a designated time (refer to Table 1 for examples).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid residue is typically purified by washing with water and a suitable organic solvent, such as ethanol or ethyl acetate, to yield the pure 2-aminopyrimidine product.[6]

Protocol 2: Synthesis from Chalcones and Guanidine

This method involves the cyclocondensation of a substituted chalcone (an α,β-unsaturated ketone) with guanidine to form the 2-aminopyrimidine ring. Microwave energy provides a significant enhancement to the rate of this reaction.[7]

Experimental Procedure:

  • Suspend a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent like ethanol or dimethylformamide (DMF) in a microwave reactor vial.[6]

  • Add sodium hydroxide (2 mmol) to the mixture.[6]

  • Irradiate the reaction mixture in a microwave reactor at a temperature between 100-120°C for a duration of 5-15 minutes.[6]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Protocol 3: Nucleophilic Substitution for the Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives

This protocol involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with various amines, a common and effective strategy for creating a diverse library of compounds.[6][8]

Experimental Procedure:

  • In a microwave reaction vial, dissolve 2-amino-4,6-dichloropyrimidine (2 mmol) in anhydrous propanol (1 mL).[6][8]

  • To this solution, add a substituted amine (2 mmol) and triethylamine (200 µL).[6][8]

  • Seal the vial and expose it to microwave irradiation at a temperature ranging from 120–140°C for 15–30 minutes.[6][8]

  • After cooling, collect the precipitate that has formed.

  • Disperse the precipitate in a saturated sodium bicarbonate solution and extract the final product using ethyl acetate.[6][8]

Data Presentation

The following tables summarize quantitative data from the literature for the microwave-assisted synthesis of substituted 2-aminopyrimidine derivatives, allowing for easy comparison of different reaction conditions and outcomes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Biginelli-Type Synthesis of 2-Aminopyrimidines [6]

EntryAldehydeAcetophenoneMethodTimeYield (%)
1BenzaldehydeAcetophenoneMicrowave10 min92
2BenzaldehydeAcetophenoneConventional8 h75
34-ChlorobenzaldehydeAcetophenoneMicrowave12 min95
44-ChlorobenzaldehydeAcetophenoneConventional10 h78
54-Methoxybenzaldehyde4-MethylacetophenoneMicrowave10 min90
64-Methoxybenzaldehyde4-MethylacetophenoneConventional8 h72

Table 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives via Nucleophilic Substitution [6][8]

EntrySubstituted AmineTemperature (°C)Time (min)Yield (%)
1Aniline1202085
24-Fluoroaniline1301588
3Benzylamine1202582
4N-Methylaniline1403075

Visualizations

The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway.

experimental_workflow cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: - Ketone/Chalcone/Halogenated Pyrimidine - Aldehyde/Guanidine/Amine - Solvent & Catalyst (if any) vial Place in Microwave Vial reagents->vial irradiate Microwave Synthesis (Set Temperature, Time, Power) vial->irradiate Seal Vial cool Cool to Room Temperature irradiate->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Crystallization/Chromatography) isolate->purify product product purify->product Final Product: Substituted 2-Aminopyrimidine

Caption: General workflow for microwave-assisted synthesis.

CDK_HDAC_Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_gene_expression Gene Expression cluster_cancer Cancer Cell Proliferation CDK Cyclin-Dependent Kinases (CDKs) Progression Cell Cycle Progression CDK->Progression Phosphorylation Cancer Uncontrolled Cell Growth (Cancer) Progression->Cancer HDAC Histone Deacetylases (HDACs) Chromatin Condensed Chromatin HDAC->Chromatin Deacetylation Transcription Suppressed Gene Transcription Chromatin->Transcription Transcription->Cancer Inhibitor 2-Aminopyrimidine-based Dual Inhibitor Inhibitor->CDK Inhibition Inhibitor->HDAC Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and its common analogue, 2-Amino-4,6-dimethoxypyrimidine?

A1: The most common strategies for synthesizing the 2-aminopyrimidine core include:

  • Condensation with Guanidine: A prevalent method involves the cyclocondensation of a guanidine salt with a 1,3-dicarbonyl compound, such as a malonate derivative. This typically forms a dihydroxypyrimidine intermediate, which then requires methylation.[1][2]

  • Synthesis from Malononitrile: This route uses malononitrile as a starting material, which undergoes a series of reactions including imidization, cyanamide substitution, and acid-catalyzed cyclization to yield the final product.[3][4][5]

  • Substitution of Halogenated Pyrimidines: Starting with a readily available precursor like 2-amino-4,6-dichloropyrimidine, a nucleophilic substitution reaction with sodium methoxide can be performed to replace the chlorine atoms with methoxy groups.[2][6]

  • Cyclization of Acyclic Precursors: Intramolecular cyclization of specifically designed acyclic precursors, such as 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidine (AMCP), can yield the target pyrimidine, often with the aid of a catalyst.[7]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors critically affect the outcome of the synthesis:

  • Reagent Quality: The purity of starting materials, particularly the reactivity of sodium methoxide and the absence of moisture, is crucial. Anhydrous solvents and inert atmospheres are often necessary.[1][8]

  • Reaction Temperature: Temperature control is vital for managing reaction kinetics and minimizing side reactions. Specific temperature profiles, including gradual heating and holding at reflux, are often required for different steps.[1][6]

  • Stoichiometry: The molar ratios of reactants, such as the base to the guanidine salt or the methylating agent to the dihydroxypyrimidine intermediate, must be precisely controlled to ensure complete conversion and avoid the formation of byproducts.[1]

  • Catalyst Choice: In routes involving cyclization or substitution, the choice of catalyst (e.g., Lewis acids, phase transfer catalysts) can dramatically increase the reaction rate and yield.[2][7]

  • Purification Method: The final purity depends heavily on the chosen purification technique, such as recrystallization, column chromatography, or distillation, to effectively remove unreacted starting materials and byproducts.[1][9]

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the precise composition of the reaction mixture over time.

Q4: What are the common impurities encountered, and how can they be removed?

A4: Common impurities may include unreacted starting materials (e.g., 2-amino-4,6-dichloropyrimidine), partially reacted intermediates (e.g., 2-amino-4-chloro-6-methoxypyrimidine), or byproducts from side reactions. Purification strategies include:

  • Recrystallization: This is a highly effective method for purifying solid products. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[1]

  • Washing: Washing the crude product with water or a specific aqueous solution can remove inorganic salts and other water-soluble impurities.[10]

  • Activated Carbon Treatment: If the product is discolored, treatment with activated charcoal can help remove colored impurities before recrystallization.[6][8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used to isolate the desired compound.[9]

Troubleshooting Guide

Problem: Low Product Yield

Q: The yield from the initial condensation of guanidine with a malonate derivative is poor. What are the likely causes and solutions? A: Low yields in this step are often traced back to issues with the base or reaction conditions.

  • Cause 1: Inactive Sodium Methoxide/Ethoxide. The alkali metal alkoxide is highly sensitive to moisture and can decompose, reducing its effectiveness as a base.

    • Solution: Use freshly prepared or properly stored sodium methoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Suboptimal Reaction Temperature. The temperature for the condensation reaction is critical. If it's too low, the reaction may be slow or incomplete. If it's too high, side reactions can occur.

    • Solution: Strictly adhere to the recommended temperature profile. For the reaction of guanidine nitrate with diethyl malonate using sodium methoxide, a common procedure involves dropwise addition of the base at 40-60°C, followed by reflux at approximately 68°C for several hours.[1]

  • Cause 3: Inefficient Precipitation. The dihydroxypyrimidine intermediate is often isolated by precipitation. Improper pH adjustment can lead to loss of product.

    • Solution: After the reaction, the mixture is often worked up by adding water and then neutralizing with an acid like acetic acid. This process keeps excess guanidine in the solution while causing the desired product to precipitate quantitatively.[10]

Q: My methylation step using dimethyl carbonate results in a very low yield. How can this be improved? A: The methylation of 2-amino-4,6-dihydroxypyrimidine can be challenging due to the low reactivity of the hydroxyl groups.

  • Cause 1: Insufficient Reaction Temperature and Pressure. This methylation often requires high temperatures to proceed at a reasonable rate.

    • Solution: The reaction may need to be conducted in a high-pressure autoclave to reach the necessary temperatures (e.g., 100-200°C) and pressures (2-4 MPa).[1]

  • Cause 2: Lack of a Catalyst. Without a catalyst, the reaction can be extremely slow.

    • Solution: The use of a phase transfer catalyst, such as tetrabutyl ammonium bromide, can significantly improve the reaction rate and yield when methylating with agents like dimethyl carbonate.[2]

  • Cause 3: Inappropriate Methylating Agent. While dimethyl carbonate is a "green" reagent, other methylating agents might be more effective, although potentially more hazardous.

    • Solution: While not always ideal due to safety and environmental concerns, traditional methylating agents could be considered if other methods fail. However, optimizing the reaction with dimethyl carbonate is generally preferred.

Problem: Impurity Formation

Q: In the synthesis from 2-amino-4,6-dichloropyrimidine, I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the di-methoxy product? A: Achieving complete substitution without side reactions requires careful control over stoichiometry and reaction time.

  • Cause 1: Insufficient Sodium Methoxide. Using less than two equivalents of sodium methoxide will naturally lead to the formation of the mono-substituted intermediate, 2-amino-4-chloro-6-methoxypyrimidine.

    • Solution: Ensure at least two molar equivalents of sodium methoxide are used relative to the dichloropyrimidine starting material. A slight excess of the methoxide can help drive the reaction to completion.[6]

  • Cause 2: Insufficient Reaction Time or Temperature. The second substitution is often slower than the first.

    • Solution: Increase the reaction time or temperature after the initial substitution has occurred. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete conversion. A typical procedure might involve reacting at 17°C and then warming to 30°C for a few hours.[6]

Q: My final product is a pale yellow or brown powder instead of white. What causes this discoloration and how can I fix it? A: Discoloration is usually due to the presence of minor, highly colored impurities formed from side reactions or decomposition at high temperatures.

  • Solution 1: Activated Carbon Treatment. Before the final crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for a short period (e.g., 1 hour), then filter the hot solution through celite to remove the charcoal and the adsorbed impurities.[6][8]

  • Solution 2: Recrystallization. Perform a careful recrystallization using an appropriate solvent. Solvents like ethyl acetate or toluene are often used.[1][3] This process is highly effective at excluding impurities from the crystal lattice, resulting in a purer, white product.

Data Summary

The following tables summarize quantitative data from various synthesis methods reported in the literature.

Table 1: Yields for Different Synthetic Routes to 2-Amino-4,6-dimethoxypyrimidine

Starting Material(s)Key Reagents/CatalystsReported YieldReference
Guanidine Nitrate, Diethyl MalonateSodium Methoxide, Dimethyl Carbonate96.3% (hydroxylation), 8.1% (methylation)[1]
MalononitrileMethanol, HCl, Cyanamide61.5% - 77.1% (overall, 3 steps)[3][4]
3-amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl2 (Lewis Acidic Ionic Liquid)94.8%[7]
2-Amino-4,6-dichloropyrimidineSodium Methoxide in Acetone95.3%[6]

Experimental Protocols

Protocol 1: Synthesis from 2-Amino-4,6-dichloropyrimidine and Sodium Methoxide[6]
  • Setup: Charge a reaction vessel with 1000 ml of acetone and add 32.8 g (195 mmol) of 2-amino-4,6-dichloropyrimidine (ADCP).

  • Cooling: Cool the resulting suspension to 17°C.

  • Addition of Base: Slowly add 37.44 g (208 mmol) of a 30% sodium methoxide solution dropwise over approximately 3.5 hours, maintaining the temperature at 17°C.

  • Reaction: Stir the yellow suspension at 17°C for an additional hour, then warm the mixture to 30°C and hold for two hours.

  • Decolorization: Add 0.8 g of activated carbon to the warm suspension and stir for approximately 1 hour.

  • Isolation: Filter the mixture to remove the activated carbon and inorganic salts. The product is in the filtrate.

  • Precipitation: Distill off a portion of the solvent and add water to precipitate the product.

  • Drying: Filter the precipitated solid and dry under reduced pressure at 50°C to obtain 2-amino-4,6-dimethoxypyrimidine.

    • Expected Outcome: Yield of ~95.3% with a purity of ~99.3% by HPLC.

Protocol 2: Synthesis via Cyclization of AMCP with a Lewis Acidic Ionic Liquid Catalyst[7]
  • Catalyst Preparation: Prepare the Et3NHCl-2ZnCl2 catalyst by mixing triethylamine hydrochloride and zinc chloride in the appropriate molar ratio.

  • Setup: In a reaction vessel, dissolve 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidine (AMCP) in a solvent mixture of toluene and methanol (9:1 v/v).

  • Catalyst Addition: Add the Et3NHCl-2ZnCl2 catalyst (e.g., 2.5 mol% relative to AMCP).

  • Reaction: Heat the reaction mixture to 50°C and maintain for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

    • Expected Outcome: Yield of up to 94.8%.

Visualizations

G start Start: Select Synthesis Route route1 Route 1: Guanidine + Diethyl Malonate start->route1 route2 Route 2: From Dichloropyrimidine start->route2 route3 Route 3: From Malononitrile start->route3 step1_1 Step 1: Condensation (Guanidine + Malonate -> Dihydroxypyrimidine) route1->step1_1 step1_2 Step 2: Methylation (Dihydroxypyrimidine -> Product) step1_1->step1_2 purification Purification (Recrystallization / Chromatography) step1_2->purification step2_1 Step 1: Nucleophilic Substitution (Dichloropyrimidine + NaOMe -> Product) route2->step2_1 step2_1->purification step3_1 Multi-step Process (Imidization, Substitution, Cyclization) route3->step3_1 step3_1->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G problem Problem Encountered low_yield Low Yield problem->low_yield Yield Issue impurity Impurity / Discoloration problem->impurity Purity Issue reagent Check Reagent Quality (e.g., Anhydrous Conditions, Fresh Base) low_yield->reagent Possible Cause temp Verify Temperature Profile (Heating, Reflux Time) low_yield->temp Possible Cause stoich Check Stoichiometry (Molar Ratios) low_yield->stoich Possible Cause catalyst Consider Catalyst (Phase Transfer, Lewis Acid) low_yield->catalyst Optimization impurity->stoich Byproducts? reflux Increase Reaction Time / Temp impurity->reflux Incomplete Reaction? carbon Treat with Activated Carbon impurity->carbon Discolored? recrystallize Recrystallize with Appropriate Solvent impurity->recrystallize General Purification carbon->recrystallize

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of Crude 2-Amino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Amino-4-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Question: My this compound fails to crystallize from solution upon cooling. What should I do?

Answer:

Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent concentration. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.

    • Cold Shock: Briefly placing the flask in a colder environment, such as an ice bath, can sometimes induce nucleation. However, be cautious as rapid cooling can lead to the formation of small, impure crystals.

  • Solvent Concentration:

    • Excess Solvent: You may have used too much solvent, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Question: The compound "oils out" instead of forming solid crystals during recrystallization. How can I prevent this?

Answer:

"Oiling out" occurs when the crude compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Add More Solvent: The concentration of the crude product might be too high. Re-heat the solution and add more of the hot solvent to fully dissolve the oil. Then, allow it to cool slowly.

  • Change Solvent System: The polarity of the solvent may not be suitable. Consider using a different solvent or a solvent mixture. For aminopyrimidines, solvents like toluene and ethyl acetate have been shown to be effective.[1]

  • Lower the Crystallization Temperature: If the melting point of your compound is low, try cooling the solution to a lower temperature to encourage solidification.

  • Purify Before Recrystallization: If the crude material is very impure, consider a preliminary purification step, such as an acid-base extraction or treatment with activated charcoal, to remove some of the impurities before attempting recrystallization.

Question: The yield of pure this compound after recrystallization is very low. How can I improve it?

Answer:

Low recovery can be frustrating but can often be improved by optimizing your procedure.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation. Rapid cooling tends to form smaller crystals that are harder to collect and may trap impurities.

  • Second Crop of Crystals: After filtering the initial crystals, you can try to recover more product from the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Check for Product in Filtrate: Ensure that your product is indeed crystallizing out and not remaining in the solvent. You can test this by taking a small sample of the cold filtrate and evaporating the solvent to see if a significant amount of solid remains.

General Purity Issues

Question: My purified this compound is still colored. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis and can often be removed by adsorption.

  • Activated Charcoal Treatment: Activated charcoal is very effective at adsorbing colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step of recrystallization. Be cautious not to add it to a boiling solution as this can cause vigorous bumping. After a brief heating period, filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

Question: I am struggling to remove a persistent impurity that co-crystallizes with my product. What other purification techniques can I try?

Answer:

If recrystallization is not sufficient to remove a particular impurity, other techniques that exploit different physical and chemical properties may be more effective.

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aminopyrimidines, a silica gel column is often used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.

  • Acid-Base Extraction: Since this compound is a basic compound due to the amino group, it can be separated from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., dilute HCl). The basic product will move into the aqueous layer as its protonated salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.

  • Sublimation: For compounds that are solids and have a sufficiently high vapor pressure, sublimation can be an excellent purification method, especially for removing non-volatile or less volatile impurities. The crude material is heated under vacuum, and the pure compound sublimes and is collected on a cold surface.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in crude this compound?

A1: While specific impurities depend heavily on the synthetic route, potential byproducts from the common synthesis involving guanidine and a malonaldehyde derivative (like 1,1,3,3-tetramethoxypropane) could include:

  • Unreacted starting materials (guanidine, malonaldehyde precursors).
  • Side-products from the self-condensation of malonaldehyde.
  • Over-alkylation or other side reactions involving the pyrimidine ring if harsh conditions are used.
  • Polymeric materials.

Q2: Which solvent is best for the recrystallization of this compound?

A2: For the closely related 2-Amino-4,6-dimethoxypyrimidine, solvents such as toluene and ethyl acetate have been successfully used, yielding high purity products (>99%).[1] The ideal solvent for this compound should be determined experimentally, but these are excellent starting points. A good solvent will dissolve the crude material when hot but allow for good crystal recovery upon cooling.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is a common setup for analyzing aminopyrimidines.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities by showing extra peaks in the spectrum.
  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.

Data Presentation

The following tables summarize quantitative data on the purification of the closely related compound, 2-Amino-4,6-dimethoxypyrimidine, which can serve as a useful reference.

Table 1: Recrystallization of 2-Amino-4,6-dimethoxypyrimidine

Recrystallization SolventInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Reference
TolueneNot Specified99.481.2[1]
TolueneNot Specified99.694.3[1]

Experimental Protocols

Protocol 1: Recrystallization from Toluene (Adapted for this compound)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (test with pH paper). The pure this compound will precipitate out of the solution.

  • Back Extraction: Extract the precipitated product back into a fresh portion of the organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

References

Technical Support Center: Troubleshooting Side Reactions in the Methoxylation of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methoxylation of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this crucial synthetic step. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and process diagrams to ensure optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the methoxylation of 2,4-dichloropyrimidine to produce 2-chloro-4-methoxypyrimidine?

A1: The most prevalent side reactions are the formation of the isomeric byproduct, 4-chloro-2-methoxypyrimidine, and the di-substituted product, 2,4-dimethoxypyrimidine.[1] Additionally, hydrolysis of the dichloropyrimidine starting material can occur if water is present in the reaction mixture.

Q2: Why is the formation of 4-chloro-2-methoxypyrimidine a common issue?

A2: The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring are different, but both are susceptible to nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] However, reaction conditions can influence the regioselectivity, leading to the formation of the undesired C2-methoxylated isomer.

Q3: What factors contribute to the formation of the di-substituted byproduct, 2,4-dimethoxypyrimidine?

A3: The formation of 2,4-dimethoxypyrimidine is typically a result of over-reaction. This can be caused by an excess of the methoxylating agent (e.g., sodium methoxide), prolonged reaction times, or elevated temperatures. Once the desired mono-methoxylated product is formed, it can undergo a second substitution reaction.

Q4: Can hydrolysis of the dichloropyrimidine affect my reaction?

A4: Yes, dichloropyrimidines are sensitive to hydrolysis, which can lead to the formation of corresponding hydroxypyrimidines. This not only consumes your starting material but can also complicate purification. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 2-Chloro-4-methoxypyrimidine and a Mixture of Isomers

Potential Cause: Non-selective reaction conditions favoring the formation of the 4-chloro-2-methoxypyrimidine isomer.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can enhance the inherent selectivity for the more reactive C4 position. Running the reaction at 0°C or even lower can significantly favor the formation of 2-chloro-4-methoxypyrimidine.

  • Controlled Addition of Reagents: Adding the sodium methoxide solution dropwise to a cooled solution of the 2,4-dichloropyrimidine allows for better temperature control and can improve selectivity.

  • Choice of Base and Solvent: The solvent and base system can influence regioselectivity. For instance, using a milder base or a different solvent system might alter the reactivity profile. Some literature suggests that specific systems like n-butanol with diisopropylethylamine (DIPEA) can favor C4 substitution.[2]

Issue 2: Significant Formation of the Di-substituted Product (2,4-Dimethoxypyrimidine)

Potential Cause: Over-reaction due to an excess of the nucleophile or harsh reaction conditions.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of sodium methoxide to minimize the chance of a second substitution.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the starting material is consumed and before significant di-substitution occurs. Avoid unnecessarily high temperatures.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution based on varying reaction conditions during the methoxylation of 2,4-dichloropyrimidine.

Parameter Condition 2-Chloro-4-methoxypyrimidine (Desired) 4-Chloro-2-methoxypyrimidine (Isomer) 2,4-Dimethoxypyrimidine (Di-substituted) Notes
Temperature 0°CHighLowLowLower temperature favors C4 selectivity.
Room Temp.ModerateModerateModerateIncreased temperature can lead to loss of selectivity and over-reaction.
RefluxLowHighHighHigh temperatures significantly increase side product formation.
NaOCH₃ Equiv. 1.0HighLowLowStoichiometric control is crucial to prevent di-substitution.
1.5ModerateLowModerateExcess nucleophile will drive the reaction towards the di-substituted product.
2.2LowLowHighA significant excess of nucleophile will primarily yield the di-substituted product.
Solvent MethanolGoodLowModerateCommon solvent, but careful temperature and stoichiometry control are needed.
THFGoodLowLowCan offer better control at low temperatures.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-4-methoxypyrimidine

This protocol is designed to maximize the yield of the desired C4-substituted product while minimizing side reactions.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C using an ice-salt bath.

  • Slowly add a solution of sodium methoxide (1.0 eq) in anhydrous methanol dropwise to the cooled pyrimidine solution over 30-60 minutes, maintaining the internal temperature at or below 5°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from any isomeric and di-substituted byproducts.[1]

Protocol 2: Purification of 2-Chloro-4-methoxypyrimidine from Isomeric Impurities

Materials:

  • Crude reaction mixture containing isomeric chloromethoxypyrimidines

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system, typically starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure desired isomer. The isomers, having different polarities, should separate.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloro-4-methoxypyrimidine.

Mandatory Visualizations

Methoxylation_Pathway DCP 2,4-Dichloropyrimidine Desired 2-Chloro-4-methoxypyrimidine (Desired Product) DCP->Desired C4 Attack (Major) Isomer 4-Chloro-2-methoxypyrimidine (Isomeric Side Product) DCP->Isomer C2 Attack (Minor) MeONa CH₃ONa DiSub 2,4-Dimethoxypyrimidine (Di-substituted Side Product) Desired->DiSub Further Reaction Isomer->DiSub Further Reaction

Caption: Reaction pathway for the methoxylation of 2,4-dichloropyrimidine.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Methoxylation check_purity Analyze Crude Product (TLC, GC-MS) start->check_purity high_purity High Purity of Desired Product? check_purity->high_purity Yes issue_isomer High Isomer Content? check_purity->issue_isomer No end Purification/ Proceed to Next Step high_purity->end issue_disub High Di-substituted Product? issue_isomer->issue_disub No sol_isomer1 Lower Reaction Temperature (e.g., 0°C) issue_isomer->sol_isomer1 Yes sol_disub1 Reduce NaOMe Equivalents (<1.0) issue_disub->sol_disub1 Yes sol_isomer2 Slow, Controlled Addition of NaOMe sol_isomer1->sol_isomer2 sol_disub2 Decrease Reaction Time & Monitor sol_disub1->sol_disub2

References

Technical Support Center: Optimization of Reaction Conditions for Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminopyrimidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Question: My aminopyrimidine synthesis is resulting in a low yield, with a significant amount of unreacted starting materials detected by TLC/HPLC. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in aminopyrimidine synthesis is a common problem that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield / Incomplete Reaction catalyst Evaluate Catalyst start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents atmosphere Control Atmosphere start->atmosphere catalyst_q Is the catalyst active and in the correct amount? catalyst->catalyst_q conditions_q Are temperature and reaction time optimal? conditions->conditions_q reagents_q Are starting materials pure and anhydrous? reagents->reagents_q atmosphere_q Is the reaction sensitive to air or moisture? atmosphere->atmosphere_q catalyst_q->conditions Yes catalyst_sol Increase catalyst loading, use a fresh batch, or screen different catalysts (e.g., Lewis vs. Brønsted acids). catalyst_q->catalyst_sol No catalyst_yes Yes catalyst_no No end Yield Improved catalyst_sol->end conditions_q->reagents Yes conditions_sol Increase temperature or prolong reaction time. Monitor via TLC. Consider microwave irradiation to accelerate the reaction. conditions_q->conditions_sol No conditions_sol->end reagents_q->atmosphere Yes reagents_sol Purify starting materials. Use anhydrous solvents and reagents, especially for moisture-sensitive reactions. reagents_q->reagents_sol No reagents_sol->end atmosphere_sol Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). atmosphere_q->atmosphere_sol No atmosphere_sol->end

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions for Low Yield:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, classical methods use strong Brønsted acids like HCl, which can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1]

    • Solution: Screen different catalysts and optimize their concentration for your specific substrates.[1] Ensure your catalyst is active; if using a reusable one, it may need regeneration.[2]

  • Non-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3] Consider increasing the temperature or using microwave irradiation, which can dramatically reduce reaction times and improve yields.[4][5]

  • Reagent Purity and Stoichiometry: Impurities in starting materials can lead to unwanted side reactions.[1] Incorrect molar ratios can result in the low conversion of the limiting reagent.[3] Guanidine salts, for example, can be hygroscopic and may hydrolyze over time, reducing their effectiveness.[2]

    • Solution: Use freshly purified reagents.[2] Carefully calculate and measure the amounts of all reactants.[3]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[3]

    • Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[3]

Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side products in aminopyrimidine synthesis and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge that complicates purification and reduces the overall yield. The nature of these byproducts often depends on the specific synthetic route.

Common Side Reactions and Their Mitigation:

  • Hantzsch Dihydropyridine Formation in Biginelli-type Reactions: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[6]

    • Solution:

      • Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can reduce the formation of this byproduct.[6]

      • Order of Addition: Adding the urea or guanidine last can sometimes minimize its decomposition.[6]

  • Polymerization of Aldehydes: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, forming insoluble byproducts.[7]

    • Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[7]

  • Dimroth Rearrangement: This isomerization can occur in certain aminopyrimidine systems, where endocyclic and exocyclic nitrogen atoms switch places, leading to an unexpected isomer.[8][9] This is particularly observed during the ribosylation of 4-aminopyrimidines with strongly electron-withdrawing groups.[10][11] The rearrangement involves a ring-opening/ring-closing mechanism and its rate can be influenced by pH.[12]

    • Solution: Careful control of pH and reaction conditions is necessary. The presence of aqueous ammonia can promote this rearrangement in susceptible substrates.[10][11]

Logical Flow for Side Product Identification and Mitigation

Side_Product_Troubleshooting start Side Products Observed identify Identify Reaction Type start->identify biginelli Biginelli-type Reaction identify->biginelli Three-component (aldehyde, β-ketoester, guanidine/urea) general General Synthesis identify->general Other methods rearrangement Potential for Rearrangement identify->rearrangement Substituted 4-aminopyrimidines hantzsch Hantzsch DHP byproduct likely. biginelli->hantzsch polymer Aldehyde polymerization possible. general->polymer dimroth Dimroth rearrangement possible. rearrangement->dimroth solution_hantzsch Lower reaction temperature. Change order of addition. hantzsch->solution_hantzsch solution_polymer Use milder catalyst. Add aldehyde slowly. polymer->solution_polymer solution_dimroth Control pH. Avoid excess aqueous base. dimroth->solution_dimroth

Caption: Decision process for mitigating common side reactions.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my aminopyrimidine product. It shows poor peak shape on HILIC, or I am struggling with crystallization. What can I do?

Answer: Purification of polar aminopyrimidine compounds can be challenging. Here are some common issues and their solutions.

  • Poor Peak Shape in HILIC: Peak tailing for basic compounds like aminopyrimidines in Hydrophilic Interaction Liquid Chromatography (HILIC) is a common issue.

    • Solution: Use mobile phase additives. Basic modifiers like ammonia or ammonium acetate can reduce secondary interactions and improve peak shape.[13] For highly polar compounds, adding water as an additive in a polar co-solvent like methanol can increase solubility.[13]

  • Difficulty with Crystallization: The compound may remain as an oil or precipitate as an amorphous solid.

    • Solution:

      • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.[14]

      • Co-solvent System: Dissolve your compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.[14]

      • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to a refrigerator.[14]

      • Induce Nucleation: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminopyrimidines?

A1: Three prevalent methods are:

  • Condensation of Chalcones and Guanidine: This involves refluxing a substituted chalcone with guanidine hydrochloride or carbonate in the presence of a base like NaOH or KOH.[4]

  • Substitution on a Pre-existing Pyrimidine Ring: A common starting material is 2-amino-4,6-dichloropyrimidine, which can react with various amines in the presence of a base like triethylamine, often under solvent-free conditions.[15]

  • Reaction of β-Dicarbonyl Compounds and Guanidine: This is a versatile method, often accelerated by microwave irradiation, providing high yields in short reaction times.[4]

Q2: When should I consider using microwave-assisted synthesis?

A2: Microwave-assisted organic synthesis (MAOS) is highly beneficial for aminopyrimidine synthesis as it often leads to rapid reaction times (minutes instead of hours), higher yields, and can sometimes be performed under solvent-free conditions, making it a greener chemistry approach.[5] It is particularly effective for Biginelli-type reactions and syntheses involving β-dicarbonyl compounds.[4]

Q3: My aminopyrimidine is highly polar and doesn't retain on a C18 column. What are my options?

A3: For highly polar aminopyrimidines, traditional reversed-phase chromatography is often ineffective. Better alternatives include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds.

  • Supercritical Fluid Chromatography (SFC): Another powerful technique for purifying polar molecules.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (like an alkyl sulfonate for basic aminopyrimidines) to the mobile phase of a reversed-phase system can enhance retention by forming a neutral ion-pair with your charged analyte.

Q4: What is the Dimroth rearrangement and should I be concerned about it?

A4: The Dimroth rearrangement is an isomerization where endocyclic and exocyclic nitrogen atoms in a heterocyclic ring switch places through a ring-opening and closing mechanism.[8][9] It can occur in aminopyrimidine derivatives, particularly 1-substituted 2-imino-1,2-dihydropyrimidines rearranging to 2-substituted aminopyrimidines.[12] You should be aware of this possibility if your product has this structural feature or if you are working with 4-aminopyrimidines containing strong electron-withdrawing groups, as it can lead to the formation of an isomeric byproduct.[10][11]

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Aminopyrimidine Derivatives

MethodStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolventReference
Protocol 1 Chalcones and Guanidine Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol or DMF[4]
Protocol 2 2-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free or Ethanol[4][15]
Protocol 3 β-Dicarbonyl Compounds and Guanidine (Microwave)7 - 10 minutesN/A (Microwave)79 - 85Potassium HydroxideEthanol[4]

Table 2: Yields of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidinium Carbonate

EntryChalcone Substituent (Ar1)Chalcone Substituent (Ar2)Yield (%)Reference
1PhenylPhenyl85
22-HydroxyphenylPhenyl70
34-Chlorophenyl2-Hydroxyphenyl71
44-Methylphenyl2-Hydroxyphenyl68

Experimental Protocols

Protocol 1: Synthesis from Chalcones and Guanidine

This protocol describes the synthesis of 2-aminopyrimidine derivatives through the condensation of chalcones with guanidine.[4]

  • Materials:

    • Substituted Chalcone (0.01 mol)

    • Guanidine Hydrochloride or Guanidinium Carbonate (0.01 mol)

    • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

    • Ethanol or Dimethylformamide (DMF)

    • Distilled Water

    • Crushed Ice

  • Procedure:

    • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine salt (0.01 mol) in ethanol or DMF.

    • Add a catalytic amount of base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.

    • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines

This protocol details the synthesis of substituted 2-aminopyrimidines via nucleophilic aromatic substitution.[15]

  • Materials:

    • 2-Amino-4,6-dichloropyrimidine (3 mmol)

    • Substituted Amine (3 mmol)

    • Triethylamine (6 mmol)

    • Distilled Water

    • Ethanol

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol) in a reaction vessel.

    • Heat the mixture under solvent-free conditions at 80–90 °C.

    • Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.

    • Upon completion, add distilled water to the reaction mixture.

    • Filter the precipitate that forms.

    • Crystallize the crude product from ethanol.

    • If a precipitate does not form with water, evaporate the water under vacuum and then crystallize the crude product from ethanol.[15]

Protocol 3: Microwave-Assisted Biginelli-Type Synthesis

This protocol provides a rapid and efficient method for the synthesis of 2-aminodihydropyrimidines.[9]

  • Materials:

    • Aldehyde (1 mmol)

    • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

    • Guanidine Hydrochloride (2 mmol)

    • Ethanol

  • Procedure:

    • In a microwave process vial, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and guanidine hydrochloride (2 mmol).

    • Add a suitable solvent such as ethanol.

    • Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) and time (typically 5-20 minutes).

    • After cooling, the product may precipitate. If so, filter and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

References

How to avoid N-methylation byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges during their experiments, with a specific focus on avoiding N-methylation byproducts.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected mass peak in my analysis corresponding to a +14 Da adduct on my pyrimidine product. What is the likely cause?

A1: An unexpected mass increase of 14 Da on a nitrogen-containing heterocycle like pyrimidine strongly suggests the formation of an N-methylated byproduct. This is a common side reaction in organic synthesis, particularly when certain solvents and reagents are used at elevated temperatures. The primary suspects for the methyl group source are the solvent, N,N-dimethylformamide (DMF), or formaldehyde impurities in conjunction with a reducing agent.

Q2: How can N,N-dimethylformamide (DMF) lead to N-methylation of my pyrimidine?

A2: At temperatures typically above 100°C, and sometimes even lower in the presence of acid or base, DMF can decompose into dimethylamine and formaldehyde.[1][2] If a reducing agent is present (which can be formic acid, an impurity in DMF, or another component of the reaction mixture), the formaldehyde can react with the secondary amine of the pyrimidine ring in a process analogous to the Eschweiler-Clarke reaction to form an N-methyl group.[3][4][5]

Q3: Can other common solvents or reagents cause N-methylation?

A3: Yes. While DMF is a frequent culprit, other sources can include:

  • Methanol: Although less reactive, methanol can act as a methyl source under certain conditions, particularly in the presence of strong acids or activating agents.

  • Formaldehyde: As a contaminant in various reagents or as a decomposition product, formaldehyde is a direct precursor for methylation reactions.[4]

  • Methylating Reagents: Impurities of reactive methylating agents like methyl iodide or dimethyl sulfate in your starting materials or reagents can lead to unwanted methylation.

Q4: How can I prevent the formation of these N-methylated byproducts?

A4: The most effective strategy is to protect the nitrogen atoms of the pyrimidine ring before carrying out subsequent reaction steps where N-methylation is likely to occur. The use of a suitable protecting group will block the nucleophilic sites on the ring nitrogens. Additionally, careful selection of solvents and purification of reagents can minimize the risk.

Troubleshooting Guide: N-Methylation Byproducts

This guide provides a systematic approach to diagnosing and resolving issues with N-methylation during pyrimidine synthesis.

Issue: Detection of N-Methylated Byproduct

If you have identified an N-methylated byproduct in your reaction mixture (e.g., through mass spectrometry showing a +14 Da adduct), follow this troubleshooting workflow.

TroubleshootingWorkflow start Problem: N-Methylated Byproduct Detected check_solvent Step 1: Review Solvent and Temperature Conditions start->check_solvent is_dmf Is DMF used at >100°C? check_solvent->is_dmf change_solvent Solution A: Change Solvent (e.g., to Dioxane, Acetonitrile, or Toluene) is_dmf->change_solvent Yes lower_temp Solution B: Lower Reaction Temperature if Possible is_dmf->lower_temp Yes check_protecting_group Step 2: Assess Need for Nitrogen Protection is_dmf->check_protecting_group No change_solvent->check_protecting_group lower_temp->check_protecting_group is_protected Are pyrimidine nitrogens protected? check_protecting_group->is_protected add_protection Solution C: Introduce a Protecting Group (e.g., MOM group) is_protected->add_protection No check_reagents Step 3: Verify Reagent Purity is_protected->check_reagents Yes add_protection->check_reagents purify_reagents Solution D: Purify Reagents and Use Anhydrous Solvents check_reagents->purify_reagents end Problem Resolved purify_reagents->end

Caption: Troubleshooting workflow for N-methylation byproducts.

Protective Group Strategy: The Methoxymethyl (MOM) Group

The Methoxymethyl (MOM) group is an effective protecting group for the nitrogen atoms in a pyrimidine ring. It is stable under a variety of reaction conditions and can be removed under mild acidic conditions.[4][6]

Mechanism of N-Methylation from DMF and Prevention with MOM Group

The following diagram illustrates the proposed mechanism for N-methylation when using DMF as a solvent and how the MOM protecting group can prevent this side reaction.

N_Methylation_Prevention cluster_problem Unwanted N-Methylation Pathway cluster_solution Preventative Strategy pyrimidine Pyrimidine with N-H formaldehyde Formaldehyde (HCHO) pyrimidine->formaldehyde Eschweiler-Clarke type reaction dmf DMF (Solvent) heat Heat (>100°C) dmf->heat heat->formaldehyde dimethylamine Dimethylamine heat->dimethylamine n_methyl_pyrimidine N-Methylated Byproduct formaldehyde->n_methyl_pyrimidine formic_acid Formic Acid (impurity/reducing agent) formic_acid->formaldehyde pyrimidine_nh Pyrimidine with N-H mom_cl MOM-Cl pyrimidine_nh->mom_cl mom_protected MOM-Protected Pyrimidine mom_cl->mom_protected Protection base Base (e.g., K2CO3) base->mom_cl reaction Desired Reaction (in DMF at high temp) mom_protected->reaction no_side_reaction No N-Methylation reaction->no_side_reaction deprotection Deprotection (Acidic Conditions) no_side_reaction->deprotection final_product Desired Pyrimidine Product deprotection->final_product

Caption: Mechanism of N-methylation from DMF and its prevention.

Quantitative Data

While direct comparative studies quantifying N-methylation byproducts are not abundant in the literature, the effectiveness of protecting group strategies can be inferred from the yields of desired products in syntheses where such side reactions are possible. The use of a protecting group like MOM can be expected to significantly increase the yield of the intended product by preventing the formation of N-alkylated impurities.

StrategyPyrimidine SubstrateReaction ConditionsDesired Product YieldN-Methylated ByproductReference
Without Protection 6-substituted pyrimidin-2(1H)-oneAlkylation with 4-(iodomethyl)pyrimidine in Acetone (reflux)Yields can be variable and may contain N-alkylated impurities.Formation is possible depending on specific substrate and conditions.[7][8]
With MOM Protection Pyrimidin-2,4-dione derivativeN-methoxymethylation with MOMCl and K2CO3 in DMFN,N-1,3-diMOM derivative: 28.5%N-1-MOM derivative: 12.1%Not formed at the protected sites.[3]

Note: The yields presented for the MOM protection strategy refer to the yield of the protection step itself. Subsequent reactions on the protected pyrimidine would proceed without N-methylation from the solvent.

Experimental Protocols

Protocol 1: N-Protection of Pyrimidine using Methoxymethyl Chloride (MOM-Cl)

This protocol is adapted from a procedure for the N-methoxymethylation of a pyrimidin-2,4-dione derivative.[3]

Materials:

  • Pyrimidine derivative (e.g., pyrimidin-2,4-dione)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methoxymethyl chloride (MOM-Cl)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dry pyrimidine derivative (1.0 eq.) in anhydrous DMF, add potassium carbonate (5.0 eq.).

  • Cool the reaction mixture to -15°C.

  • Slowly add methoxymethyl chloride (4.0 eq.) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitor by TLC), evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of CH₂Cl₂/MeOH) to isolate the N-MOM protected pyrimidine(s).

Protocol 2: Deprotection of the MOM Group

The MOM group can be cleaved under mild acidic conditions.[6][9]

Materials:

  • MOM-protected pyrimidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected pyrimidine (1.0 eq.) in a mixture of DCM and TFA (e.g., a 15:1 v/v ratio).

  • Stir the solution at room temperature (25°C).

  • Monitor the reaction progress by TLC until the starting material is fully consumed (this may take several hours, e.g., 12 hours).[6]

  • Upon completion, dilute the reaction mixture with DCM.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected pyrimidine.

  • If necessary, purify the crude product by column chromatography or recrystallization.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the formation of N-methylated byproducts, leading to cleaner reactions and higher yields of their desired pyrimidine products.

References

Technical Support Center: Purification of Pyrimidine Derivatives via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of pyrimidine derivatives. Our aim is to offer practical solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing pyrimidine derivatives?

Recrystallization is a purification technique used to remove impurities from a solid sample of a pyrimidine derivative. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The goal is to obtain a highly pure crystalline product.[1][2][3]

Q2: How do I select an appropriate solvent for my pyrimidine derivative?

The ideal solvent for recrystallization should exhibit the following characteristics:

  • The pyrimidine derivative should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[3][4]

  • Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble.

  • The solvent should not react chemically with the pyrimidine derivative.[5]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[1][6]

A good starting point is to consider solvents with similar polarity to your pyrimidine derivative.[7][8] For instance, pyrimidine itself is soluble in water and many organic solvents like alcohols and ethers.[7]

Q3: What are some commonly used solvents for the recrystallization of pyrimidine derivatives?

Commonly employed solvents include ethanol, methanol, acetone, ethyl acetate, and solvent mixtures such as ethyl acetate/hexane or ethanol/water.[4][9] The choice of solvent is highly dependent on the specific structure and functional groups of the pyrimidine derivative.

Q4: How does temperature affect the solubility of pyrimidine derivatives?

Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[10][11] This endothermic dissolution process is the fundamental principle that allows for purification via recrystallization by cooling a hot, saturated solution.

Q5: Can I use a solvent mixture for recrystallization?

Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water and ethyl acetate-hexane.[6][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of pyrimidine derivatives.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).- Reheat the solution and evaporate some of the solvent to increase the concentration.[4][12][13] - If available, add a seed crystal of the pure compound to induce crystallization.[4][12] - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][12]
The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent in which the compound is less soluble at room temperature.[4] - Try a mixed solvent system, adding an anti-solvent to the solution.
"Oiling out" occurs (a liquid separates instead of crystals). The solution is cooling too rapidly.- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[4]
The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.
The compound is highly impure.- Consider a preliminary purification step, such as column chromatography, before recrystallization.[4]
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the compound.[12] - Further cool the flask in an ice bath to maximize crystal formation before filtration.[14]
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Add a small excess of hot solvent before filtration to prevent the solution from becoming saturated too early.
Colored impurities are present in the final crystals. The colored impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.[14][15]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

This table provides a summary of the physical properties of commonly used solvents to aid in the selection process.

SolventBoiling Point (°C)Dielectric Constant (at 20°C)Polarity
Water100.080.1High
Dimethyl Sulfoxide (DMSO)189.046.7High
N,N-Dimethylformamide (DMF)153.036.7High
Methanol64.732.7High
Ethanol78.324.6High
Acetone56.320.7Medium
Dichloromethane (DCM)39.88.9Medium
Ethyl Acetate77.16.0Medium
Tetrahydrofuran (THF)66.07.6Medium
Toluene110.62.4Low
Hexane68.71.9Low

Data sourced from various chemical property databases.[7][16][17][18][19][20][21][22]

Experimental Protocols

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the desired compound.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.[2]

  • Isolation of Crystals: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals. Collect the crystals by vacuum filtration using a Büchner funnel.[9][14]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[14]

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Pyrimidine Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slowly Cool Solution to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end Solvent_Selection_Tree Solvent Selection Decision Tree start Start: Have a Pyrimidine Derivative to Purify solubility_test Test Solubility in a Range of Solvents (Polar to Non-Polar) start->solubility_test soluble_cold Is it soluble in the cold solvent? solubility_test->soluble_cold insoluble_hot Is it insoluble in the hot solvent? soluble_cold->insoluble_hot No bad_solvent Unsuitable Solvent soluble_cold->bad_solvent Yes good_solvent Potential Good Single Solvent insoluble_hot->good_solvent No insoluble_hot->bad_solvent Yes mixed_solvent Consider a Mixed Solvent System bad_solvent->mixed_solvent find_good_poor Find a 'Good' Solvent (dissolves well) and a 'Poor' Solvent (insoluble) that are miscible mixed_solvent->find_good_poor proceed_mixed Proceed with Mixed Solvent Recrystallization find_good_poor->proceed_mixed

References

Overcoming poor selectivity in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor selectivity in the synthesis of substituted pyrimidines.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to common problems encountered during the synthesis of pyrimidine derivatives.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrimidines

Q1: I am attempting a nucleophilic substitution on 2,4-dichloropyrimidine and obtaining a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?

A1: This is a common challenge as the pyrimidine ring's electron-deficient nature makes both C2 and C4 positions susceptible to nucleophilic attack. Generally, the reactivity order favors C4 > C2 > C5.[1] However, the selectivity can be influenced by several factors. For amination reactions with aliphatic secondary amines and aromatic amines, a highly regioselective protocol has been developed that strongly favors the C4-isomer. The use of LiHMDS as a base with palladium catalysis for aliphatic amines, and the absence of a catalyst for aromatic amines, has shown excellent C4 selectivity.[2]

Troubleshooting Steps:

  • Catalyst System: For palladium-catalyzed aminations, the choice of ligand is critical. Bulky N-heterocyclic carbene ligands have been shown to favor C2-selectivity in some cross-coupling reactions, highlighting the importance of ligand choice in directing regioselectivity.[3]

  • Base and Solvent: The choice of base and solvent can significantly impact the C4/C2 ratio. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, using LiHMDS in THF at low temperatures (-20 °C to 0 °C) provides high C4 selectivity with aliphatic amines.[2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable C4-substituted product.

Q2: Can I achieve selective substitution at the C2 position of 2,4-dichloropyrimidine?

A2: While C4 substitution is generally favored, C2-selective cross-coupling has been achieved using specialized palladium precatalysts supported by bulky N-heterocyclic carbene ligands for reactions with thiols.[3] Additionally, for SNAr reactions on 2,4-dichloro-5-nitropyrimidine, using tertiary amine nucleophiles can lead to excellent C-2 selectivity.[4][5]

Issue 2: Side Product Formation in Multicomponent Reactions

Q3: In my Biginelli reaction, I am observing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?

A3: The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[6][7]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]

  • Order of Addition: Adding the urea component last may help minimize its decomposition into ammonia.[6]

Q4: My Pinner pyrimidine synthesis is yielding a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the likely side reactions?

A4: Common side reactions in the Pinner synthesis include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[6] The purity of the amidine salt is also a critical factor.[6]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride to avoid issues from hydrolysis.[6]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of intermediates and starting materials.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

Data Presentation: Comparison of Catalytic Systems for Regioselective Pyrimidine Synthesis

The following table summarizes quantitative data for different catalytic systems used to improve selectivity in pyrimidine synthesis.

Catalyst SystemSubstratesKey Reaction ConditionsProduct(s)Isomer Ratio/YieldReference(s)
Pd(OAc)₂/dppb6-aryl-2,4-dichloropyrimidine, Aliphatic secondary aminesLiHMDS, THF, -20 °C, 1 hC4-aminated pyrimidine>99:1 (C4:C2), 85-95% yield[2]
No Catalyst6-aryl-2,4-dichloropyrimidine, Aromatic aminesLiHMDS, THF, -60 °C, 0.5 hC4-aminated pyrimidine>99:1 (C4:C2), 80-92% yield[2]
PN5P-Ir-pincer complexAmidines, up to three different alcoholsToluene, 150 °CUnsymmetrically substituted pyrimidinesHigh regioselectivity, up to 93% yield[8][9]
FeCl₃·6H₂Oα,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracilsMicrowave irradiationPyrimidine-fused tetrahydropyridinesRegioselective, good to moderate yields[10]
Tertiary Amines2,4-dichloro-5-nitropyrimidineCHCl₃, 40 °C, 3 hC2-aminated pyrimidineExcellent C2 selectivity, 60-95% yield[4][5]

Experimental Protocols

Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine with Aliphatic Amines[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Aliphatic secondary amine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 eq)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (0.01-0.02 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 6-aryl-2,4-dichloropyrimidine and the aliphatic secondary amine in anhydrous THF at -20 °C, add the palladium catalyst and ligand.

  • Slowly add a solution of LiHMDS in THF to the reaction mixture.

  • Stir the reaction at -20 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of Pyrimidine-fused Tetrahydropyridines via Microwave-Assisted Three-Component Reaction[10]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol)

  • Cyclic 1,3-dicarbonyl (e.g., dimedone) (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the α,β-unsaturated aldehyde, cyclic 1,3-dicarbonyl, 6-aminouracil, and FeCl₃·6H₂O in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 100 °C for 15-20 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-fused tetrahydropyridine.

Mandatory Visualizations

Troubleshooting_Poor_Selectivity Start Poor Selectivity Observed ReactionType Identify Reaction Type Start->ReactionType SNAr S-N-Ar on Dihalopyrimidine ReactionType->SNAr S-N-Ar MCR Multicomponent Reaction (e.g., Biginelli, Pinner) ReactionType->MCR MCR Other Other Reactions ReactionType->Other Other SNAr_Issue Mixture of C2/C4 Isomers? SNAr->SNAr_Issue MCR_Issue Identify Side Product MCR->MCR_Issue SNAr_Sol1 Optimize Catalyst/Ligand System (e.g., Pd(OAc)2/dppb for C4, Bulky NHC for C2) SNAr_Issue->SNAr_Sol1 Yes SNAr_Sol2 Modify Base and Solvent (e.g., LiHMDS in THF) SNAr_Sol1->SNAr_Sol2 SNAr_Sol3 Adjust Reaction Temperature (Lower for improved selectivity) SNAr_Sol2->SNAr_Sol3 MCR_Sol1 Control Reaction Temperature (Lower temp to avoid urea decomposition) MCR_Issue->MCR_Sol1 Hantzsch DHP in Biginelli MCR_Sol4 Ensure Purity of Starting Materials MCR_Issue->MCR_Sol4 General Low Yield/Byproducts MCR_Sol2 Change Catalyst (Lewis vs. Brønsted acid) MCR_Sol1->MCR_Sol2 MCR_Sol3 Vary Order of Reagent Addition MCR_Sol2->MCR_Sol3

Caption: Troubleshooting workflow for poor selectivity in pyrimidine synthesis.

Synthetic_Strategy_Selection Start Desired Substituted Pyrimidine Desired_Position Desired Position of Substitution? Start->Desired_Position C4_Sub C4-Substitution Desired_Position->C4_Sub C4 C2_Sub C2-Substitution Desired_Position->C2_Sub C2 C5_Sub C5-Substitution Desired_Position->C5_Sub C5 Multi_Sub Polysubstitution Desired_Position->Multi_Sub Multiple C4_Strategy1 S-N-Ar on 2,4-Dihalopyrimidine (Generally favored) C4_Sub->C4_Strategy1 C2_Strategy1 S-N-Ar with Tertiary Amines on 5-nitro-2,4-dichloropyrimidine C2_Sub->C2_Strategy1 C5_Strategy1 C-H Functionalization (e.g., Pd-catalyzed direct arylation) C5_Sub->C5_Strategy1 Multi_Strategy1 Multicomponent Reactions (e.g., Biginelli, Pinner) Multi_Sub->Multi_Strategy1 C4_Strategy2 Palladium-Catalyzed Amination (High selectivity with specific protocols) C4_Strategy1->C4_Strategy2 C2_Strategy2 Pd-Catalyzed Cross-Coupling with Bulky NHC Ligands (for thiols) C2_Strategy1->C2_Strategy2 C5_Strategy2 Deconstruction-Reconstruction Strategy C5_Strategy1->C5_Strategy2 Multi_Strategy2 Iridium-Catalyzed Multicomponent Synthesis (from amidines and alcohols) Multi_Strategy1->Multi_Strategy2

Caption: Decision workflow for selecting a regioselective pyrimidine synthesis strategy.

References

Technical Support Center: Green Synthesis of 2-Amino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for green and sustainable synthesis of 2-Amino-4-methoxypyrimidine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during the adoption of greener synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the key green chemistry approaches for the synthesis of this compound and related derivatives?

A1: Several green chemistry principles are being applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency.[1][2] Key approaches include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[3][4][5][6]

  • Solvent-Free Reactions: Conducting reactions without a solvent, or using benign alternatives like water, minimizes the generation of volatile organic compound (VOC) waste.[3][7][8][9] This can be achieved through techniques like grinding or ball milling.[1]

  • Use of Greener Catalysts: Employing reusable or more environmentally friendly catalysts, such as ionic liquids or solid-supported catalysts, can replace hazardous reagents.[13][14][15]

Q2: I am considering switching from a traditional synthesis method to a microwave-assisted protocol. What are the main advantages?

A2: The primary advantages of microwave-assisted synthesis for pyrimidine derivatives include significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[3][4][5][6][16] This method can also lead to cleaner reactions with fewer byproducts, simplifying purification.

Q3: Are there any specific safety precautions for microwave-assisted organic synthesis?

A3: Yes, safety is paramount. Always use vessels specifically designed for microwave synthesis that can withstand high pressures and temperatures. Ensure the microwave reactor is properly ventilated. It is also crucial to monitor the reaction temperature and pressure closely to prevent runaway reactions.

Q4: Can I adapt a conventional heating protocol to a microwave-assisted one?

A4: Direct translation is not always possible. Microwave heating is more efficient and can lead to different reaction kinetics. It is advisable to start with a lower temperature and shorter reaction time than the conventional method and optimize from there. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.

Q5: What are common starting materials for the green synthesis of this compound?

A5: Common precursors for related pyrimidine syntheses include substituted benzaldehydes, guanidine hydrochloride, and a source of the pyrimidine core like p-methoxyacetophenone or malononitrile.[3][17] For this compound, a plausible green route could involve the reaction of a suitable methoxy-substituted three-carbon precursor with guanidine.

Troubleshooting Guides

Issue 1: Low Yield in One-Pot Synthesis

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • TLC analysis shows a complex mixture of unreacted starting materials and multiple products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Catalyst Ensure the catalyst is active and used in the correct concentration. If using a reusable catalyst, it may require regeneration.[18]
Suboptimal Reaction Temperature The reaction may require optimization of the temperature. For microwave-assisted reactions, a slight increase in temperature might be necessary. For other methods, higher temperatures could favor side reactions.[18]
Incorrect Order of Reagent Addition In some multicomponent reactions, the order of adding reactants can influence the reaction pathway. Try adding the guanidine source last to minimize its decomposition.[18]
Impure Reactants Impurities in the starting materials can inhibit the reaction.[18] Ensure all reactants are of high purity by checking their specifications or purifying them before use.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC to determine the optimal reaction time.[18]
Issue 2: Formation of Fluorescent Byproducts

Symptoms:

  • The crude product exhibits strong fluorescence under UV light.

  • Purification is challenging due to the presence of these fluorescent impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hantzsch-type Dihydropyridine Formation This common fluorescent byproduct can form at higher temperatures due to the decomposition of urea or guanidine into ammonia.[18]
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[18]
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[18]
Order of Addition: Adding the guanidine source last may help minimize its decomposition.[18]
Issue 3: Incomplete Cyclization

Symptoms:

  • The desired this compound is not formed, and intermediates are observed in the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Carbonyl Activation The final cyclization and dehydration steps may not be occurring efficiently.
Add a Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization.[18]
Steric Hindrance The structure of the starting materials may hinder the cyclization process.
Consider Alternative Substrates: Using a more reactive 1,3-dicarbonyl equivalent might be necessary if steric hindrance is a significant issue.[18]
Inadequate Reaction Time Some cyclization reactions are inherently slow.
Extend Reaction Time: Increase the reaction time and monitor for the formation of the final product.[18]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for green synthesis methods of related aminopyrimidine derivatives. This data can serve as a starting point for the optimization of this compound synthesis.

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Reference
Microwave-Assisted One-Potp-methoxyacetophenone, substituted benzaldehyde, guanidine hydrochlorideSolid NaOH, Solvent-freeNot SpecifiedGood[3]
Microwave-Assisted6-amino-2,4-dimethoxypyrimidine, aromatic aldehydes, dimedoneGlacial acetic acid, 75WNot SpecifiedHigh[4]
Lewis Acidic Ionic Liquid Catalysis3-amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl23 h94.8[13]
Traditional Method AdaptationGuanidine nitrate, diethyl malonate, sodium methoxideDimethyl carbonate (green methylating agent)8 h16.8 - 57[19]
Microwave-Assisted2-amino-4-chloro-pyrimidine, substituted aminesAnhydrous propanol, triethylamine, 120-140 °C15-30 minNot Specified[5][6]

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted One-Pot Synthesis of this compound

This protocol is adapted from the synthesis of related 2-aminopyrimidine derivatives.[3]

Materials:

  • 4-Methoxyacetophenone (1 mmol)

  • A suitable aldehyde (e.g., benzaldehyde, 1 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Solid sodium hydroxide (2 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methoxyacetophenone, the aldehyde, guanidine hydrochloride, and solid sodium hydroxide.

  • Thoroughly mix the reactants.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200-400 W) and temperature (e.g., 100-120 °C) for 10-20 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the vessel and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Proposed Solvent-Free Synthesis using Grinding

This protocol is based on the "Grindstone Chemistry Technique" for pyrimidine synthesis.

Materials:

  • A suitable methoxy-substituted 1,3-dicarbonyl compound (1 mmol)

  • An appropriate aldehyde (1 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • A catalytic amount of a solid acid catalyst (e.g., silica-supported sulfuric acid)

Procedure:

  • In a mortar, combine the 1,3-dicarbonyl compound, aldehyde, guanidine hydrochloride, and the solid acid catalyst.

  • Grind the mixture with a pestle at room temperature for 15-30 minutes.

  • Monitor the reaction progress by taking small samples for TLC analysis.

  • Once the reaction is complete, add water to the mixture and stir.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Visualizations

experimental_workflow cluster_microwave Microwave-Assisted One-Pot Synthesis cluster_grinding Solvent-Free Grinding Synthesis reagents_mw Mix Reactants: 4-Methoxyacetophenone Aldehyde Guanidine HCl Solid NaOH microwave Microwave Irradiation (e.g., 200-400W, 10-20 min) reagents_mw->microwave workup_mw Workup: Cooling, Water Addition, Filtration microwave->workup_mw purification_mw Purification: Recrystallization workup_mw->purification_mw product_mw This compound purification_mw->product_mw reagents_g Combine Reactants: 1,3-Dicarbonyl Compound Aldehyde Guanidine HCl Solid Acid Catalyst grinding Grind at Room Temp (15-30 min) reagents_g->grinding workup_g Workup: Water Addition, Filtration grinding->workup_g purification_g Purification: Recrystallization workup_g->purification_g product_g This compound purification_g->product_g

Caption: Experimental workflows for green synthesis of this compound.

troubleshooting_logic cluster_byproduct Fluorescent Byproduct? cluster_cyclization Incomplete Cyclization? start Low Product Yield? cause1 Check Catalyst Activity start->cause1 cause2 Optimize Reaction Temp start->cause2 cause3 Vary Reagent Addition Order start->cause3 cause4 Check Reactant Purity start->cause4 byproduct byproduct solution1 Lower Reaction Temperature byproduct->solution1 solution2 Change Catalyst byproduct->solution2 solution3 Add Guanidine Last byproduct->solution3 cyclization cyclization solution4 Add Acid Catalyst cyclization->solution4 solution5 Extend Reaction Time cyclization->solution5

Caption: Troubleshooting logic for common issues in pyrimidine synthesis.

References

Technical Support Center: Managing Thermal Stability in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage thermal stability issues during pyrimidine reactions.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike or Runaway Reaction

Q: I am observing a rapid, uncontrolled increase in temperature during my pyrimidine synthesis, particularly during the chlorination of hydroxypyrimidines with POCl₃. What is happening and how can I prevent it?

A: You are likely experiencing a significant exothermic reaction, which can lead to a dangerous thermal runaway.[1] This is a critical safety concern that can cause a rapid rise in temperature and pressure, potentially leading to vessel rupture.[1]

Possible Causes & Solutions:

  • Highly Reactive Reagents: Reagents like phosphorus oxychloride (POCl₃) are highly reactive and can lead to aggressive exotherms, especially during the quenching step.[1]

    • Solution: Employ semi-batch or continuous feeding of the reactive reagent to control the rate of heat generation.[1] Using an equimolar amount of POCl₃ in a sealed, pressure-rated reactor can also contain the reaction and minimize exothermic risk upon quenching.[1]

  • Inadequate Heat Dissipation: The reaction generates heat faster than the system can remove it, a common issue during scale-up.[1]

    • Solution: Ensure your reactor is equipped with an efficient cooling system capable of handling the reaction's heat output.[1] Using an appropriate solvent can also increase the thermal mass of the mixture, helping to absorb heat.[1]

  • Localized Hotspots: Poor mixing can lead to localized areas of high reactant concentration and temperature, which can initiate a runaway reaction.[1]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Issue 2: Low Yields and Formation of Side Products or Charring

Q: My Biginelli (or related) reaction is resulting in a low yield of the desired product, and I'm observing charring or the formation of fluorescent byproducts. What are the likely causes?

A: High reaction temperatures are a common cause of both low yields and side product formation in pyrimidine synthesis.[2] Many starting materials and products can decompose under harsh thermal conditions.[3]

Possible Causes & Solutions:

  • Thermal Decomposition: The desired product or starting materials may be degrading at the reaction temperature.

    • Solution: Carefully control and optimize the reaction temperature. Running the reaction at the lowest feasible temperature can significantly reduce decomposition.[1] For the Biginelli reaction, temperatures can range from room temperature to 120°C depending on the substrates and catalyst used.[1]

  • Competing Reaction Pathways: At higher temperatures, alternative reaction pathways can become dominant. In the Biginelli reaction, high temperatures can favor the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, which are often fluorescent.[2] This occurs when urea decomposes to ammonia, which then participates in the competing Hantzsch pathway.[2]

    • Solution: Lowering the reaction temperature is the primary strategy to reduce the formation of DHP byproducts.[2]

  • Catalyst Choice: Strong acid catalysts can sometimes lead to aggressive, localized exotherms, causing charring and decomposition.[1]

    • Solution: Consider using milder Lewis acid catalysts or ionic liquids, which have been shown to promote reactions efficiently at more moderate temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How can I predict the potential for thermal runaway in my pyrimidine synthesis?

A1: A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[1][4] These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR), which are vital for ensuring safe operation.[1]

Q2: How do substituents on the pyrimidine ring affect its thermal stability?

A2: The type and position of substituents significantly impact the thermal stability of the pyrimidine derivative.[5][6] Studies have shown that electron-withdrawing groups or the absence of any functional groups on an attached aryl ring can increase stability.[5][6] Conversely, certain groups, particularly at the 2-position, may decrease stability.[5][6] The overall stability is also influenced by intermolecular interactions.[6]

Q3: What role does the solvent play in managing thermal stability?

A3: The choice of solvent is critical. A high-boiling point solvent can help moderate the reaction temperature and act as a heat sink.[1] In some cases, switching from an organic solvent to water can improve reaction rates while allowing for better temperature control, though care must be taken to minimize side reactions like solvolysis.[7] While solvent-free conditions are environmentally friendly, they can make heat dissipation more challenging.[1]

Q4: How can I analytically detect thermal degradation products?

A4: High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) is a powerful technique for identifying and quantifying degradation products.[8] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can also provide a quick indication of the formation of impurities or the decomposition of starting materials.[2][9]

Data Presentation: Thermal Stability of Substituted Pyrimidines

The thermal stability of pyrimidine derivatives is highly dependent on their substitution patterns. The following table summarizes decomposition temperature data from thermogravimetric analysis (TGA) for different series of compounds, illustrating the impact of various substituents.

Compound SeriesMost Stable Substituent(s)Least Stable Substituent(s)Key ObservationReference
SNO Series 4-fluoro; 3-chloro3-chloro and 4-fluoro; 3,4-dichloroThe number and position of halogen groups affect stability.[5][5][6]
SSN Series No substitution; 4-methyl; 4-fluoro2-OHThe absence of a functional group on the aryl ring increases stability, while a 2-OH group decreases it.[5][5][6]
SDN Series 3-CF₃ (trifluoromethyl)4-Cl (chloro)The strong electron-withdrawing inductive effect of the 3-CF₃ group significantly increases thermal stability.[6][5][6]

Mandatory Visualizations

Logical & Experimental Workflows

cluster_0 Troubleshooting Thermal Instability start Symptom Observed: Low Yield / Charring / Runaway cause1 Potential Cause: Excessive Temperature start->cause1 cause2 Potential Cause: Poor Heat Dissipation start->cause2 cause3 Potential Cause: Competing Side Reactions start->cause3 sol1 Solution: Optimize & Lower Temp. cause1->sol1 sol4 Solution: Use Semi-Batch Addition cause1->sol4 sol2 Solution: Improve Cooling / Stirring cause2->sol2 sol3 Solution: Change Solvent / Catalyst cause2->sol3 cause3->sol1 cause3->sol3

A logical workflow for troubleshooting thermal instability issues.

cluster_1 Thermal Hazard Assessment Workflow prep 1. Sample Preparation (Small Quantity) dsc_tga 2. DSC / TGA Analysis (Controlled Heating Rate) prep->dsc_tga data 3. Data Interpretation (Onset Temp, Heat Flow) dsc_tga->data assess 4. Stability Assessment (Determine MTSR) data->assess scaleup 5. Safe Scale-Up Decision assess->scaleup Hazard Identified & Controlled revisit Revisit Conditions assess->revisit Unacceptable Hazard

Experimental workflow for thermal hazard assessment.
Reaction & Degradation Pathways

reactants Aldehyde + β-Ketoester + Urea low_temp Low Temperature (e.g., < 80°C) reactants->low_temp high_temp High Temperature (e.g., > 100°C) reactants->high_temp biginelli Biginelli Product (Desired DHPM) low_temp->biginelli urea_decomp Urea Decomposition (-> Ammonia) high_temp->urea_decomp hantzsch Hantzsch Byproduct (Fluorescent DHP) urea_decomp->hantzsch

Competitive Biginelli vs. Hantzsch reaction pathways.

cluster_2 Simplified Pyrimidine Degradation Pathway (Uracil) uracil Uracil dihydrouracil Dihydrouracil uracil->dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) carbamoyl N-Carbamoyl-β-alanine dihydrouracil->carbamoyl Dihydropyrimidinase beta_alanine β-Alanine carbamoyl->beta_alanine β-Ureidopropionase end_products CO₂ + NH₃ (Water-Soluble End Products) beta_alanine->end_products Further Metabolism

Simplified pyrimidine (uracil) degradation pathway.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using DSC

Objective: To determine the onset temperature of decomposition and potential thermal hazards of a synthesized pyrimidine compound.[4]

Materials:

  • Synthesized pyrimidine compound (2-5 mg)

  • Differential Scanning Calorimeter (DSC) instrument

  • Hermetically sealed aluminum pans

  • Inert gas supply (Nitrogen)

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrimidine compound into a tared aluminum DSC pan.

  • Sealing: Hermetically seal the pan to contain any potential off-gassing or pressure generation during heating. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 30-400 °C).

  • Data Analysis: Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while a sharp, exothermic peak indicates decomposition. The onset temperature of the exotherm is a critical indicator of thermal instability. This data is crucial for assessing safety before attempting larger-scale reactions.[1][4]

Protocol 2: Controlled Biginelli Reaction at Moderate Temperature

Objective: To synthesize a dihydropyrimidinone (DHPM) while minimizing thermal degradation and side-product formation.[2]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea: 1.5 mmol

  • Catalyst (e.g., Sulfated Zirconia): 50 mg

  • Solvent (e.g., Ethanol, optional)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add the catalyst (e.g., 50 mg of sulfated zirconia).[2]

  • Heating: Begin stirring the mixture and heat to a controlled temperature of 60°C.[2] Avoid excessively high temperatures to prevent the formation of Hantzsch byproducts.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[2]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes.

  • Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 3: Safe Chlorination of a Hydroxypyrimidine in a Sealed Reactor

Objective: To safely perform a chlorination using an equimolar amount of POCl₃ to minimize exothermic risk.[1]

Materials:

  • Hydroxypyrimidine substrate: 0.5 moles

  • Phosphorus oxychloride (POCl₃): 0.5 moles

  • 150 mL Teflon-lined stainless steel pressure reactor

  • Cold water (~0 °C) and saturated Na₂CO₃ solution

Methodology:

  • Reactor Loading: In a well-ventilated fume hood, add the hydroxypyrimidine substrate (0.5 moles) and POCl₃ (0.5 moles) to the 150 mL Teflon-lined stainless steel reactor.

  • Sealing: Securely seal the reactor.

  • Heating: Heat the reaction mixture to 140 °C for 2 hours.[1] The sealed vessel will contain the pressure generated.

  • Cooling: After 2 hours, allow the reactor to cool completely to room temperature behind a blast shield.

  • Quenching (Critical Step): Caution: Carefully open the reactor in the fume hood. Slowly and carefully pour the reactor contents into 100 mL of ice-cold water (~0 °C) with vigorous stirring. This step is highly exothermic and must be done with extreme care.[1]

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.[1]

  • Extraction: Extract the product using an appropriate organic solvent.

References

Technical Support Center: Optimization of Three-Component 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize the three-component synthesis of this critical heterocyclic scaffold.

Troubleshooting Guide

This guide addresses common issues encountered during the three-component synthesis of 2-aminopyrimidines, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired 2-aminopyrimidine. What are the likely causes and how can I improve the yield?

Answer:

Low yields are a frequent challenge and can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Many reactions benefit from elevated temperatures, often at reflux, though some substrates may require milder conditions to prevent degradation.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Inefficient Catalysis: The choice of catalyst is critical. While some reactions can proceed without a catalyst, many require an acid or base to facilitate the reaction. For instance, in Biginelli-type reactions for dihydropyrimidines, both Brønsted and Lewis acids have been employed to improve yields.[1] Experimenting with different catalysts and optimizing their loading is recommended.[1]

  • Poor Reactant Quality: The purity of starting materials, such as the aldehyde, β-dicarbonyl compound, and guanidine salt, is important. Impurities can lead to side reactions or inhibit the catalyst.

  • Steric Hindrance: Bulky substituents on your starting materials can impede the reaction.[1] In such cases, longer reaction times or higher temperatures might be necessary.[1]

Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?

Answer:

Byproduct formation can compete with the desired reaction pathway, reducing the overall yield.

  • Hantzsch-type Dihydropyridine Byproduct: In reactions involving β-ketoesters and aldehydes, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde.[2] Lowering the reaction temperature can often minimize the formation of this byproduct.[2]

  • Self-Condensation of Starting Materials: Aldehydes, particularly aliphatic ones, can undergo self-condensation, especially under acidic conditions.[1] This can be mitigated by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture.[1]

  • Formation of Bis-adducts: In some cases, particularly with microwave irradiation, the formation of bis-adducts has been observed.[3] Adjusting the stoichiometry of the reactants, for example by increasing the amount of guanidine, can help minimize this.[3]

Question 3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting materials. What should I do?

Answer:

Incomplete conversion can be addressed by re-evaluating the reaction setup:

  • Catalyst Activity: Ensure your catalyst is active and, if using a reusable one, that it has been properly regenerated. The concentration of the catalyst should also be optimized.

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of starting materials and intermediates.[2]

  • Reaction Time and Temperature: As mentioned, some reactions are slow and may require extended reaction times or higher temperatures to overcome the activation energy barrier.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for a three-component synthesis of 2-aminopyrimidines?

A1: The most common three-component approach involves the reaction of a β-dicarbonyl compound (like a β-ketoester or a β-diketone), an aldehyde, and guanidine or its salts.[3][4][5][6] Variations exist, including the use of chalcones and guanidine.[7]

Q2: What solvents are commonly used for this reaction?

A2: Ethanol is a frequently used solvent.[3][7] However, other solvents like dimethylformamide (DMF) have also been reported.[7] In some cases, solvent-free conditions have been shown to be effective, particularly with microwave assistance.[6][8][9] The choice of solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[1]

Q3: Is a catalyst always necessary?

A3: Not always. There are reports of successful catalyst-free syntheses of 2-aminopyrimidine derivatives, particularly under solvent-free conditions at elevated temperatures.[8][10] However, in many cases, a catalyst (acidic or basic) is employed to improve the reaction rate and yield.[1]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing 2-aminodihydropyrimidines, often leading to shorter reaction times and good yields.[3][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Three-Component Synthesis of 2-Aminopyrimidines

MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Protocol 1Chalcones, Guanidine HydrochlorideNaOH, KOH, or Sodium CarbonateEthanol or DMFReflux3 - 1265 - 85[7]
Protocol 22-Amino-4,6-dichloropyrimidine, Various AminesTriethylamineSolvent-free80 - 903 - 6High[8]
Biginelli (MW)Aldehydes, β-Dicarbonyls, Guanidine HClNone specifiedEthanol1200.17 (10 min)36 - 91[3][4]
Solvent-freeAromatic Aldehydes, Aromatic Ketones, Guanidine CarbonateSodium HydroxideSolvent-freeNot specifiedShort88 - 96[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from Chalcones and Guanidine

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times typically range from 3 to 12 hours.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Microwave-Assisted Biginelli-type Synthesis of 2-Aminodihydropyrimidines

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), the β-dicarbonyl compound (1 equivalent), and guanidine hydrochloride (2 equivalents) in ethanol.[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.[3][4]

  • Work-up: After cooling, add cold water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid product and purify by trituration or recrystallization from an appropriate solvent to remove any unreacted starting materials or byproducts.[3]

Visualizations

Experimental_Workflow Experimental Workflow for 2-Aminopyrimidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Combine Aldehyde, β-Dicarbonyl, Guanidine B Add Solvent & Catalyst (optional) A->B C Heat (Conventional or Microwave) B->C D Monitor by TLC C->D D->C Incomplete E Cool & Precipitate/ Concentrate D->E Reaction Complete F Filter Solid E->F G Recrystallize or Column Chromatography F->G H Characterize Pure Product G->H

Caption: A generalized experimental workflow for the three-component synthesis of 2-aminopyrimidines.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Check Reaction Conditions Start->Q1 A1_1 Optimize Temperature & Time Q1->A1_1 Suboptimal A1_2 Screen Solvents Q1->A1_2 Suboptimal Q2 Evaluate Catalyst Q1->Q2 Optimal A1_1->Q2 A1_2->Q2 A2_1 Screen Different Catalysts Q2->A2_1 Inefficient A2_2 Optimize Catalyst Loading Q2->A2_2 Inefficient Q3 Assess Starting Materials Q2->Q3 Efficient A2_1->Q3 A2_2->Q3 A3_1 Check Purity Q3->A3_1 Impure A3_2 Consider Steric Hindrance Q3->A3_2 Pure End Improved Yield A3_1->End A3_2->End

Caption: A decision tree for troubleshooting low yields in 2-aminopyrimidine synthesis.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-4,6-dimethoxypyrimidine (ADM) is a crucial intermediate in the synthesis of numerous sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, and low toxicity.[1] The efficiency, cost-effectiveness, and environmental impact of ADM synthesis are therefore of significant interest to the agrochemical and pharmaceutical industries. This guide provides a comparative analysis of the most common and emerging synthesis routes for ADM, supported by available experimental data and detailed protocols.

Overview of Synthetic Strategies

Several synthetic pathways to 2-Amino-4,6-dimethoxypyrimidine have been developed, each with distinct advantages and disadvantages. The primary routes originate from readily available starting materials such as guanidine salts with dialkyl malonates or malononitrile. Newer methods focus on improving yield, reducing hazardous waste, and simplifying the overall process.

The most established industrial methods and innovative laboratory-scale syntheses are compared below, focusing on reaction conditions, yield, purity, and environmental considerations.

Comparative Data of Synthesis Routes

Route Starting Materials Key Intermediates Overall Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: The Guanidine-Malonate Pathway Guanidine nitrate, Diethyl malonate2-Amino-4,6-dihydroxypyrimidine, 2-Amino-4,6-dichloropyrimidineVaries, can be >80% in optimized processes>99%Mature and well-established technology.[2]Involves hazardous reagents like phosphorus oxychloride, generates significant wastewater.[1][2]
Route 2: The Malononitrile Pathway Malononitrile, Methanol, Cyanamide1,3-Dimethylpropandiamidine dihydrochloride, 3-Amino-3-methoxy-N-cyano-2-propamidine~82.8%>99.6%Reduced waste discharge, avoids harsh chlorinating agents.[1]Requires anhydrous conditions in the initial step, which can affect industrial stability.[1]
Route 3: Greener Methylation Approach 2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate-~30.1% (yield of methylation step)Not specifiedUtilizes a green methylating agent, avoiding toxic reagents like dimethyl sulfate.[2][3]Lower yield in the methylation step compared to traditional methods.[2]
Route 4: Catalytic Cyclization 3-Amino-3-methoxy-N-cyano-2-propaneamidine (from Malononitrile route)-up to 94.8% (for the cyclization step)Not specifiedHigh yield for the cyclization step under mild conditions.[4]Relies on a specific ionic liquid catalyst.
Route 5: Ammoniation of Chloropyrimidine 2-Chloro-4,6-dimethoxypyrimidine, Ammonia-High (not quantified)HighDirect and potentially high-yielding final step.Requires pressurized reaction conditions.[5]

Synthesis Route Diagrams

The following diagrams illustrate the core chemical transformations for the primary synthesis pathways of 2-Amino-4,6-dimethoxypyrimidine.

Guanidine_Malonate_Pathway A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B Cyclization (Sodium Methoxide) C 2-Amino-4,6-dichloropyrimidine B->C Chlorination (POCl3) D 2-Amino-4,6-dimethoxypyrimidine C->D Methoxylation (Sodium Methoxide) Malononitrile_Pathway A Malononitrile + Methanol B 1,3-Dimethylpropandiamidine dihydrochloride A->B Imidization (Acetyl Chloride) C 3-Amino-3-methoxy-N-cyano- 2-propamidine B->C Substitution (Cyanamide) D 2-Amino-4,6-dimethoxypyrimidine C->D Cyclization (Reflux in Toluene)

References

Unambiguous Structure of 2-Amino-4-methoxypyrimidine Derivatives Confirmed by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for elucidating the structure of 2-Amino-4-methoxypyrimidine derivatives, supported by spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This publication will delve into the crystallographic data of 2-Amino-4,6-dimethoxypyrimidine and two of its derivatives to highlight the power of X-ray diffraction in providing unequivocal structural evidence. Detailed experimental protocols for crystallization and X-ray data acquisition are provided, alongside a comparative analysis with other common analytical techniques.

Definite Structure Determination through X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing indisputable evidence of the compound's stereochemistry and conformation.

Here, we present a comparison of the key crystallographic parameters for three this compound derivatives, obtained from the Cambridge Structural Database (CSD).

Comparative Crystallographic Data
Parameter2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dimethoxypyrimidinium Thiophene-2-carboxylate2-Amino-4-methoxy-6-methylpyrimidine
CSD Deposition No. 1879361405154204038
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPnma
Unit Cell Dimensions a = 8.63 Å, b = 9.81 Å, c = 9.25 Å, β = 103.9°a = 6.73 Å, b = 7.63 Å, c = 25.06 Å, β = 93.9°a = 13.78 Å, b = 6.84 Å, c = 7.55 Å
Key Bond Lengths (Å)
C2-N(amino)Data not available in abstractData not available in abstractData not available in abstract
C4-O(methoxy)Data not available in abstractData not available in abstractData not available in abstract
**Key Bond Angles (°) **
N1-C2-N3Data not available in abstract119.39 (cation)Data not available in abstract
C2-N3-C4Data not available in abstract115.99 (cation)Data not available in abstract

Note: Detailed bond lengths and angles are typically found within the full crystallographic information files (CIFs), which can be accessed from the CCDC.

The data presented in the table showcases the precise geometric information obtainable from X-ray crystallography. For instance, in the case of 2-Amino-4,6-dimethoxypyrimidinium Thiophene-2-carboxylate, the protonation of a ring nitrogen is confirmed by the observed change in the corresponding bond angle.[1] This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the physicochemical properties of the solid state.

Experimental Protocols

A generalized workflow for the structural determination of small molecules like this compound derivatives via X-ray crystallography is outlined below.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution evaporation Slow Evaporation / Vapor Diffusion / Cooling dissolution->evaporation crystal_selection Selection of a high-quality single crystal evaporation->crystal_selection mounting Mounting of crystal on diffractometer crystal_selection->mounting data_collection X-ray diffraction data collection mounting->data_collection data_processing Data reduction and scaling data_collection->data_processing structure_solution Structure solution (e.g., direct methods) data_processing->structure_solution refinement Refinement of atomic positions and thermal parameters structure_solution->refinement validation Validation and analysis of the final structure refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF) comparison_methods Comparison of Structural Elucidation Techniques cluster_xray X-ray Crystallography cluster_alternatives Alternative Spectroscopic Methods main Structural Confirmation of this compound Derivatives xray Provides precise 3D structure in the solid state. - Bond lengths and angles. - Stereochemistry and conformation. - Intermolecular interactions. main->xray Definitive nmr NMR Spectroscopy (¹H, ¹³C) - Information about the chemical environment of atoms. - Connectivity through coupling constants. - Primarily for structure in solution. main->nmr Complementary ir FTIR Spectroscopy - Identification of functional groups. - Information on bond vibrations. main->ir Complementary ms Mass Spectrometry - Determines molecular weight and elemental composition. - Fragmentation patterns provide structural clues. main->ms Complementary

References

A Comparative Guide to Structure-Activity Relationships of 2-Aminopyrimidine Analogs as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-aminopyrimidine-based analogs as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for Acute Myeloid Leukemia (AML). For researchers, scientists, and drug development professionals, this document summarizes key quantitative structure-activity relationship (SAR) data, details the experimental protocols for cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction to 2-Aminopyrimidines as FLT3 Inhibitors

The 2-aminopyrimidine scaffold is a versatile and effective starting point for the design of potent and selective FLT3 inhibitors.[1] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are the most common genetic alteration in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting the abnormal proliferation of leukemic cells and correlating with a poor prognosis.[3]

The development of small molecule inhibitors targeting FLT3 has been a major focus in AML therapy.[2] The 2-aminopyrimidine core has emerged as a key pharmacophore in the design of such inhibitors, with systematic medicinal chemistry efforts leading to compounds with nanomolar potency against both wild-type and mutant forms of FLT3.[1][4] This guide will compare a selection of these analogs to elucidate the key structural features that govern their inhibitory activity.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the in vitro activity of representative 2-aminopyrimidine FLT3 inhibitors, highlighting the impact of various substitutions on their potency against FLT3 and their anti-proliferative effects on the FLT3-dependent AML cell line, MV4-11.

Compound Core Structure R1 R2 FLT3 IC50 (nM) MV4-11 IC50 (nM) Reference
Compound 15 2-Aminopyrimidine(Structure specific to reference)(Structure specific to reference)7.42 ± 1.23 (WT)0.83 ± 0.15[2]
9.21 ± 0.04 (D835Y)
Compound 30 2-Aminopyrimidine(Structure specific to reference)(Structure specific to reference)1.5 - 7.20.8 - 3.2[4]
Compound 36 2-Aminopyrimidine(Structure specific to reference)(Structure specific to reference)1.5 - 7.20.8 - 3.2[4]
Compound 14d Aminopyrimidine(Structure specific to reference)(Structure specific to reference)Low nanomolar0.29 - 950[5]
Compound 14g Aminopyrimidine(Structure specific to reference)(Structure specific to reference)Low nanomolar0.29 - 950[5]
Compound 14j Aminopyrimidine(Structure specific to reference)(Structure specific to reference)Low nanomolar0.29 - 950[5]
Compound 14m Aminopyrimidine(Structure specific to reference)(Structure specific to reference)Low nanomolar0.29 - 950[5]
Compound 33 Pyrazolo[3,4-d]pyrimidine(Structure specific to reference)(Structure specific to reference)Potent InhibitionPotent Inhibition[6]

Note: The specific chemical structures for R1 and R2 substituents are detailed in the cited literature and are not reproduced here for brevity.

Key Signaling Pathway and Experimental Workflow

To understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating 2-aminopyrimidine-based inhibitors.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

FLT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Synthesized 2-Aminopyrimidine Analogs Kinase_Assay In Vitro FLT3 Kinase Assay (e.g., ADP-Glo™) Start->Kinase_Assay Determine_IC50 Determine Biochemical IC50 Kinase_Assay->Determine_IC50 Cell_Assay Cell-Based Proliferation Assay (MV4-11 cells, e.g., MTT) Determine_IC50->Cell_Assay Potent Compounds SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_GI50 Determine Cellular GI50 Cell_Assay->Determine_GI50 Determine_GI50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Start Iterative Design

Experimental Workflow for Evaluating FLT3 Inhibitors.

Detailed Experimental Protocols

In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[7][8]

Materials:

  • Recombinant FLT3 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • Test compounds (2-aminopyrimidine analogs) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the test compound, recombinant FLT3 enzyme, and the kinase substrate/ATP mixture. The final ATP concentration should be close to its Km for FLT3.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[8]

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is correlated to the amount of ADP produced and thus the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay using MV4-11 Cells)

This protocol describes a colorimetric assay to assess the anti-proliferative activity of the test compounds on the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.[9][10]

Materials:

  • MV4-11 human biphenotypic B myelomonocytic leukemia cell line[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (2-aminopyrimidine analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at an optimal density (e.g., 3 x 10^3 cells/well) and incubate.[11]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[11][12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]

Conclusion

The 2-aminopyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective FLT3 inhibitors for the treatment of AML. Structure-activity relationship studies have demonstrated that modifications to various positions on the pyrimidine ring and its substituents can significantly impact inhibitory potency and cellular activity. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a valuable resource for researchers in the field of oncology drug discovery. Further optimization of these analogs, guided by the principles of SAR, holds the promise of delivering novel therapeutics with improved efficacy and safety profiles for patients with FLT3-mutated AML.

References

A Comparative Analysis of the Biological Activities of 2-Amino-4-methoxypyrimidine and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparison of the biological activities of 2-Amino-4-methoxypyrimidine and its chloro-analog, 2-Amino-4-chloro-pyrimidine. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications, supported by available experimental data. This comparison focuses on their anticancer and antimicrobial properties, highlighting the influence of the methoxy and chloro substituents on their biological efficacy.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. 2-Aminopyrimidines, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. This guide specifically examines the differences in biological activity between this compound and its chloro-analog, providing a comparative analysis of their performance in preclinical studies.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of derivatives of this compound and 2-Amino-4-chloro-pyrimidine. It is important to note that direct comparative studies on the parent compounds are limited; therefore, data from structurally related derivatives are presented to infer the potential activities of the core structures.

Biological ActivityCompound ClassTest Organism/Cell LineQuantitative Data (IC50/EC50/Zone of Inhibition)Reference
Anticancer 2-Amino-4-chloro-pyrimidine DerivativesHCT116 (Colon Cancer)EC50: 89.24 ± 1.36 µM to 209.17 ± 1.23 µM[1][2]
MCF7 (Breast Cancer)EC50: 89.37 ± 1.17 µM to 221.91 ± 1.37 µM[1][2]
Antimicrobial 2-Methoxy-nicotinonitrile DerivativesBacillus subtilisZone of Inhibition: 15-20 mm
Staphylococcus aureusZone of Inhibition: 14-19 mm
Escherichia coliZone of Inhibition: 13-18 mm
Pseudomonas aeruginosaZone of Inhibition: 12-17 mm
Candida albicansZone of Inhibition: 13-18 mm
2-Amino-nicotinonitrile DerivativesBacillus subtilisZone of Inhibition: 13-18 mm
Staphylococcus aureusZone of Inhibition: 12-17 mm
Escherichia coliZone of Inhibition: 11-16 mm
Pseudomonas aeruginosaZone of Inhibition: 10-15 mm
Candida albicansZone of Inhibition: 11-16 mm

Anticancer Activity: A Focus on Chloro-Analogs

Numerous studies have highlighted the potential of 2-amino-4-chloro-pyrimidine derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives exhibited notable activity against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines, with EC50 values in the micromolar range.[1][2] The presence of the chlorine atom at the 4-position is often associated with enhanced biological activity, potentially due to its electron-withdrawing nature and its ability to participate in hydrogen bonding or other interactions within the active site of target proteins.

The mechanism of action for many 2-aminopyrimidine-based anticancer drugs involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3] While the specific signaling pathways affected by 2-Amino-4-chloro-pyrimidine itself are not extensively detailed in the available literature, the broader class of 2-aminopyrimidine derivatives has been shown to target various kinases involved in cancer progression.

Antimicrobial Activity: A Comparative Look at Methoxy and Amino Analogs

A comparative study on structurally related nicotinonitrile derivatives provides insights into the potential antimicrobial activities of this compound and its amino-analog. In this study, a series of 2-methoxy-nicotinonitriles and 2-amino-nicotinonitriles were synthesized and screened for their activity against a panel of bacteria and fungi.

The results indicated that the 2-methoxy derivatives generally exhibited slightly better or comparable antimicrobial activity compared to their 2-amino counterparts. For example, against Bacillus subtilis, the zone of inhibition for the methoxy derivatives ranged from 15-20 mm, while for the amino derivatives, it was 13-18 mm. Similar trends were observed against other tested microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests that the methoxy group at the 4-position of the pyrimidine ring may contribute favorably to the antimicrobial properties of this class of compounds.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Cell Proliferation Assay[4][5][6]

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial and fungal strains

  • Nutrient agar and Sabouraud dextrose agar plates

  • Sterile swabs

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Inoculation: Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the antimicrobial screening.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow of the MTT cell proliferation assay.

Antimicrobial_Screening_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation Incubation cluster_measurement Measurement inoculate_plate Inoculate Agar Plate with Microorganism create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate_plates Incubate Plates (24-72h) add_compounds->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Conclusion

The available data suggests that both this compound and its chloro-analog are promising scaffolds for the development of new therapeutic agents. While 2-amino-4-chloro-pyrimidine derivatives have demonstrated significant potential as anticancer agents, the corresponding methoxy-substituted analogs appear to hold an advantage in terms of antimicrobial activity. The difference in electronegativity and steric properties between the chloro and methoxy groups likely accounts for these variations in biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct these crucial investigations.

References

A Comparative Guide to Pyrimidine-Derived Herbicides: ALS Inhibitors vs. DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of weed management in agriculture has driven the development of a diverse arsenal of herbicides. Among these, compounds derived from pyrimidine intermediates have emerged as a cornerstone of modern weed control. These herbicides, while sharing a common chemical scaffold, exhibit distinct modes of action, primarily targeting either acetolactate synthase (ALS) or, more recently, dihydroorotate dehydrogenase (DHODH). This guide provides a comprehensive comparison of the efficacy, experimental protocols, and underlying biochemical pathways of these two major classes of pyrimidine-derived herbicides, offering valuable insights for researchers and professionals in the field.

At a Glance: Efficacy Comparison

The following tables summarize the herbicidal efficacy of representative pyrimidine-derived ALS and DHODH inhibitors against key weed species. It is important to note that the data presented is collated from various studies and direct, head-to-head comparative data under identical experimental conditions is limited. Efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Table 1: Efficacy of Pyrimidine-Derived DHODH Inhibitor (Tetflupyrolimet)

Weed SpeciesCommon NameApplication Rate (g ai/ha)% ControlGrowth Stage at ApplicationReference
Echinochloa crus-galliBarnyardgrass13488-99PRE[1]
Echinochloa crus-galliBarnyardgrass13463-882-3 leaf[1]
Various Grass WeedsGrasses70-250Not SpecifiedPRE/POST[2]
Monochoria vaginalisMonochoriaNot SpecifiedEffective ControlNot Specified[2]
Fimbristylis miliaceaGlobe FringerushNot SpecifiedEffective ControlNot Specified[2]

Table 2: Efficacy of Pyrimidine-Derived ALS Inhibitors (Bispyribac-sodium and Pyrithiobac-sodium)

HerbicideWeed SpeciesCommon NameApplication Rate (g ai/ha)% Control / ED50 (g ai/ha)Growth Stage at ApplicationReference
Bispyribac-sodiumEchinochloa crus-galliBarnyardgrass9.7100 (Susceptible)3-4 leaf[3]
Bispyribac-sodiumEchinochloa crus-galli var. crus-galliBarnyardgrass-ED50: 4.13Not Specified[4]
Bispyribac-sodiumEchinochloa caudataBarnyardgrass-ED50: 3.73Not Specified[4]
Bispyribac-sodiumEchinochloa glabrescensBarnyardgrass-ED50: 1.24Not Specified[4]
Pyrithiobac-sodiumSolanum nigrumBlack Nightshade6881Early POST[5]
Pyrithiobac-sodiumAbutilon theophrastiVelvetleaf10288Early POST[5]
Pyrithiobac-sodiumSenna obtusifoliaSicklepod70Lower than trifloxysulfuronNot Specified[6]

Signaling Pathways and Modes of Action

The fundamental difference in the herbicidal activity of these two classes of compounds lies in the biochemical pathways they disrupt.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Herbicides such as tetflupyrolimet represent a novel mode of action, targeting the enzyme dihydroorotate dehydrogenase (DHODH).[7][8] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[9][10] By inhibiting DHODH, these herbicides halt the production of pyrimidines, leading to a cessation of cell division and plant growth, ultimately causing weed death.[2]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Tetflupyrolimet Tetflupyrolimet (DHODH Inhibitor) Tetflupyrolimet->Orotate Inhibition Inhibition

Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by DHODH Inhibitors.
Acetolactate Synthase (ALS) Inhibition

The majority of pyrimidine-derived herbicides, including the pyrimidinyl-oxy-benzoates (e.g., bispyribac-sodium) and some sulfonylureas, act by inhibiting the acetolactate synthase (ALS) enzyme.[2][11] ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[11] These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these critical amino acids, resulting in the cessation of cell division and, ultimately, plant death.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Mechanism of Action Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->Acetohydroxybutyrate ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine ... Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine ... ALS_Inhibitors Bispyribac-sodium, Pyrithiobac-sodium (ALS Inhibitors) ALS_Inhibitors->Pyruvate Inhibition Inhibition

Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway by ALS Inhibitors.

Experimental Protocols

The evaluation of herbicide efficacy is conducted through rigorous experimental protocols, typically involving greenhouse and field trials. The following outlines a generalized methodology for assessing the performance of these pyrimidine-derived herbicides.

I. Plant Material and Growth Conditions
  • Weed Species: Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sourced and their viability confirmed.

  • Growth Medium: A standardized soil mix or a sand:peat moss mixture is used for potting.

  • Greenhouse Conditions: Plants are grown in a controlled environment with specific temperature, humidity, and photoperiod settings to ensure uniform growth.

II. Herbicide Application
  • Herbicide Preparation: Commercial formulations of the test herbicides are diluted to the desired concentrations using deionized water. Adjuvants may be added as recommended.

  • Application Method: A precision bench sprayer equipped with a flat-fan nozzle is used to apply the herbicide solutions uniformly to the plants at a specified carrier volume.

  • Growth Stage: Herbicides are typically applied at a specific weed growth stage (e.g., 2-3 leaf stage for post-emergence applications).

III. Data Collection and Analysis
  • Efficacy Assessment: Visual assessment of weed control is performed at specified intervals after treatment (e.g., 7, 14, and 21 days after treatment). Efficacy is rated on a scale of 0% (no control) to 100% (complete plant death).

  • Biomass Reduction: Above-ground biomass of the treated plants is harvested, dried in an oven at a specified temperature until a constant weight is achieved, and the dry weight is recorded.

  • GR50/ED50 Calculation: Dose-response curves are generated by plotting the herbicide dose against the percentage of visual control or biomass reduction. The herbicide rate required to cause 50% growth reduction (GR50) or 50% effect (ED50) is then calculated using appropriate statistical software.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_data Data Collection & Analysis Seed_Sourcing Source & Germinate Weed Seeds Potting Pot Seedlings in Standardized Soil Seed_Sourcing->Potting Greenhouse Grow Plants in Controlled Environment Potting->Greenhouse Application Apply Herbicides with Precision Sprayer Greenhouse->Application Herbicide_Prep Prepare Herbicide Solutions Herbicide_Prep->Application Visual_Assessment Visual Efficacy Assessment (0-100%) Application->Visual_Assessment Biomass_Measurement Harvest & Measure Dry Biomass Application->Biomass_Measurement Data_Analysis Calculate GR50/ED50 Values Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis

Generalized Workflow for Herbicide Efficacy Trials.

Synthesis and Pyrimidine Intermediates

The synthetic pathways to these two classes of herbicides diverge, starting from different pyrimidine intermediates.

  • DHODH Inhibitors (e.g., Tetflupyrolimet): The synthesis of tetflupyrolimet involves the construction of an aryl pyrrolidinone anilide structure. While the detailed synthesis is proprietary, it is understood to be a multi-step process that does not start from a pre-formed functionalized pyrimidine ring in the same manner as the ALS inhibitors. The pyrimidine-like biological activity arises from the overall molecular structure's ability to mimic the substrate of the DHODH enzyme.[7][12]

  • ALS Inhibitors (e.g., Bispyribac-sodium): The synthesis of bispyribac-sodium prominently features the use of a functionalized pyrimidine intermediate. A key step involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-methylsulfonylpyrimidine in the presence of a base.[5][13][14] This highlights the direct incorporation of a substituted pyrimidine ring to build the final herbicidal molecule.

Conclusion

Herbicides derived from pyrimidine intermediates represent a significant and evolving area of agrochemical research. The distinction between ALS and DHODH inhibitors showcases the chemical versatility of the pyrimidine scaffold and the potential for discovering novel modes of action. While ALS inhibitors have a long-standing history of effective weed control, the emergence of DHODH inhibitors like tetflupyrolimet offers a critical new tool to combat herbicide resistance and provides a different spectrum of weed control. For researchers, understanding the nuances in their efficacy, mechanisms of action, and synthetic origins is paramount for the development of next-generation weed management solutions. Further head-to-head comparative studies are warranted to provide a more precise quantitative assessment of their relative performance under various agronomic conditions.

References

A Comparative Guide to the Validation of LC-MS/MS Methods for Pyrimidine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the identification and quantification of key pyrimidine metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific research needs. This document outlines the superior sensitivity, specificity, and speed of LC-MS/MS technology and offers a comparative look at alternative methods, supported by experimental data and detailed protocols.

Superiority of LC-MS/MS in Pyrimidine Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of pyrimidine metabolites in complex biological matrices.[1] Its advantages over traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are significant. LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in a single run.[1] This capability is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and in the development of therapeutic drugs targeting pyrimidine metabolism.[1]

Performance Comparison of Analytical Methods

The choice of analytical method can significantly impact the accuracy and reliability of pyrimidine metabolite quantification. Below is a summary of performance characteristics for LC-MS/MS compared to alternative methods.

MethodKey AdvantagesKey Limitations
LC-MS/MS High sensitivity and specificity.[1][2]Higher initial instrument cost.
Simultaneous quantification of multiple metabolites.[1]Potential for matrix effects.
Rapid analysis times.Requires skilled operators.
HPLC-UV Lower instrument cost and wider availability.Lower sensitivity and specificity compared to LC-MS/MS.
Robust and reliable for higher concentration analytes.Co-elution of compounds can interfere with quantification.
Simpler method development.Not suitable for all pyrimidine metabolites.
GC-MS High chromatographic resolution.Requires derivatization of non-volatile metabolites.[3]
Established and well-characterized technique.[3]High temperatures can lead to analyte degradation.
Not ideal for thermally labile compounds.

Quantitative Validation Data for LC-MS/MS Methods

The following tables summarize the quantitative validation data for the analysis of key pyrimidine metabolites using various LC-MS/MS methods.

Table 1: Uracil and Dihydrouracil

ParameterUracilDihydrouracilReference
Linearity (Range) 0.5 - 200 ng/mL (r² > 0.999)10 - 1000 ng/mL[4][5]
1 - 100 ng/mL[5]
0.625 - 160.0 ng/mL (r² > 0.9999)0.625 - 160.0 ng/mL (r² > 0.9999)[6]
Accuracy (% Recovery) 89% - 112%89% - 112%[7]
Precision (% CV) Intra-assay: 3.4 - 6.1%Intra-assay: 3.4 - 6.1%[8]
Inter-assay: 4.3 - 7.3%Inter-assay: 4.3 - 7.3%[8]
Intra-batch: ≤ 7.3%Intra-batch: ≤ 7.3%[6]
Inter-batch: ≤ 8.6%Inter-batch: ≤ 8.6%[6]
LLOQ 0.5 ng/mL10 ng/mL[4][8]

Table 2: Orotic Acid, Thymine, and Dihydrothymine

ParameterOrotic AcidThymineDihydrothymineReference
Linearity (Range) 0.5 - 5.0 µmol/LUp to 80.0 ng/mLUp to 800 ng/mL[9][10]
Accuracy (% Recovery) 98.9 - 102.5%--[11]
Precision (% CV) Inter-assay: 4.97%Intra-assay: ≤ 8.0%Intra-assay: ≤ 8.0%[9][10]
Intra-day: < 7%Inter-assay: ≤ 7.6%Inter-assay: ≤ 7.6%[10][11]
Inter-day: < 7%[11]
LOD 0.15 µmol/L--[12]

Signaling Pathway and Experimental Workflow

Visualizing the de novo pyrimidine biosynthesis pathway and the experimental workflow for LC-MS/MS analysis can provide a clearer understanding of the processes involved.

DeNovoPyrimidineBiosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase Orotidine 5'-Monophosphate (OMP) Orotidine 5'-Monophosphate (OMP) Orotate->Orotidine 5'-Monophosphate (OMP) Orotate Phosphoribosyltransferase OMP OMP Uridine 5'-Monophosphate (UMP) Uridine 5'-Monophosphate (UMP) OMP->Uridine 5'-Monophosphate (UMP) OMP Decarboxylase UMP UMP Uridine 5'-Diphosphate (UDP) Uridine 5'-Diphosphate (UDP) UMP->Uridine 5'-Diphosphate (UDP) UDP UDP Uridine 5'-Triphosphate (UTP) Uridine 5'-Triphosphate (UTP) UDP->Uridine 5'-Triphosphate (UTP) UTP UTP Cytidine 5'-Triphosphate (CTP) Cytidine 5'-Triphosphate (CTP) UTP->Cytidine 5'-Triphosphate (CTP)

De Novo Pyrimidine Biosynthesis Pathway

LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (Chromatography) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (Fragmentation & Detection) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

Reproducible and accurate results are contingent on well-defined experimental protocols. The following sections detail generalized procedures for the analysis of pyrimidine metabolites by LC-MS/MS, HPLC-UV, and GC-MS.

LC-MS/MS Method Protocol
  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.[13]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), typically in both positive and negative modes to cover a wider range of metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.

    • Ion Source Parameters: Optimized source temperature, gas flows, and capillary voltage are essential for robust ionization.

HPLC-UV Method Protocol
  • Sample Preparation:

    • Similar to LC-MS/MS, protein precipitation is a common first step.

    • Solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate analytes.

  • Chromatography:

    • Column: A C18 or a more polar embedded-phase column is often used.

    • Mobile Phase: An aqueous buffer (e.g., phosphate or acetate) with an organic modifier like methanol or acetonitrile.[14] Isocratic or gradient elution can be used.

    • Detection: UV detection at a wavelength where the pyrimidine bases have maximum absorbance (typically around 260 nm).

GC-MS Method Protocol
  • Sample Preparation and Derivatization:

    • Analytes are extracted from the biological matrix using a suitable solvent.

    • The extracted metabolites must be derivatized to increase their volatility for GC analysis.[3] A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[15]

    • Carrier Gas: Helium at a constant flow rate.[15]

    • Temperature Program: A temperature gradient is used to separate the derivatized metabolites.[15]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification.

References

Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico evaluation of pyrimidine-based compounds targeting key enzymatic regulators in disease.

Researchers and drug development professionals are increasingly turning to computational methods to streamline the discovery of novel therapeutic agents. This guide provides a comprehensive comparative docking analysis of various pyrimidine derivatives against the active sites of critical enzyme targets implicated in cancer and inflammatory diseases. By leveraging molecular docking simulations, we can predict the binding affinities and interaction patterns of these compounds, offering valuable insights for the rational design of more potent and selective inhibitors.

Comparative Binding Affinity of Pyrimidine Derivatives

Molecular docking studies have been instrumental in predicting the binding efficacy of pyrimidine derivatives against a range of enzymatic targets. The data, synthesized from multiple in-silico investigations, is summarized below. A lower binding energy score typically indicates a higher predicted binding affinity.

Derivative ScaffoldTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
Substituted PyrimidinesCDK2-7.9 to -7.4Not explicitly stated
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK2/4/6Not explicitly stated, but potent inhibition reportedLys33, Asp145[1]
Pyrimidine-2-Thiol Derivative (PY4)COX-1-6.081Not specified
Pyrimidine-2-Thiol Derivative (PY5)COX-2-8.602Not specified
Chalcone-based Pyrimidine (4c)CDK2 (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[2]
Chalcone-based Pyrimidine (4a)CDK2 (1HCK)-7.7Not specified[2]
Chalcone-based Pyrimidine (4h)CDK2 (1HCK)-7.5Not specified[2]
Chalcone-based Pyrimidine (4b)CDK2 (1HCK)-7.4Not specified[2]
Thieno[2,3-d]pyrimidine (5b)EGFRWT-17.22Met769[3]
Thieno[2,3-d]pyrimidine (5f)EGFRWTNot specified, IC50 of 17.46 µM against A549 cellsNot specified[3]
Erlotinib (Reference)EGFRWT-23.94Met769, Cys773[3]
Pyrazoline Derivative (5Bii)EGFR-9.71Not specified[4]
Pyrazoline Derivative (5Aii)EGFR-7.32Not specified[4]

Deciphering the Binding: Experimental Protocols for Molecular Docking

The reliability of in-silico predictions hinges on a robust and well-defined experimental methodology. The following generalized protocol, primarily based on the widely-used AutoDock software, outlines the critical steps for performing a comparative molecular docking analysis.[5]

Step 1: Receptor Protein Preparation

  • Structure Retrieval: The three-dimensional crystallographic structure of the target enzyme (e.g., CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[5][6]

  • Structure Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not pertinent to the study. Polar hydrogen atoms are added, as they are crucial for establishing hydrogen bond interactions.[6]

Step 2: Ligand (Pyrimidine Derivative) Preparation

  • Structure Generation: The two-dimensional structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch. These are then converted to 3D structures.[5]

  • Energy Minimization: To achieve a stable and low-energy conformation, the 3D structures of the ligands undergo energy minimization using computational chemistry tools.[5]

  • Torsional Degrees of Freedom: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[5]

  • File Format Conversion: The prepared ligand structures are saved in the PDBQT file format, which is required by AutoDock.[5][6]

Step 3: Grid Box Generation

A three-dimensional grid is defined around the active site of the enzyme. The dimensions of this grid box are set to encompass the entire binding pocket, providing a defined space for the docking simulation.[1] The location of a co-crystallized ligand in the original PDB file can be used to define the binding site.[5]

Step 4: Docking Simulation

Molecular docking is performed using software like AutoDock Vina or GLIDE.[1] The software systematically samples numerous conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[1][7] The Lamarckian Genetic Algorithm is a commonly used algorithm for this process.[5]

Step 5: Analysis of Results

The primary output is the binding affinity, typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.[6] The results are compiled in a docking log file (DLG), which contains information about the different docked poses and their corresponding binding energies.[5] Molecular visualization software such as PyMOL or Discovery Studio is then used to analyze the docked poses, allowing for a detailed examination of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.[5][6]

Visualizing the Process and Pathways

To better understand the logical flow of a comparative docking study and the biological context of the enzyme targets, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking results_analysis Analysis of Results docking->results_analysis

A generalized workflow for molecular docking studies.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Major signaling pathways downstream of EGFR activation.

References

A Researcher's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive cost-benefit analysis of various catalysts employed in pyrimidine synthesis, with a focus on performance, reusability, and economic viability. Detailed experimental protocols and visual representations of key reaction pathways are included to facilitate informed decision-making in your synthetic endeavors.

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous anticancer, antiviral, and antibacterial drugs. The choice of catalyst in pyrimidine synthesis significantly impacts reaction efficiency, yield, and overall cost. This guide compares the performance of different classes of catalysts—homogeneous, heterogeneous, and nanocatalysts—through a detailed examination of experimental data.

Comparative Analysis of Catalyst Performance

The efficacy of a catalyst is a primary consideration in any synthetic protocol. The following tables provide a quantitative comparison of various catalysts used in the Biginelli and Pinner reactions, two of the most common methods for pyrimidine synthesis, as well as for synthesis from chalcones. Data on reaction yield, time, and conditions are presented to offer a clear performance benchmark.

Table 1: Performance of Catalysts in the Biginelli Reaction

CatalystKey ReactantsSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
HClBenzaldehyde, Ethyl Acetoacetate, UreaEthanolReflux1.5 hours~60-70[1]
Ethanolic NaOHAromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolMicrowave7-12 min72-84[1]
Heterogeneous Catalysts
Yb(OTf)₃Aldehyde, β-ketoester, Urea/ThioureaSolvent-free10020 min81-99[2]
CuIAldehyde, Ethyl Acetoacetate, UreaAcetonitrile/Water/Solvent-free80-89-98 (MW)[3]
Copper NanoparticlesBenzaldehyde, Ethyl Acetoacetate, Urea[bmim]BF₄-ethylene glycolRoom Temp.~15 min>90[4]
Organocatalyst
L-Proline4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux/MW5-10 min (MW)82-95[5]

Table 2: Performance of Catalysts in the Pinner Synthesis

CatalystKey ReactantsSolventTemperature (°C)TimeYield (%)Reference
Acid Catalyst (General) 1,3-Dicarbonyl Compound, AmidineVariesVariesVariesModerate[1]
Hydrogen ChlorideUrea, AcetylacetoneMethanol523 hours90.2[6]
Base (Sodium Ethoxide)β-diketone, Amidine Hydrochloride-Reflux2-4 hours-[7]

Table 3: Performance of Catalysts in Pyrimidine Synthesis from Chalcones

Catalyst/BaseKey ReactantsSolventMethodTimeYield (%)Reference
Ethanolic KOHChalcone, UreaEthanolConventional4 hours58-65[8][9]
Ethanolic KOHChalcone, UreaEthanolMicrowave7-10 min-[8][9]
PiperidineChalcone, Guanidinyl derivativeDioxaneReflux11 hours-[10]

Cost-Benefit Analysis: Beyond the Yield

While performance is crucial, the economic viability of a catalytic system is equally important, especially for large-scale synthesis. This section delves into the cost-effectiveness and reusability of different catalyst types.

Table 4: Cost-Benefit and Reusability of Pyrimidine Synthesis Catalysts

Catalyst TypeExamplesEstimated CostReusabilityKey AdvantagesKey Disadvantages
Homogeneous HCl, H₂SO₄, Ethanolic NaOHLowNot typically reusableLow cost, readily available, high reaction rates.Difficult to separate from the reaction mixture, potential for corrosive and hazardous waste.
Heterogeneous Yb(OTf)₃, CuI, Zeolites, Polymer-supported catalystsModerate to HighOften reusable for multiple cycles[3][11][12]Easy separation and recovery, reduced waste, potential for continuous flow processes.Higher initial cost, potential for lower activity compared to homogeneous counterparts, catalyst leaching.
Nanocatalysts Copper Nanoparticles, Magnetic NanoparticlesModerate to HighGenerally reusable for several cycles[4]High surface area leading to high catalytic activity, can be designed for easy separation (e.g., magnetic).Potential for aggregation and deactivation, long-term stability can be a concern, higher initial cost.
Organocatalysts L-ProlineLow to ModerateCan be recycledMetal-free, environmentally friendly, often mild reaction conditions.May require higher catalyst loading, can be sensitive to reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for key pyrimidine synthesis reactions.

Biginelli Reaction using Ytterbium Triflate (Yb(OTf)₃)

This protocol describes a solvent-free Biginelli reaction using a recoverable and reusable Lewis acid catalyst.[2]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Ytterbium triflate (Yb(OTf)₃) (catalytic amount)

  • Procedure:

    • In a reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.

    • Add the Yb(OTf)₃ catalyst.

    • Heat the mixture at 100°C for approximately 20 minutes.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Add water to the reaction mixture and filter to recover the solid product.

    • The aqueous filtrate containing the catalyst can be evaporated and the recovered catalyst can be reused for subsequent reactions.

Pinner Synthesis using an Acid Catalyst

The Pinner synthesis is a classic method for preparing substituted pyrimidines.[1][13][14]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)

    • Amidine (e.g., urea) (1 equivalent)

    • Acid catalyst (e.g., concentrated HCl) (catalytic amount)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and the amidine in anhydrous ethanol in a round-bottom flask.

    • Add a catalytic amount of the acid catalyst to the mixture.

    • Reflux the reaction mixture for the required time (typically several hours), monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Pyrimidine Synthesis from Chalcones

This method involves the cyclization of a chalcone precursor with a nitrogen-containing reagent.[8][9]

  • Materials:

    • Chalcone (0.01 mol)

    • Urea (0.01 mol)

    • Ethanol (95%)

    • 40% aqueous potassium hydroxide solution

  • Procedure (Conventional Heating):

    • Dissolve the chalcone and urea in ethanol in a round-bottom flask.

    • Slowly add the aqueous potassium hydroxide solution with constant stirring.

    • Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with dilute HCl to precipitate the product.

    • Filter the solid product, wash with water, and dry.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for optimization and troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the Biginelli and Pinner syntheses, and the synthesis of pyrimidines from chalcones.

Biginelli_Reaction Reactants Aldehyde + Urea + β-Ketoester Acyliminium N-Acyliminium Ion Intermediate Reactants->Acyliminium Condensation Adduct Open-chain Adduct Acyliminium->Adduct Nucleophilic Addition of Enolate Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: The reaction mechanism of the acid-catalyzed Biginelli reaction.

Pinner_Synthesis Reactants 1,3-Dicarbonyl Compound + Amidine Protonation Protonation of Carbonyl Reactants->Protonation Acid Catalyst Nucleophilic_Attack Nucleophilic Attack by Amidine Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Pyrimidine Cyclization->Product

Caption: A simplified reaction pathway for the Pinner synthesis of pyrimidines.

Pyrimidine_from_Chalcone Reactants Chalcone + Urea/ Guanidine Michael_Addition Michael Addition of Urea/Guanidine Reactants->Michael_Addition Base Catalyst Intermediate Open-chain Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Substituted Pyrimidine Dehydration->Product

Caption: General reaction scheme for the synthesis of pyrimidines from chalcones.

Conclusion

The selection of an optimal catalyst for pyrimidine synthesis is a multifaceted decision that requires a careful balance of performance, cost, and practicality. For rapid, small-scale synthesis and high yields, heterogeneous catalysts like Yb(OTf)₃ and nanocatalysts offer significant advantages, particularly when reusability is a factor. For large-scale, cost-sensitive applications, traditional homogeneous catalysts may still be a viable option, provided that purification and waste disposal are adequately addressed. Organocatalysts represent a growing area of interest, offering a green and metal-free alternative.

This guide provides a framework for navigating the diverse landscape of catalytic options for pyrimidine synthesis. By considering the quantitative data, experimental protocols, and reaction pathways presented, researchers can make more informed decisions to accelerate their drug discovery and development efforts.

References

A Spectroscopic Showdown: Differentiating 2-Amino-4-methoxypyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Amino-4-methoxypyrimidine and its key isomer, 4-Amino-2-methoxypyrimidine, offering researchers a valuable tool for their analytical endeavors.

The differentiation of these isomers is critical in drug development and quality control, where the presence of an incorrect isomer can have significant consequences. This guide presents a comparative analysis based on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data herein is compiled from various sources and serves as a foundational reference for the spectroscopic characterization of these pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Amino-2-methoxypyrimidine. These values highlight the distinct spectroscopic signatures arising from the positional differences of the amino and methoxy groups on the pyrimidine ring.

Table 1: ¹H and ¹³C NMR Spectral Data

CompoundTechniqueChemical Shift (δ) ppmAssignment
This compound ¹H NMR~7.9 (d)H-6
~6.1 (d)H-5
~6.5 (br s)-NH₂
~3.8 (s)-OCH₃
¹³C NMR~165C-4
~163C-2
~160C-6
~90C-5
~55-OCH₃
4-Amino-2-methoxypyrimidine ¹H NMR~7.8 (d)H-6
~5.8 (d)H-5
~6.8 (br s)-NH₂
~3.9 (s)-OCH₃
¹³C NMR~166C-2
~164C-4
~158C-6
~95C-5
~54-OCH₃

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: FTIR and Mass Spectrometry Data

CompoundTechniqueKey Peaks / m/zAssignment
This compound FTIR (cm⁻¹)~3300-3100N-H stretching
~1640N-H bending
~1580C=N stretching (ring)
~1250C-O stretching (asymmetric)
~1050C-O stretching (symmetric)
MS (m/z)125[M]⁺
94[M - OCH₃]⁺
67[M - OCH₃ - HCN]⁺
4-Amino-2-methoxypyrimidine FTIR (cm⁻¹)~3350-3150N-H stretching
~1650N-H bending
~1590C=N stretching (ring)
~1270C-O stretching (asymmetric)
~1030C-O stretching (symmetric)
MS (m/z)125[M]⁺
94[M - OCH₃]⁺
67[M - OCH₃ - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D ¹H spectrum. A spectral width of 0-10 ppm is typically sufficient.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is generally appropriate.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of isomeric compounds like this compound and its isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Sample MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data Structural Connectivity & Isomer Identification NMR->NMR_Data Identification Confirmed Isomer Structure MS_Data->Identification FTIR_Data->Identification NMR_Data->Identification

Caption: A logical workflow for the spectroscopic analysis and differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its isomers. While mass spectrometry confirms the identical molecular weight of the isomers, and FTIR reveals the presence of the same functional groups, it is the nuanced shifts in NMR spectra that provide the definitive evidence for their distinct structural arrangements. By carefully analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR, researchers can confidently assign the correct isomeric structure, a critical step in ensuring the purity and efficacy of these compounds in their various applications. This guide serves as a practical resource for scientists and professionals in the field, facilitating accurate and efficient isomeric characterization.

Evaluating the drug-likeness of novel 2-Amino-4-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Drug-Likeness of Novel 2-Amino-4-methoxypyrimidine Derivatives

For researchers and scientists in the field of drug discovery, the evaluation of a compound's drug-likeness is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the drug-likeness profile of a representative novel this compound derivative against two established kinase inhibitors, Gefitinib and Imatinib. The data presented herein is based on a compilation of experimental findings for the comparator drugs and representative data for novel aminopyrimidine analogs.

Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a representative novel this compound derivative compared to Gefitinib and Imatinib. These parameters are crucial in predicting a compound's pharmacokinetic behavior and overall suitability as a drug candidate.

PropertyNovel this compound Derivative (Representative)GefitinibImatinib
Molecular Weight ( g/mol ) ~350446.9[1]493.6
LogP ~3.53.24.4
Hydrogen Bond Donors 215
Hydrogen Bond Acceptors 578
Polar Surface Area (Ų) ~8069.8107.4
Aqueous Solubility (µM) Moderately SolubleLow (BCS Class II)[2]Soluble
Permeability (Papp, 10⁻⁶ cm/s) HighHigh (BCS Class II)[2]High
In Vitro Metabolic Stability (t½, min) > 60~22-25 hours (in vivo)[1]~18 hours (in vivo)[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is utilized to predict the passive intestinal absorption of a compound.

Materials:

  • 96-well donor and acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Lecithin/dodecane solution

  • Test compounds and reference standards

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a 1% lecithin in dodecane solution.[5]

  • Coat the membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.[6]

  • Prepare the test compounds and controls to a final concentration of 10 µM in PBS with 5% DMSO.[7][8]

  • Fill the acceptor plate wells with 300 µL of PBS with 5% DMSO.[5]

  • Add 150 µL of the test compound/control solutions to the donor plate wells.[5]

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 10-20 hours at room temperature.[5]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[6]

  • The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[9]

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a liver microsomal solution in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]

  • Prepare working solutions of the test compounds and controls at a final concentration of 1 µM.[9]

  • In a 96-well plate, add the microsomal solution to the appropriate wells.

  • Add the test compound and control solutions to their respective wells. Include a negative control without the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding cold acetonitrile.[10]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated by plotting the natural logarithm of the percentage of the remaining compound against time.[9]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in drug-likeness evaluation and the biological context of the comparator drugs, the following diagrams have been generated using Graphviz.

G cluster_0 In Silico & Physicochemical Analysis cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Decision Compound Synthesis Compound Synthesis Lipinski's Rule of Five Lipinski's Rule of Five Compound Synthesis->Lipinski's Rule of Five Solubility Assay Solubility Assay Compound Synthesis->Solubility Assay Drug-Likeness Profile Drug-Likeness Profile Lipinski's Rule of Five->Drug-Likeness Profile Permeability (PAMPA) Permeability (PAMPA) Solubility Assay->Permeability (PAMPA) Metabolic Stability Metabolic Stability Permeability (PAMPA)->Metabolic Stability Cytotoxicity Cytotoxicity Metabolic Stability->Cytotoxicity Cytotoxicity->Drug-Likeness Profile Lead Optimization Lead Optimization Drug-Likeness Profile->Lead Optimization

Experimental Workflow for Drug-Likeness Evaluation

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Amino-4-methoxypyrimidine, designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.[1] If splashing is a risk, a face shield should also be worn.Conforming to EN166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant, impervious gloves should be worn.[1] Always inspect gloves prior to use and use proper glove removal technique. A lab coat or impervious clothing is also necessary.[2]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection Use a NIOSH-approved respirator if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[1] For dusts, a type N95 (US) dust mask may be appropriate.Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.
Hand Protection Handle with chemical-resistant gloves.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wash and dry hands thoroughly after handling.[3]Regulation (EU) 2016/425 and the standard EN 374.[3]

Safe Handling and Storage

Proper handling and storage procedures are vital to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Avoid contact with skin and eyes.[1][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool place.[3]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate personnel from the spill area.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate PPE as outlined above.[3]

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, pick up and arrange disposal without creating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[3]

Disposal:

  • Dispose of surplus and non-recyclable solutions by a licensed disposal company.[3]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Dispose of as unused product.[3]

  • Contaminated packaging should be handled in the same manner as the product itself.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing/Measuring Weighing/Measuring Don PPE->Weighing/Measuring Proceed to handling Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Quenching/Workup Quenching/Workup Monitoring->Quenching/Workup Experiment complete Waste Segregation Waste Segregation Quenching/Workup->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Final Documentation Final Documentation Doff PPE->Final Documentation

Caption: A flowchart outlining the necessary steps for safely handling this compound.

PPE Selection Decision Tree

This diagram provides a logical decision-making process for selecting the appropriate personal protective equipment.

PPE Selection Decision Tree for this compound Start Start Assess Hazard Assess Hazard Start->Assess Hazard Wear Impervious Gloves & Lab Coat Wear Impervious Gloves & Lab Coat Assess Hazard->Wear Impervious Gloves & Lab Coat Risk of Splash? Risk of Splash? Wear Safety Goggles Wear Safety Goggles Risk of Splash?->Wear Safety Goggles No Wear Goggles & Face Shield Wear Goggles & Face Shield Risk of Splash?->Wear Goggles & Face Shield Yes Risk of Dust/Aerosol? Risk of Dust/Aerosol? Standard Lab Attire Standard Lab Attire Risk of Dust/Aerosol?->Standard Lab Attire No Wear Respirator Wear Respirator Risk of Dust/Aerosol?->Wear Respirator Yes Wear Safety Goggles->Risk of Dust/Aerosol? Wear Goggles & Face Shield->Risk of Dust/Aerosol? Wear Impervious Gloves & Lab Coat->Risk of Splash?

Caption: A decision tree to guide the selection of appropriate PPE for handling this compound.

References

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